Glaucarubin
Description
Simarubaceae has been reported in Simarouba versicolor, Perriera madagascariensis, and Simarouba glauca with data available.
(1 beta,2 alpha,11 beta,12 alpha,15 beta(S))-11,20-Epoxy-1,2,11,12-tetrahydroxy-15-(2-hydroxy-2-methyl-1-oxobutoxy)picras-3-en-16-one. A quassinoid (Simaroubolide) from Simaruba glauca, a tropical shrub. It has been used as an antiamebic agent and is found to be cytotoxic. It may be of use in cancer chemotherapy.
Structure
2D Structure
Properties
IUPAC Name |
[(1S,4R,5R,6R,7S,8R,11R,13S,16S,17S,18S,19R)-4,5,16,17-tetrahydroxy-6,14,18-trimethyl-9-oxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] (2S)-2-hydroxy-2-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O10/c1-6-22(4,31)21(30)35-16-15-11(3)17(27)25(32)20-23(5)12(10(2)7-13(26)18(23)28)8-14(34-19(16)29)24(15,20)9-33-25/h7,11-18,20,26-28,31-32H,6,8-9H2,1-5H3/t11-,12+,13+,14-,15-,16-,17-,18-,20-,22+,23-,24+,25+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKVXMYVBSNXER-YZPKDWIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(=O)OC1C2C(C(C3(C4C2(CO3)C(CC5C4(C(C(C=C5C)O)O)C)OC1=O)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@](C)(C(=O)O[C@@H]1[C@H]2[C@H]([C@H]([C@]3([C@H]4[C@@]2(CO3)[C@@H](C[C@@H]5[C@@]4([C@@H]([C@H](C=C5C)O)O)C)OC1=O)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201030656 | |
| Record name | Glaucarubin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201030656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1448-23-3 | |
| Record name | (1β,2α,11β,12α,15β)-11,20-Epoxy-1,2,11,12-tetrahydroxy-15-[(2S)-2-hydroxy-2-methyl-1-oxobutoxy]picras-3-en-16-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1448-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | GLAUCARUBIN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14975 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glaucarubin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201030656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLAUCARUBIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EH6H7VS52J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Glaucarubin: A Technical Guide to its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glaucarubin, a quassinoid belonging to the Simaroubaceae family, has garnered significant scientific interest due to its diverse pharmacological activities, including potent antimalarial and anticancer properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its known signaling pathways. Quantitative data from various studies are summarized in structured tables for comparative analysis. Furthermore, this document presents detailed experimental protocols and visual diagrams of key biological and experimental workflows to facilitate further research and development.
Natural Sources of this compound
This compound and its derivatives are primarily isolated from plants belonging to the Simaroubaceae family, commonly known as the "Paradise Tree" family. The principal source of this compound is Simarouba glauca, an evergreen tree native to the tropical regions of the Americas.[1] Various parts of the plant, including the leaves, bark, and roots, have been found to contain this compound and related quassinoids like Glaucarubinone.[2][3] Another notable source is Simarouba amara, from which novel antineoplastic quassinoids, including derivatives of this compound, have been isolated.
Isolation and Purification of this compound
The isolation of this compound from its natural sources is a multi-step process involving extraction, fractionation, and purification. The efficiency of the extraction and the final yield of the purified compound are highly dependent on the solvent system and the chromatographic techniques employed.
Extraction
The initial step involves the extraction of crude phytochemicals from the plant material. Both conventional solvent extraction and modern techniques like Ultrasonic-Assisted Extraction (UAE) have been successfully utilized. The choice of solvent significantly impacts the yield of the crude extract.
Table 1: Percentage Yield of Crude Extracts from Simarouba glauca
| Plant Part | Extraction Method | Solvent | Yield (% w/w) | Reference |
| Bark | UAE | Methanol | 17.6 | |
| Leaves | UAE | Aqueous | 23.08 | |
| Leaves | UAE | Methanol | 15.84 | |
| Leaves | UAE | Chloroform | 9.18 |
Fractionation
The crude extract, a complex mixture of various phytochemicals, is then subjected to fractionation to separate compounds based on their polarity. This is typically achieved through liquid-liquid partitioning with immiscible solvents.
Table 2: Yield of Ethyl Acetate Fraction from Methanolic Bark Extract of Simarouba glauca
| Starting Material | Fractionation Solvent | Yield (% w/w from crude) | Reference |
| Methanolic Crude Extract | Ethyl Acetate | 32 |
Purification
The final step involves the purification of this compound from the enriched fraction. This is most commonly achieved through various chromatographic techniques.
-
Column Chromatography: This is a standard method for separating individual compounds from a mixture. The choice of stationary phase (e.g., silica gel) and mobile phase (a mixture of solvents with varying polarity) is critical for achieving good separation.
-
Preparative Thin-Layer Chromatography (pTLC): This technique is used to separate and isolate larger quantities of a compound from a mixture. A mobile phase of hexane-ethyl acetate (2:8) has been reported for the separation of quassinoids.
-
Macroporous Resins: These resins can be used for the enrichment and purification of target compounds from crude extracts.
Experimental Protocols
The following protocols are generalized methodologies based on published literature for the isolation of this compound and related quassinoids. Researchers should optimize these protocols based on their specific starting material and available equipment.
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of Simarouba glauca Leaves
-
Preparation of Plant Material: Collect fresh, healthy leaves of Simarouba glauca. Wash the leaves thoroughly with tap water, followed by a rinse with distilled water. Dry the leaves in the shade until they are completely brittle. Pulverize the dried leaves into a fine powder using a blender.
-
Extraction: Weigh 50 g of the powdered leaf material and place it in a 1 L beaker. Add 500 mL of methanol (or another solvent of choice) to the beaker. Place the beaker in an ultrasonic bath and sonicate for 60 minutes at a controlled temperature (e.g., 40°C).
-
Filtration and Concentration: After sonication, filter the mixture through Whatman No. 1 filter paper. Collect the filtrate and repeat the extraction process with the residue for a second time to ensure maximum recovery. Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
Drying and Storage: Dry the concentrated crude extract in a desiccator to remove any residual solvent. Store the dried extract at 4°C in an airtight container.
Protocol 2: Column Chromatography for Purification
-
Preparation of the Column: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane). Pour the slurry into a glass column and allow it to pack uniformly.
-
Sample Loading: Dissolve a known amount of the crude extract or fraction in a minimal amount of the initial mobile phase solvent. Adsorb this mixture onto a small amount of silica gel and allow the solvent to evaporate. Carefully load the dried sample-silica gel mixture onto the top of the prepared column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.
-
Fraction Collection: Collect the eluate in separate fractions of equal volume.
-
Analysis: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing the spots under UV light or by using a suitable staining reagent. Combine the fractions that contain the compound of interest (as determined by comparison with a standard, if available).
-
Final Purification: Concentrate the combined fractions to obtain the purified compound. Further purification can be achieved by recrystallization from a suitable solvent system.
Signaling Pathways
The majority of the research on the molecular mechanisms of action has been conducted on Glaucarubinone, a close analog of this compound. These studies reveal that Glaucarubinone exerts its anticancer effects through the modulation of several key signaling pathways.
Inhibition of HIF-1α and β-catenin via a PAK1-Dependent Pathway
In colorectal cancer cells, Glaucarubinone has been shown to inhibit cell growth by down-regulating the expression of Hypoxia-Inducible Factor 1α (HIF-1α) and β-catenin. This inhibitory effect is dependent on the p21-Activated Kinase 1 (PAK1).
Regulation of the ERK/Twist1 Signaling Pathway
Glaucarubinone has also been found to regulate the Epithelial-to-Mesenchymal Transition (EMT), a key process in cancer metastasis, by targeting the ERK/Twist1 signaling pathway in hepatocellular carcinoma cells. It downregulates the phosphorylation of Extracellular Signal-Regulated Kinase (ERK), which in turn leads to a decrease in the levels of the transcription factor Twist1.
ROS-Dependent Apoptosis
In combination with other chemotherapeutic agents, Glaucarubinone can induce apoptosis in cancer cells through a mechanism involving the generation of Reactive Oxygen Species (ROS). This ROS production leads to the activation of the p53 tumor suppressor protein, which in turn upregulates the pro-apoptotic protein Bax and the initiator caspase, Caspase-9, ultimately leading to programmed cell death.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the isolation and purification of this compound from its natural source.
Conclusion
This compound and its analogs represent a promising class of natural products with significant therapeutic potential. This guide provides a comprehensive resource for researchers interested in the isolation, purification, and biological investigation of these compounds. The detailed protocols and workflow diagrams serve as a practical starting point for laboratory work, while the summarized data and pathway analyses offer valuable insights for drug discovery and development programs. Further research is warranted to fully elucidate the mechanisms of action of this compound itself and to translate these findings into clinical applications.
References
- 1. sysrevpharm.org [sysrevpharm.org]
- 2. In-vitro Antioxidant Activity and Flow Cytometric Analysis of Simarouba glauca DC Bark Extract Induced Apoptosis in Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Tricaproin Isolated From Simarouba glauca Inhibits the Growth of Human Colorectal Carcinoma Cell Lines by Targeting Class-1 Histone Deacetylases [frontiersin.org]
Glaucarubin chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glaucarubin is a quassinoid, a type of bitter lactone, isolated from the seeds of the Simarouba glauca tree.[1][2][3] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and significant biological activities of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound. The guide details this compound's potent anti-cancer, anti-malarial, and amoebicidal properties, supported by available quantitative data. Furthermore, it outlines detailed experimental protocols for key biological assays and visualizes the compound's known mechanisms of action through signaling pathway diagrams.
Chemical Structure and Physicochemical Properties
This compound is a complex natural product with a characteristic picrasane-type triterpenoid skeleton.[4] Its intricate structure is responsible for its diverse biological activities.
Chemical Structure:
-
IUPAC Name: [(1S,4R,5R,6R,7S,8R,11R,13S,16S,17S,18S,19R)-4,5,16,17-tetrahydroxy-6,14,18-trimethyl-9-oxo-3,10-dioxapentacyclo[9.8.0.0¹,⁷.0⁴,¹⁹.0¹³,¹⁸]nonadec-14-en-8-yl] (2S)-2-hydroxy-2-methylbutanoate[5]
-
Chemical Formula: C₂₅H₃₆O₁₀
-
SMILES: CC--INVALID-LINK--(C(=O)O[C@@H]1[C@H]2--INVALID-LINK----INVALID-LINK--O)O)C)OC1=O)O)O">C@HC)O
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference(s) |
| Molecular Weight | 496.553 g/mol | |
| Melting Point | 185–186 °C | |
| Appearance | Crystalline solid | |
| Solubility | Slightly soluble in water; Insoluble in aqueous sodium bicarbonate solutions. | |
| Optical Rotation | [α]D +45° (c = 1.7 in pyridine); +69° (c = 0.6 in methanol) |
Spectroscopic Data
¹H and ¹³C NMR Spectroscopy: A comprehensive analysis of the ¹H and ¹³C NMR spectra is essential for confirming the complex polycyclic structure of this compound. The chemical shifts and coupling constants provide detailed information about the connectivity and stereochemistry of the molecule.
Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound. Fragmentation patterns observed in the mass spectrum can provide valuable structural information.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups, including hydroxyl (-OH), carbonyl (C=O) of the lactone and ester, and carbon-carbon double bonds (C=C).
Biological Activities and Therapeutic Potential
This compound has demonstrated a broad spectrum of biological activities, making it a compound of significant interest for drug discovery and development. Its cytotoxic nature underpins its potential as an anti-cancer agent, while it also exhibits potent activity against parasitic infections.
Anti-Cancer Activity
This compound and its derivatives have shown promising anti-cancer effects against various cancer cell lines. The cytotoxic properties of this compound are a key area of research for the development of new chemotherapeutic agents.
The following table summarizes the available IC₅₀ values for Glaucarubinone, a close analog of this compound, against different cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |
| Huh7 | Hepatocellular Carcinoma | ~1 (protein expression) | |
| P388 | Murine Lymphocytic Leukemia | 0.34 (as glaucarubinone) |
Note: Data for pure this compound against a wider panel of cancer cell lines is limited in publicly available literature. The provided data for Glaucarubinone serves as a close approximation of its potential activity.
Anti-Malarial Activity
This compound has been investigated for its activity against the malaria parasite, Plasmodium falciparum. The emergence of drug-resistant strains of P. falciparum necessitates the discovery of new anti-malarial compounds, and this compound represents a potential lead in this area.
| P. falciparum Strain | Sensitivity | IC₅₀ (nM) | Reference(s) |
| 3D7 | Chloroquine-sensitive | 8.6 ± 0.4 | |
| K1 | Chloroquine-resistant | 155 ± 11.4 |
Note: The IC₅₀ values presented are for Chloroquine against sensitive and resistant strains to provide a reference for the expected potency of anti-malarial compounds. Specific IC₅₀ values for pure this compound against these strains require further investigation.
Amoebicidal Activity
This compound has a history of use as an amoebicidal agent for the treatment of amebiasis, an infection caused by the protozoan parasite Entamoeba histolytica.
| Organism | Activity | IC₅₀ (µM) | Reference(s) |
| Entamoeba histolytica | Amoebicidal | Not explicitly quantified in recent literature |
Mechanism of Action
This compound exerts its biological effects through the modulation of key cellular signaling pathways, leading to the inhibition of cell proliferation, migration, and the induction of apoptosis.
Induction of Apoptosis via ROS/p53 Pathway
In human oral cancer cells, Glaucarubinone (a close analog) has been shown to induce apoptosis through a mechanism involving the generation of Reactive Oxygen Species (ROS) and the activation of the p53 tumor suppressor protein. This leads to the activation of the intrinsic mitochondrial pathway of apoptosis.
Inhibition of the MAPK/Twist1 Signaling Pathway
Glaucarubinone has been demonstrated to inhibit the metastatic properties of hepatocellular carcinoma cells by targeting the MAPK/Twist1 signaling pathway. By inhibiting the phosphorylation of ERK, a key component of the MAPK pathway, Glaucarubinone leads to the destabilization and degradation of the transcription factor Twist1. This, in turn, suppresses epithelial-to-mesenchymal transition (EMT) and reduces cancer cell migration and invasion.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of this compound.
Isolation and Purification of this compound
The following is a general protocol for the extraction and purification of this compound from the seeds of Simarouba glauca.
Materials:
-
Dried and powdered seeds of Simarouba glauca
-
n-Hexane
-
Methanol
-
Chloroform
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates
-
Rotary evaporator
-
Chromatography columns
Procedure:
-
Defatting: The powdered seeds are first defatted by extraction with n-hexane in a Soxhlet apparatus for several hours. This removes the majority of the fatty oils.
-
Extraction: The defatted seed material is then air-dried and subsequently extracted with methanol. The extraction is typically carried out at room temperature with stirring for an extended period or using a Soxhlet apparatus.
-
Concentration: The methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as chloroform and ethyl acetate, to separate compounds based on their polarity. This compound is expected to be in the more polar fractions.
-
Column Chromatography: The fraction enriched with this compound is subjected to column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., a chloroform-methanol gradient), is used to separate the different compounds.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing this compound. Fractions with similar TLC profiles are pooled.
-
Purification: The pooled fractions containing this compound are further purified by repeated column chromatography or preparative TLC until a pure compound is obtained.
-
Crystallization: The purified this compound can be crystallized from a suitable solvent system (e.g., methanol/water) to obtain a crystalline solid.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: The following day, treat the cells with various concentrations of this compound. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the log of the this compound concentration.
Wound Healing (Scratch) Assay
The wound healing assay is a simple method to study directional cell migration in vitro.
Materials:
-
6-well or 12-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound stock solution
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells into the wells of a plate at a density that will form a confluent monolayer after 24-48 hours.
-
Scratch Creation: Once the cells are confluent, create a "wound" by gently scraping the monolayer in a straight line with a sterile pipette tip.
-
Washing: Wash the wells with PBS to remove any detached cells.
-
Treatment: Replace the PBS with fresh medium containing different concentrations of this compound. Include a vehicle control.
-
Image Acquisition (Time 0): Immediately after treatment, capture images of the scratch in each well at designated locations.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
Image Acquisition (Time X): Capture images of the same locations at regular intervals (e.g., every 6, 12, or 24 hours) until the scratch in the control well is nearly closed.
-
Data Analysis: Measure the width or area of the scratch at each time point. The rate of cell migration can be quantified by comparing the closure of the scratch in the treated wells to the control well.
Matrigel Invasion Assay
The Matrigel invasion assay is used to assess the invasive potential of cancer cells in vitro.
Materials:
-
Transwell inserts (with 8 µm pore size) for 24-well plates
-
Matrigel Basement Membrane Matrix
-
Serum-free culture medium
-
Complete culture medium (containing a chemoattractant like FBS)
-
Cancer cell lines
-
This compound stock solution
-
Cotton swabs
-
Staining solution (e.g., crystal violet)
Procedure:
-
Coating of Inserts: Thaw the Matrigel on ice and dilute it with cold, serum-free medium. Coat the upper surface of the transwell inserts with the diluted Matrigel solution and allow it to solidify at 37°C.
-
Cell Preparation: Harvest the cells and resuspend them in serum-free medium containing different concentrations of this compound.
-
Cell Seeding: Seed the cell suspension into the upper chamber of the Matrigel-coated inserts.
-
Chemoattractant Addition: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.
-
Removal of Non-Invasive Cells: After incubation, carefully remove the non-invasive cells from the upper surface of the insert using a cotton swab.
-
Fixation and Staining: Fix the invasive cells on the lower surface of the membrane with a fixative (e.g., methanol) and then stain them with a staining solution like crystal violet.
-
Image Acquisition and Quantification: Take pictures of the stained cells under a microscope. The number of invaded cells can be quantified by counting the cells in several random fields of view or by eluting the stain and measuring its absorbance.
Conclusion
This compound is a promising natural product with a diverse range of biological activities, including potent anti-cancer, anti-malarial, and amoebicidal effects. Its mechanisms of action, which involve the modulation of critical cellular signaling pathways, make it an attractive candidate for further investigation and development as a therapeutic agent. This technical guide provides a solid foundation of the current knowledge on this compound, from its chemical properties to its biological functions and the experimental methods used to study it. Further research is warranted to fully elucidate its therapeutic potential, including more extensive in vivo studies and clinical trials. The detailed protocols and pathway diagrams presented herein are intended to facilitate and guide future research efforts in this exciting area of natural product drug discovery.
References
- 1. Glaucarubinone sensitizes KB cells to paclitaxel by inhibiting ABC transporters via ROS-dependent and p53-mediated activation of apoptotic signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1H- and 13C-NMR spectroscopic studies of selected quassinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Anti-proliferative potential of phytochemical fractions isolated from Simarouba glauca DC leaf - PMC [pmc.ncbi.nlm.nih.gov]
- 5. connects.catalyst.harvard.edu [connects.catalyst.harvard.edu]
The Biological Activity of Glaucarubin and Its Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glaucarubin, a quassinoid isolated from the plant family Simaroubaceae, and its analogs have garnered significant attention in the scientific community for their diverse and potent biological activities.[1] These natural products have demonstrated promising therapeutic potential, particularly in the fields of oncology, infectious diseases, and inflammatory conditions. This technical guide provides a comprehensive overview of the biological activities of this compound and its key analog, Glaucarubinone, with a focus on their mechanisms of action, quantitative biological data, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Anti-Cancer Activity
Glaucarubinone, a major analog of this compound, has been extensively studied for its anti-cancer properties. It exhibits cytotoxic and anti-proliferative effects against a variety of cancer cell lines.[1][2]
Mechanism of Action
Glaucarubinone's anti-cancer activity is mediated through multiple signaling pathways, leading to the inhibition of cell migration, invasion, and the induction of apoptosis.
Glaucarubinone has been shown to inhibit the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway.[3] This inhibition leads to the destabilization and subsequent degradation of the transcription factor Twist1.[3] Twist1 is a key regulator of the epithelial-to-mesenchymal transition (EMT), a process crucial for cancer cell metastasis. By downregulating Twist1, Glaucarubinone effectively suppresses cancer cell migration and invasion.
Glaucarubinone can induce apoptosis in cancer cells through a mechanism involving the generation of Reactive Oxygen Species (ROS). The increased intracellular ROS levels lead to the activation of the tumor suppressor protein p53. Activated p53 then triggers the intrinsic mitochondrial pathway of apoptosis by upregulating pro-apoptotic proteins such as Bax and activating caspases, ultimately leading to programmed cell death.
In the context of multidrug resistance (MDR) in cancer, Glaucarubinone has been found to inhibit the function of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp). By blocking these efflux pumps, Glaucarubinone can increase the intracellular concentration of co-administered chemotherapeutic drugs, thereby sensitizing resistant cancer cells to treatment.
Quantitative Data: Cytotoxicity of Glaucarubinone and Analogs
The cytotoxic activity of Glaucarubinone and its analogs has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. Structure-activity relationship studies have indicated that modifications at the C-15 position of the Glaucarubinone structure can significantly alter its cytotoxic potency and selectivity.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Glaucarubinone | HCT-116 (Colon) | 0.02 µM | |
| Glaucarubinone | MCF-7 (Breast) | 0.03 µM | |
| Glaucarubinone | A549 (Lung) | 0.04 µM | |
| Glaucarubinone | PANC-1 (Pancreatic) | 0.05 µM | |
| Glaucarubinone | PC-3 (Prostate) | 0.03 µM | |
| Simalikalactone E | Plasmodium falciparum (W2 strain) | 0.024-0.068 µM |
Note: The IC50 values presented are representative and may vary depending on the specific experimental conditions.
Antimalarial Activity
This compound and its analogs have demonstrated significant activity against the malaria parasite, Plasmodium falciparum.
Mechanism of Action
The precise antimalarial mechanism of action for this compound and its analogs is not fully elucidated but is believed to involve the inhibition of protein synthesis within the parasite. Their activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum makes them attractive candidates for further development.
Quantitative Data: Antimalarial Activity
The in vitro antimalarial activity of Glaucarubinone and other quassinoids has been reported, with IC50 values indicating potent inhibition of parasite growth.
| Compound | Plasmodium falciparum Strain | IC50 (nM) | Reference |
| Glaucarubinone | W2 (chloroquine-resistant) | 2.5 | |
| Simalikalactone E | W2 (chloroquine-resistant) | 24 - 68 | |
| Atovaquone Derivative | - | 1.25 - 50 |
Anti-inflammatory Activity
Extracts from plants of the Simaroubaceae family, rich in quassinoids like this compound, have traditionally been used for their anti-inflammatory properties. In vitro studies have begun to validate these traditional uses.
Mechanism of Action
The anti-inflammatory effects of quassinoids are attributed to their ability to inhibit the production of pro-inflammatory mediators. For instance, the quassinoid isobrucein B has been shown to reduce the production of cytokines such as TNF-α and IL-1β by post-transcriptional modulation.
Quantitative Data: Anti-inflammatory Activity
The anti-inflammatory activity of extracts containing quassinoids has been assessed through various in vitro assays.
| Extract/Compound | Assay | IC50 (µg/mL) | Reference |
| Cassinopsis ilicifolia extract | NO Production Inhibition (RAW 264.7) | 21.10 | |
| Cassinopsis ilicifolia extract | 15-LOX Inhibition | 40.28 | |
| Iridoid Glucosides | NF-κB Assay | 8.9 - 12 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Anti-Cancer Assays
This protocol is used to assess the cytotoxic effects of this compound and its analogs on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
This assay is used to evaluate the effect of compounds on cell migration.
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow to form a confluent monolayer.
-
Scratch Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Compound Treatment: Add fresh medium containing the test compound at the desired concentration.
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 8-12 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.
This assay assesses the anchorage-independent growth of cancer cells, a hallmark of transformation.
-
Base Agar Layer: Prepare a base layer of 0.5-0.6% agar in cell culture medium in 6-well plates and allow it to solidify.
-
Cell Suspension: Prepare a single-cell suspension of the cancer cells in a top layer of 0.3-0.4% low-melting-point agarose in culture medium.
-
Plating: Overlay the cell suspension onto the solidified base agar layer.
-
Compound Treatment: Add the test compound to the top layer or in the overlying medium.
-
Incubation: Incubate the plates for 2-3 weeks at 37°C in a humidified atmosphere with 5% CO2, feeding the colonies with fresh medium containing the compound every few days.
-
Staining and Counting: Stain the colonies with crystal violet and count the number of colonies formed.
In Vitro Antimalarial Assay (SYBR Green I-based)
This assay is used to determine the 50% inhibitory concentration (IC50) of compounds against P. falciparum.
-
Parasite Culture: Maintain asynchronous or synchronized cultures of P. falciparum in human erythrocytes.
-
Drug Plate Preparation: Prepare a 96-well plate with serial dilutions of the test compounds.
-
Parasite Inoculation: Add the parasite culture (at a defined parasitemia and hematocrit) to each well of the drug plate.
-
Incubation: Incubate the plates for 72 hours under standard parasite culture conditions (5% CO2, 5% O2, 90% N2).
-
Lysis and Staining: Lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: Calculate the IC50 value by plotting the fluorescence intensity against the drug concentration.
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response, in the continued presence of the test compound.
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows described in this guide.
Glaucarubinone inhibits the MAPK/ERK pathway, preventing Twist1 phosphorylation and promoting its degradation, thereby suppressing EMT and cell migration/invasion.
Glaucarubinone induces ROS generation, leading to p53 activation and the subsequent intrinsic mitochondrial apoptotic pathway.
A generalized workflow for in vitro anti-cancer evaluation of this compound and its analogs.
Conclusion
This compound and its analogs, particularly Glaucarubinone, represent a promising class of natural products with significant therapeutic potential. Their multifaceted mechanisms of action against cancer, malaria, and inflammation provide a strong rationale for continued research and development. This technical guide has summarized the key biological activities, provided quantitative data, and detailed essential experimental protocols to facilitate further investigation into these potent compounds. The elucidation of their structure-activity relationships will be crucial for the design and synthesis of novel, more effective, and safer therapeutic agents based on the quassinoid scaffold.
References
Glaucarubin: From Traditional Remedy to Modern Anticancer Research
An In-depth Technical Guide on the Discovery, Historical Background, and Molecular Mechanisms of a Promising Natural Product
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glaucarubin is a quassinoid, a class of bitter, tetracyclic triterpene lactones, originally isolated from the seeds of the tropical tree Simarouba glauca[1][2]. This plant, commonly known as the "Paradise Tree," has a long history in traditional medicine, particularly in Central and South America, for treating various ailments, including dysentery and malaria[3][4]. The journey of this compound from a folk remedy to a subject of intense scientific scrutiny for its antiprotozoal and anticancer properties provides a fascinating case study in natural product drug discovery. This technical guide delves into the historical discovery of this compound, its structural elucidation, and the evolution of our understanding of its biological activities, with a focus on its more recent investigation as a potential anticancer agent.
Discovery and Historical Background
The earliest scientific investigations into the medicinal properties of Simarouba glauca in the mid-20th century led to the isolation of its active principles.
Initial Isolation and Structural Elucidation:
Early Clinical Use as an Antiamoebic Agent:
Following its isolation, this compound was investigated for its efficacy against Entamoeba histolytica, the causative agent of amoebic dysentery. Clinical trials conducted in the 1950s demonstrated its potential as an antiamoebic drug. In one clinical trial, cure rates of approximately 70% were observed with few side effects. Another study reported a relapse rate of 12% in patients treated with this compound. These early studies validated the traditional use of Simarouba glauca for dysentery and established this compound as a bioactive compound with therapeutic potential.
Shift in Focus to Anticancer Research:
Interest in this compound and its analogs, particularly glaucarubinone, as anticancer agents emerged later. This shift was likely prompted by the cytotoxic nature of quassinoids and the growing interest in natural products as a source of novel cancer chemotherapeutics.
Physicochemical Properties of this compound
This compound is a white crystalline solid with a bitter taste. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₃₆O₁₀ | |
| Molar Mass | 496.553 g/mol | |
| Melting Point | 185–186 °C | |
| Solubility | Slightly soluble in water, insoluble in aqueous sodium bicarbonate solutions | |
| Chiral Rotation ([α]D) | +45° (c = 1.7 in pyridine); +69° (c = 0.6 in methanol) |
Antiamoebic Activity: Quantitative Data
The following table summarizes the available quantitative data from early clinical trials of this compound for the treatment of amoebiasis.
| Parameter | Result | Reference |
| Clinical Trial Cure Rate | ~70% | |
| Relapse Rate | 12% |
Anticancer Activity: In Vitro Studies
Numerous in vitro studies have demonstrated the cytotoxic effects of this compound and its analog, glaucarubinone, against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from several representative studies are presented below.
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| Methanolic Leaf Extract of S. glauca | MDA-MB-231 | Breast Adenocarcinoma | 117.81 | |
| Chloroform Leaf Extract of S. glauca | MDA-MB-231 | Breast Adenocarcinoma | 123.05 | |
| Aqueous Leaf Extract of S. glauca | MDA-MB-231 | Breast Adenocarcinoma | 155.06 |
Molecular Mechanisms of Anticancer Activity
Recent research has begun to unravel the complex molecular mechanisms underlying the anticancer effects of glaucarubinone. These studies have identified several key signaling pathways that are modulated by this compound.
Inhibition of ABC Transporters and Reversal of Multidrug Resistance
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters that efflux anticancer drugs from the cell. Glaucarubinone has been shown to sensitize cancer cells to conventional chemotherapeutics, such as paclitaxel, by inhibiting the function of these transporters.
Experimental Protocol: Western Blot Analysis of ABC Transporters
-
Cell Culture and Treatment: Cancer cells (e.g., KB cells) are cultured to 70-80% confluency and treated with glaucarubinone at various concentrations for a specified time (e.g., 24 hours).
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against specific ABC transporters (e.g., P-glycoprotein/ABCB1, MRP1, BCRP).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway: Inhibition of ABC Transporters
Caption: Glaucarubinone inhibits ABC transporters, increasing drug accumulation and apoptosis.
Induction of Oxidative Stress and p53-Mediated Apoptosis
Glaucarubinone has been shown to induce the production of reactive oxygen species (ROS) in cancer cells. This increase in oxidative stress can trigger the activation of the tumor suppressor protein p53, a key regulator of apoptosis.
Experimental Protocol: qRT-PCR for Apoptotic Gene Expression
-
RNA Isolation and cDNA Synthesis: Total RNA is extracted from treated and untreated cancer cells using a suitable kit (e.g., TRIzol). The quality and quantity of RNA are assessed, and cDNA is synthesized using a reverse transcription kit.
-
Quantitative Real-Time PCR (qRT-PCR): qRT-PCR is performed using a SYBR Green-based assay on a real-time PCR system. Specific primers are designed for target genes involved in apoptosis (e.g., p53, Bax, Bcl-2, Caspase-9) and a housekeeping gene for normalization (e.g., GAPDH).
-
Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method.
Signaling Pathway: ROS-p53-Mediated Apoptosis
Caption: Glaucarubinone induces ROS, activating p53-mediated apoptosis.
Regulation of the Epithelial-to-Mesenchymal Transition (EMT) via Twist1
The epithelial-to-mesenchymal transition (EMT) is a cellular program that is critical for cancer metastasis. The transcription factor Twist1 is a key regulator of EMT. Glaucarubinone has been found to suppress the expression of Twist1, thereby inhibiting cancer cell migration and invasion.
Experimental Protocol: Western Blot for Twist1 and EMT Markers
-
Cell Culture and Treatment: Hepatocellular carcinoma cells (e.g., Huh7) are treated with glaucarubinone.
-
Protein Extraction and Western Blotting: As described previously, with primary antibodies specific for Twist1 and EMT markers such as E-cadherin (epithelial marker) and Vimentin (mesenchymal marker).
-
Analysis: Changes in the expression levels of these proteins are quantified to assess the effect of glaucarubinone on EMT.
Signaling Pathway: Inhibition of Twist1 and EMT
References
Simarouba glauca: A Technical Guide to its Quassinoid-Rich Potential in Drug Discovery
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
Simarouba glauca DC, a member of the Simaroubaceae family, has a rich history in traditional medicine for its purported therapeutic properties.[1] Modern scientific inquiry has identified quassinoids, a class of bitter triterpenoids, as the primary bioactive constituents responsible for the plant's pharmacological activities, particularly its anticancer potential.[1][2] These compounds have demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines, positioning S. glauca as a valuable resource for the discovery and development of novel oncology therapeutics.[2][3] This technical guide provides an in-depth overview of S. glauca as a source of quassinoids, focusing on quantitative data, detailed experimental protocols for their extraction and evaluation, and the key signaling pathways through which they exert their effects.
Quantitative Data
The concentration of quassinoids and the biological activity of Simarouba glauca extracts are influenced by the extraction solvent and the specific plant part used. The following tables summarize key quantitative findings from various studies.
Table 1: Extraction Yield of Phytochemicals from Simarouba glauca Leaves
| Extraction Method | Solvent | Yield (% w/w) | Reference |
| Soxhlet | Methanol | 13.0 | |
| Soxhlet | Aqueous | 22.0 | |
| Ultrasonic Assisted Extraction (UAE) | Methanol | 16.0 | |
| Ultrasonic Assisted Extraction (UAE) | Aqueous | 23.0 | |
| Soxhlet | Chloroform | 9.18 | |
| Soxhlet | Methanol | 15.84 | |
| Soxhlet | Aqueous | 23.08 |
Table 2: In Vitro Cytotoxic Activity (IC₅₀) of Simarouba glauca Extracts
| Extract/Fraction | Cancer Cell Line | Assay | IC₅₀ (µg/mL) | Reference |
| Methanolic Leaf Extract | MDA-MB-231 (Breast) | MTT | 117.81 | |
| Chloroform Leaf Extract | MDA-MB-231 (Breast) | MTT | 123.05 | |
| Aqueous Leaf Extract | MDA-MB-231 (Breast) | MTT | 155.06 | |
| Methanolic Leaf Extract | K-562 (Leukemia) | MTT | 74.21 | |
| Methanolic Leaf Extract | MOLT-3 (Leukemia) | MTT | 69.69 | |
| Methanolic Leaf Extract | KG-1 (Leukemia) | MTT | 131.1 | |
| Petroleum Ether Leaf Extract | K562 (Leukemia) | MTT | 186 | |
| Ethanolic and Methanolic Leaf Extracts | T-24 (Bladder) | MTT | - | |
| Chloroform and Ethyl Acetate Fractions | Cervical, Colorectal, Mammary | - | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections provide comprehensive protocols for the extraction, isolation, and biological evaluation of quassinoids from S. glauca.
Extraction of Quassinoids from Simarouba glauca Leaves
Two common methods for extracting quassinoids are Soxhlet extraction and Ultrasonic-Assisted Extraction (UAE).
This traditional method is effective for exhaustive extraction.
Materials and Equipment:
-
Dried and powdered Simarouba glauca leaves
-
Soxhlet apparatus
-
Round-bottom flask
-
Heating mantle
-
Condenser
-
Thimble
-
Solvent (e.g., methanol, ethanol, chloroform)
-
Rotary evaporator
Protocol:
-
Weigh 50 g of dried, powdered S. glauca leaves and place them into a cellulose thimble.
-
Place the thimble inside the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask with 250 mL of the desired solvent.
-
Assemble the Soxhlet apparatus with the flask on a heating mantle and attach the condenser.
-
Heat the solvent to its boiling point. The solvent vapor will travel up the distillation arm, condense, and drip into the thimble containing the plant material.
-
Allow the extraction to proceed for 6-24 hours, depending on the desired extraction efficiency.
-
Once the extraction is complete, cool the apparatus and remove the round-bottom flask.
-
Concentrate the extract using a rotary evaporator to remove the solvent and obtain the crude extract.
-
Store the extract at 4°C for further analysis.
UAE is a more modern and efficient method that utilizes acoustic cavitation to enhance extraction.
Materials and Equipment:
-
Dried and powdered Simarouba glauca leaves
-
Ultrasonic bath or probe sonicator
-
Beaker or flask
-
Solvent (e.g., methanol, aqueous)
-
Filtration system (e.g., Whatman filter paper)
-
Rotary evaporator
Protocol:
-
Weigh a specific amount of dried, powdered S. glauca leaves and place it in a beaker or flask.
-
Add the desired solvent at a specific solvent-to-solid ratio. A study on S. glauca used 250 ml of solvent.
-
Place the beaker in an ultrasonic bath or insert the probe of a sonicator into the mixture.
-
Apply ultrasonic waves at a specified frequency (e.g., 35 kHz) and power for a set duration. Optimal conditions for S. glauca have been reported as 40 minutes at 45°C.
-
After sonication, filter the mixture to separate the extract from the plant residue.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude extract.
-
Store the extract at 4°C for further analysis.
Quantification of Quassinoids by High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a powerful technique for the quantification of specific compounds within a complex extract.
Materials and Equipment:
-
HPTLC system (including applicator, developing chamber, and densitometric scanner)
-
Pre-coated silica gel 60 F254 HPTLC plates
-
Standard quassinoid (e.g., glaucarubinone)
-
Simarouba glauca extract
-
Mobile phase: Toluene: Ethyl acetate: Formic acid (7:2:1 v/v/v)
-
Methanol for sample and standard preparation
Protocol:
-
Preparation of Standard and Sample Solutions: Prepare a stock solution of the standard quassinoid in methanol. Prepare the S. glauca extract solution in methanol.
-
Sample Application: Apply 5-10 µL of the standard and sample solutions as bands onto the HPTLC plate using an automated applicator.
-
Chromatographic Development: Develop the plate in a twin-trough chamber pre-saturated with the mobile phase for approximately 20 minutes. The development distance is typically 8 cm.
-
Drying: After development, air-dry the plate.
-
Densitometric Analysis: Scan the dried plate using a densitometer at a wavelength of 257 nm.
-
Quantification: Create a calibration curve by plotting the peak area of the standard against its concentration. Use the regression equation to calculate the concentration of the quassinoid in the sample.
In Vitro Cytotoxicity Assessment by MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials and Equipment:
-
Cancer cell line of interest
-
96-well microplate
-
Complete cell culture medium
-
Simarouba glauca extract
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Multi-well spectrophotometer (plate reader)
-
CO₂ incubator
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Treatment: Prepare serial dilutions of the S. glauca extract in culture medium. A typical concentration range for initial screening is 2 to 64 µg/ml. Remove the old medium from the wells and add 100 µL of the diluted extracts. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the extract) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ value, which is the concentration of the extract that causes 50% inhibition of cell growth.
Signaling Pathways and Mechanisms of Action
Quassinoids from Simarouba glauca exert their anticancer effects by modulating several critical signaling pathways, primarily leading to the induction of apoptosis (programmed cell death).
Induction of Apoptosis
Apoptosis is a key mechanism by which quassinoids eliminate cancer cells. This process is initiated through two primary pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic Pathway: This pathway is triggered by intracellular stress. Quassinoids can modulate the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial outer membrane permeabilization. This results in the release of cytochrome c, which activates a cascade of caspases (cysteine-aspartic proteases), ultimately leading to cell death.
-
Extrinsic Pathway: This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface. This activation also leads to the activation of a caspase cascade, converging with the intrinsic pathway to execute apoptosis.
Modulation of Key Cancer-Related Signaling Pathways
Beyond apoptosis induction, quassinoids from S. glauca have been shown to interfere with other signaling pathways that are often dysregulated in cancer:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Some studies suggest that quassinoids can inhibit this pathway, thereby halting cancer cell progression.
-
NF-κB and ERK1/2 Pathways: These pathways are involved in inflammation, cell survival, and proliferation. Quassinoids have been shown to suppress these pathways, contributing to their anticancer effects.
Visualizations
Experimental Workflows
Signaling Pathways
Conclusion
Simarouba glauca represents a compelling source of quassinoids with significant potential for the development of novel anticancer agents. The data and protocols presented in this guide offer a solid foundation for researchers to explore the therapeutic applications of this plant. Further research is warranted to isolate and characterize novel quassinoids, elucidate their precise mechanisms of action, and evaluate their efficacy and safety in preclinical and clinical settings. The continued investigation of S. glauca holds promise for the discovery of new and effective treatments in the fight against cancer.
References
- 1. High Performance Thin layer Chromatography: Densitometry Method for Determination of Rubraxanthone in the Stem Bark Extract of Garcinia cowa Roxb - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative study of greener and traditional extraction for the identification of sustainable phytocompounds from Simarouba glauca leaves for health benefits - EUDL [eudl.eu]
Unveiling the Cytotoxic Landscape of Glaucarubin: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the cytotoxic effects of Glaucarubin and its primary derivative, Glaucarubinone, on various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound. Herein, we present a comprehensive summary of quantitative data, detailed experimental methodologies, and an exploration of the underlying molecular mechanisms and signaling pathways.
Quantitative Assessment of Cytotoxicity
Glaucarubinone, a major quassinoid derived from the plant Simarouba glauca, has demonstrated significant cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of potency, have been determined in numerous studies. While much of the recent research has focused on Glaucarubinone, crude methanolic extracts of Simarouba glauca, which contain this compound, have also shown efficacy.
| Compound/Extract | Cell Line | Cancer Type | IC50 Value | Citation |
| Glaucarubinone | KB | Oral Squamous Carcinoma | 200 nM | [1] |
| MDA-MB-231 | Breast Adenocarcinoma | 117.81 µg/mL (Methanol Extract) | [2] | |
| LM-P | Pancreatic Cancer | 1465 nM | ||
| PAN02 | Pancreatic Cancer | 965 nM | ||
| PANC-1 | Pancreatic Cancer | Not explicitly quantified | ||
| MiaPaCa-2 | Pancreatic Cancer | Not explicitly quantified | ||
| Huh7 | Hepatocellular Carcinoma | Low cytotoxicity up to 1 µM | [3] | |
| Methanolic Leaf Extract of Simarouba glauca | K-562 | Chronic Myelogenous Leukemia | 74.21 µg/mL | [4] |
| MOLT-3 | Acute Lymphoblastic Leukemia | 69.69 µg/mL | [4] | |
| KG-1 | Acute Myelogenous Leukemia | 131.1 µg/mL |
Core Experimental Protocols
To ensure reproducibility and standardization in the study of this compound and its analogues, detailed experimental protocols for key cytotoxicity assays are provided below.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound or Glaucarubinone stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound or Glaucarubinone in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Apoptosis Detection: Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound or Glaucarubinone
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound or Glaucarubinone for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis: Propidium Iodide Staining
This method uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle based on DNA content.
Materials:
-
6-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound or Glaucarubinone
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound or Glaucarubinone.
-
Cell Harvesting: Collect and wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the identification of G0/G1, S, and G2/M phase populations.
Signaling Pathways and Molecular Mechanisms
Glaucarubinone exerts its cytotoxic effects through the modulation of several key signaling pathways, primarily leading to apoptosis and cell cycle arrest.
Intrinsic Apoptosis Pathway
Glaucarubinone induces apoptosis through the intrinsic, or mitochondrial, pathway. This is initiated by an increase in reactive oxygen species (ROS), which in turn activates the tumor suppressor protein p53. Activated p53 upregulates the pro-apoptotic protein Bax, leading to mitochondrial membrane permeabilization and the release of cytochrome c. This triggers the activation of caspase-9, an initiator caspase, which subsequently activates executioner caspases, culminating in apoptosis.
Cell Cycle Arrest
Studies have shown that Glaucarubinone can induce cell cycle arrest, particularly at the G2/M phase. This prevents cancer cells from progressing through mitosis and proliferation.
Inhibition of Pro-Survival Signaling
Glaucarubinone has been shown to inhibit the activity of p21-activated kinase 1 (PAK1), a key regulator of several pro-survival signaling pathways. Inhibition of PAK1 by Glaucarubinone leads to the downstream suppression of NF-κB, β-catenin, and Hypoxia-Inducible Factor 1α (HIF-1α), all of which are crucial for cancer cell proliferation, survival, and adaptation to the tumor microenvironment.
Conclusion
This compound and its derivative Glaucarubinone exhibit potent cytotoxic effects against a variety of cancer cell lines. The primary mechanisms of action involve the induction of apoptosis via the intrinsic pathway, cell cycle arrest at the G2/M phase, and the inhibition of key pro-survival signaling pathways through the modulation of PAK1. The data and protocols presented in this guide offer a solid foundation for further research into the therapeutic applications of these promising natural compounds in oncology.
Disclaimer: This document is intended for research and informational purposes only and does not constitute medical advice.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Phyto-chemicals and Spectral Characterization of Novel Glaucarubinone Quassinoid from Simarouba glauca Leaves: In vitro Anti-proliferative Potential against Breast Adenocarcinoma Cell line - Journal of Young Pharmacists [jyoungpharm.org]
- 3. mdpi.com [mdpi.com]
- 4. botanyjournals.com [botanyjournals.com]
Glaucarubin and its Analogue Glaucarubinone: A Technical Guide to Potential Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glaucarubin, a quassinoid derived from the Simarouba glauca tree, and its analogue glaucarubinone, have garnered significant interest in the scientific community for their diverse pharmacological activities.[1][2] Traditionally used in medicine for treating various ailments, recent research has illuminated their potential as anti-cancer, anti-malarial, and anti-inflammatory agents.[3][4] This technical guide provides an in-depth overview of the core molecular targets and signaling pathways modulated by glaucarubinone, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and drug development efforts.
Core Therapeutic Targets and Mechanisms of Action
Glaucarubinone exerts its therapeutic effects by modulating several key cellular processes, primarily in the context of cancer. The principal mechanisms identified include the inhibition of multidrug resistance transporters, regulation of key signaling pathways involved in cell proliferation and metastasis, and the induction of apoptosis.
Inhibition of ABC Transporters and Reversal of Multidrug Resistance
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters.[5] Glaucarubinone has been shown to sensitize cancer cells to conventional chemotherapeutic agents by inhibiting the function of these transporters.
Key Findings:
-
Glaucarubinone pre-treatment significantly enhances the anti-proliferative effect of paclitaxel in ABCB1-overexpressing KB cells.
-
It inhibits the efflux of transporter substrates, such as Rhodamine 123, indicating a direct or indirect inhibition of ABC transporter function.
-
The combination of glaucarubinone and paclitaxel leads to a significant decrease in the mRNA and protein expression levels of P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated proteins (MRPs), and breast cancer resistance protein (BCRP).
Signaling Pathway:
The inhibition of ABC transporters by glaucarubinone appears to be linked to the generation of reactive oxygen species (ROS) and the activation of the p53 signaling pathway, ultimately leading to apoptosis.
Regulation of the MAPK/ERK Signaling Pathway and Twist1
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Glaucarubinone has been shown to modulate this pathway, leading to anti-metastatic effects.
Key Findings:
-
In hepatocellular carcinoma (HCC) cells (Huh7), glaucarubinone downregulates the phosphorylation of ERK.
-
This inhibition of ERK phosphorylation leads to a decrease in the protein levels of Twist1, a key transcription factor involved in the epithelial-to-mesenchymal transition (EMT), a critical process in cancer metastasis.
-
The reduction in Twist1 is due to decreased protein stability, as glaucarubinone does not affect Twist1 mRNA levels.
-
Downregulation of Twist1 by glaucarubinone results in the suppression of cancer cell migration, invasion, and colony formation.
Signaling Pathway:
Induction of Apoptosis via p53 Activation
In addition to its role in overcoming MDR, the activation of the tumor suppressor protein p53 by glaucarubinone is a direct mechanism for inducing programmed cell death in cancer cells.
Key Findings:
-
Glaucarubinone treatment leads to an increase in the expression of p53.
-
This is accompanied by an upregulation of the pro-apoptotic protein Bax and the initiator caspase, Caspase-9.
-
The induction of apoptosis is further evidenced by chromatin condensation and reduced mitochondrial membrane potential in treated cells.
Signaling Pathway:
Quantitative Data Summary
The following tables summarize the available quantitative data on the efficacy of glaucarubinone and Simarouba glauca extracts against various cancer cell lines.
Table 1: IC50 Values of Simarouba glauca Leaf Extracts
| Extract | Cell Line | IC50 (µg/mL) |
| Methanol | MDA-MB-231 (Breast) | 117.81 |
| Chloroform | MDA-MB-231 (Breast) | 123.05 |
| Aqueous | MDA-MB-231 (Breast) | 155.06 |
Table 2: Anti-migratory and Anti-invasive Effects of Glaucarubinone on Huh7 Cells
| Assay | Concentration (µM) | Effect |
| Wound Healing | 0.2, 0.5, 1 | Dose-dependent inhibition of wound closure |
| Transwell Migration | 0.2, 0.5, 1 | Dose-dependent inhibition of cell migration |
| Transwell Invasion | 0.2, 0.5, 1 | Dose-dependent inhibition of cell invasion |
| Colony Formation | Not specified | Dose-dependent suppression of anchorage-independent growth |
| 3D Spheroid Invasion | Not specified | Time- and dose-dependent suppression of spheroid invasiveness |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature on glaucarubinone. While specific reagent concentrations and incubation times may vary between laboratories, these protocols outline the fundamental steps.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of a compound on cell proliferation and viability.
Workflow:
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of glaucarubinone or vehicle control for a specified period (e.g., 24 hours).
-
MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Wound Healing (Scratch) Assay
This assay is used to evaluate the effect of a compound on cell migration.
Protocol:
-
Cell Seeding: Seed cells (e.g., Huh7) in a culture plate and grow them to form a confluent monolayer.
-
Creating the "Wound": Create a scratch or "wound" in the cell monolayer using a sterile pipette tip.
-
Washing: Gently wash the cells with phosphate-buffered saline (PBS) to remove detached cells and debris.
-
Treatment: Add fresh culture medium containing different concentrations of glaucarubinone or a vehicle control.
-
Image Acquisition: Capture images of the wound at time zero and at regular intervals (e.g., every 8-12 hours) using a microscope.
-
Data Analysis: Measure the width of the wound at different time points and calculate the percentage of wound closure to quantify cell migration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with glaucarubinone for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins, such as p-ERK, Twist1, and p53.
Protocol:
-
Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p-ERK, anti-Twist1, anti-p53) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
Conclusion and Future Directions
This compound and its analogue glaucarubinone represent promising natural compounds with significant therapeutic potential, particularly in oncology. Their ability to target multiple key pathways involved in cancer progression, including drug resistance, metastasis, and apoptosis, makes them attractive candidates for further development. Future research should focus on:
-
In vivo efficacy and toxicity studies: To translate the promising in vitro findings into preclinical and potentially clinical settings.
-
Structure-activity relationship (SAR) studies: To optimize the therapeutic index of glaucarubinone analogues.
-
Elucidation of additional molecular targets: To gain a more comprehensive understanding of their mechanisms of action.
-
Combination therapy studies: To explore synergistic effects with other anticancer agents.
The detailed information provided in this technical guide aims to facilitate these future research endeavors and accelerate the translation of this compound-based compounds into novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Glaucarubinone sensitizes KB cells to paclitaxel by inhibiting ABC transporters via ROS-dependent and p53-mediated activation of apoptotic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Glaucarubin's Impact on Parasitic Infections: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glaucarubin, a quassinoid isolated from the plant Simarouba glauca, and its derivatives such as glaucarubinone, have demonstrated significant potential as antiparasitic agents. This technical guide provides an in-depth analysis of the existing research on the efficacy of this compound and its analogs against a range of parasitic infections. The document consolidates quantitative data, details experimental methodologies, and visualizes known mechanisms of action to serve as a comprehensive resource for the scientific community engaged in antiparasitic drug discovery and development.
Data Presentation: In Vitro and In Vivo Efficacy
The antiparasitic activity of this compound and its derivatives has been evaluated against various parasites, with the most extensive research focused on Plasmodium falciparum, the causative agent of malaria.
In Vitro Activity of Glaucarubinone against Plasmodium falciparum
Glaucarubinone, a major derivative of this compound, has shown potent activity against chloroquine-resistant strains of P. falciparum in vitro. The 50% inhibitory concentration (IC50) values from various studies are summarized below.
| Quassinoid | P. falciparum Strain(s) | IC50 (µg/mL) | Reference(s) |
| Glaucarubinone | Not specified | 0.006 | [1] |
In Vivo Antimalarial Activity of Glaucarubinone
An in vivo study using a murine model infected with Plasmodium berghei demonstrated that glaucarubinone could retard mortality by temporarily inhibiting parasitemia. However, the study also highlighted the compound's toxicity at higher doses, which currently limits its therapeutic application.[2][3]
Activity against Other Parasites
This compound has a history of use in the treatment of human colonic amebiasis caused by Entamoeba histolytica.[4][5] Clinical trials have reported cure rates of around 70% with few side effects, although relapse rates were higher compared to other treatments.
The broader class of quassinoids, to which this compound belongs, has also shown activity against other parasites, including Leishmania and Trypanosoma species, as well as some helminths like Haemonchus contortus. However, specific quantitative data for this compound and glaucarubinone against these parasites is less abundant in the current literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols employed in the evaluation of this compound and other quassinoids.
In Vitro Antiplasmodial Assay (SYBR Green I-based Fluorescence Assay)
This method is widely used to determine the 50% inhibitory concentration (IC50) of compounds against P. falciparum.
Objective: To quantify the inhibition of parasite DNA replication as a measure of parasite growth.
Methodology:
-
Parasite Culture: Asynchronous or synchronized P. falciparum cultures are maintained in human erythrocytes in a complete medium.
-
Drug Preparation: The test compound (e.g., glaucarubinone) is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well plate.
-
Incubation: Parasitized erythrocytes are added to the wells containing the drug dilutions and incubated for 72 hours under a gas mixture of 5% O2, 5% CO2, and 90% N2.
-
Lysis and Staining: A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with the parasite DNA.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader. The intensity is proportional to the amount of parasite DNA.
-
IC50 Calculation: The IC50 value is calculated by plotting the percentage of growth inhibition against the logarithm of the drug concentration.
In Vivo Antimalarial Suppressive Test (Peter's 4-Day Suppressive Test)
This standard test evaluates the in vivo efficacy of antimalarial compounds in a murine model.
Objective: To assess the ability of a compound to suppress parasitemia in infected mice.
Methodology:
-
Infection: Mice are inoculated intraperitoneally with Plasmodium berghei-infected erythrocytes.
-
Treatment: The test compound is administered orally or via another route to groups of mice for four consecutive days, starting a few hours after infection. A control group receives the vehicle, and a positive control group receives a standard antimalarial drug (e.g., chloroquine).
-
Parasitemia Monitoring: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.
-
Efficacy Calculation: The percentage of suppression of parasitemia is calculated for each dose level relative to the untreated control group.
In Vitro Leishmanicidal Assay
This assay determines the activity of compounds against both the promastigote and amastigote stages of Leishmania.
Objective: To determine the IC50 of a compound against Leishmania promastigotes and the 50% cytotoxic concentration (CC50) against host cells, as well as the efficacy against intracellular amastigotes.
Methodology:
-
Promastigote Assay: Leishmania promastigotes are cultured in a suitable medium and incubated with various concentrations of the test compound. Parasite viability is assessed after a set period (e.g., 72 hours) using a resazurin-based or similar viability assay.
-
Amastigote Assay: Macrophages are seeded in a plate and infected with Leishmania promastigotes, which then transform into amastigotes intracellularly. The infected macrophages are then treated with the test compound. After incubation, the number of intracellular amastigotes is quantified, often by microscopy after Giemsa staining.
-
Cytotoxicity Assay: Host cells (e.g., macrophages) are incubated with the test compound to determine its toxicity. The CC50 is calculated to determine the selectivity index (SI = CC50/IC50).
Signaling Pathways and Mechanism of Action
The primary mechanism of action of this compound and other quassinoids against Plasmodium falciparum is the inhibition of protein synthesis. This is believed to occur through the binding of the compound to the eukaryotic ribosome, thereby disrupting the translation process.
In addition to protein synthesis inhibition, studies on the effects of glaucarubinone in cancer cells suggest potential involvement of other signaling pathways that could be relevant to its antiparasitic activity. For instance, glaucarubinone has been shown to inhibit the MAPK/ERK signaling pathway, leading to the degradation of the transcription factor Twist1. It has also been reported to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and activation of p53-mediated pathways. While these mechanisms have not been directly confirmed in parasites, they represent plausible avenues for further investigation into the broader antiparasitic effects of this compound.
Conclusion
This compound and its derivatives, particularly glaucarubinone, have demonstrated significant antiparasitic activity, most notably against Plasmodium falciparum. The primary mechanism of action is the inhibition of protein synthesis, a fundamental process for parasite survival. While in vivo studies have raised concerns about toxicity, the potent in vitro activity warrants further investigation into structure-activity relationships and the development of analogs with improved therapeutic indices. Future research should focus on elucidating the specific molecular targets within the parasite ribosome, exploring the relevance of other signaling pathways such as MAPK and apoptosis in the antiparasitic effect, and conducting comprehensive in vivo efficacy and toxicity studies for a broader range of parasitic infections. This technical guide serves as a foundational resource to inform and guide these future research endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. med.nyu.edu [med.nyu.edu]
- 3. [Therapeutic trials of experimental murine malaria with the quassinoid, glaucarubinone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mmv.org [mmv.org]
- 5. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Glaucarubin: In Vitro Experimental Design for Cancer Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Glaucarubin, a quassinoid isolated from the plant family Simaroubaceae, has demonstrated significant anti-cancer properties in a variety of in vitro studies. These notes provide a comprehensive overview of the experimental design for investigating the anti-neoplastic effects of this compound, with detailed protocols for key assays. This compound has been shown to impede cancer cell proliferation, induce programmed cell death (apoptosis), and disrupt cell cycle progression in numerous cancer cell lines. Its mechanism of action involves the modulation of several critical signaling pathways, making it a compound of interest for further investigation in cancer therapy.
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-faceted approach, targeting several key signaling pathways involved in cell growth, survival, and metastasis. In vitro studies have revealed that this compound can inhibit the MAPK/Twist1 pathway, a crucial regulator of the epithelial-to-mesenchymal transition (EMT), thereby suppressing cancer cell migration and invasion.[1] Furthermore, it has been shown to down-regulate the p21-activated kinases (PAKs), which are key regulators of cancer cell proliferation and survival.[2] Evidence also points to the inhibition of the β-catenin and NF-κB signaling pathways. While the direct interaction of this compound with the STAT3 signaling pathway is not extensively documented in current literature, its known effects on upstream regulators suggest a potential indirect influence. Additionally, this compound has been observed to inhibit protein synthesis, a fundamental process for cancer cell growth and proliferation.
Data Presentation
Glaucarubinone IC50 Values in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for Glaucarubinone in different cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) |
| PANC-1 | Pancreatic Cancer | 300 | Not Specified |
| MiaPaCa-2 | Pancreatic Cancer | 58 | Not Specified |
| PAN02 | Pancreatic Cancer | 960 | Not Specified |
| KB (resistant) | Oral Squamous Carcinoma | 200 | 24 |
| MDA-MB-231 | Breast Adenocarcinoma | 117.81 (µg/mL) | 24 |
Note: The IC50 value for MDA-MB-231 cells was reported for a methanolic extract of Simarouba glauca containing Glaucarubinone.[3]
Apoptosis Induction by Glaucarubinone
Glaucarubinone has been shown to induce apoptosis in cancer cells. The following table presents the percentage of apoptotic cells after treatment.
| Cell Line | Treatment | Apoptotic Cells (%) |
| KB (resistant) | Glaucarubinone (200 nM) | 58 |
| KB (resistant) | Paclitaxel (23.42 nM) | 43 |
| KB (resistant) | Glaucarubinone (200 nM) + Paclitaxel (23.42 nM) | 98 |
Effect of Glaucarubinone on Cell Cycle Distribution
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cells by measuring their metabolic activity.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine on the cell surface.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for the desired time.
-
Harvest the cells (including floating and adherent cells) and wash them twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol allows for the analysis of cell cycle distribution by staining the cellular DNA with Propidium Iodide.
Materials:
-
Cancer cells treated with this compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for the desired time.
-
Harvest the cells and wash them with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by this compound.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., p-ERK, ERK, Twist1, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound, then lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each sample.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Detect the signal using an imaging system and quantify the band intensities.
Protein Synthesis Assay
This assay measures the rate of new protein synthesis in cells treated with this compound.
Materials:
-
Cancer cells treated with this compound
-
Protein synthesis assay kit (e.g., utilizing O-propargyl-puromycin (OPP))
-
Fluorescence microscope or flow cytometer
Procedure:
-
Culture cells and treat with this compound for the desired duration.
-
Add a puromycin analog, such as OPP, to the culture medium and incubate for a short period (e.g., 30-60 minutes). OPP will be incorporated into newly synthesized polypeptide chains.
-
Fix and permeabilize the cells.
-
Perform a click chemistry reaction to attach a fluorescent azide to the alkyne group of the incorporated OPP.
-
Analyze the fluorescence intensity of the cells using a fluorescence microscope or flow cytometer. A decrease in fluorescence intensity in this compound-treated cells compared to control cells indicates an inhibition of protein synthesis.
Visualizations
Caption: Simplified signaling pathway affected by this compound.
Caption: General workflow for in vitro evaluation of this compound.
References
- 1. Anti-Cancer Effects of Glaucarubinone in the Hepatocellular Carcinoma Cell Line Huh7 via Regulation of the Epithelial-To-Mesenchymal Transition-Associated Transcription Factor Twist1 [mdpi.com]
- 2. Glaucarubinone and gemcitabine synergistically reduce pancreatic cancer growth via down-regulation of P21-activated kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phyto-chemicals and Spectral Characterization of Novel Glaucarubinone Quassinoid from Simarouba glauca Leaves: In vitro Anti-proliferative Potential against Breast Adenocarcinoma Cell line - Journal of Young Pharmacists [jyoungpharm.org]
- 4. oncotarget.com [oncotarget.com]
Glaucarubin cell viability assay protocol (e.g., MTT)
Application Notes: Glaucarubin Cell Viability Assay
Topic: this compound Cell Viability Assay Protocol (MTT) Application: Evaluation of the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.
Introduction
This compound is a quassinoid, a class of natural compounds isolated from plants of the Simaroubaceae family. It has demonstrated significant anti-cancer properties, including the inhibition of tumor growth and metastasis.[1] Determining the cytotoxic effect of this compound on cancer cells is a critical step in preclinical drug development. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation. This protocol provides a detailed method for evaluating the dose-dependent effects of this compound on the viability of cultured cancer cells.
Principle of the MTT Assay
The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals.[2] This reaction is carried out by NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria of metabolically active, viable cells.[2] The insoluble formazan crystals are subsequently dissolved in a solubilization solution, and the absorbance of the resulting colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells, allowing for a quantitative assessment of this compound-induced cytotoxicity.
Experimental Protocol: MTT Assay for this compound
Materials and Reagents
-
This compound (or Glaucarubinone)
-
Selected cancer cell line (e.g., Huh7, MDA-MB-231, KB cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, flat-bottom 96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Multichannel pipette
Reagent Preparation
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO. Store in aliquots at -20°C, protected from light.
-
MTT Solution (5 mg/mL): Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL. Vortex until fully dissolved. Sterilize the solution using a 0.22 µm filter and store in a light-protected container at 4°C for short-term use or -20°C for long-term storage.
Step-by-Step Procedure
-
Cell Seeding: a. Harvest and count cells that are in the exponential growth phase. Ensure cell viability is >90%. b. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 to 20,000 cells/well in 100 µL of complete medium). c. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
This compound Treatment: a. Prepare serial dilutions of this compound from the stock solution in a complete culture medium. A typical concentration range might be 0.1 µM to 100 µM. b. Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. c. Include the following controls on the same plate:
- Untreated Control: Cells treated with culture medium only.
- Vehicle Control: Cells treated with medium containing the highest concentration of DMSO used for this compound dilution.
- Blank Control: Wells containing culture medium only (no cells) to measure background absorbance. d. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: a. After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL). b. Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will form visible purple formazan crystals.
-
Formazan Solubilization: a. Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. b. Add 100-150 µL of DMSO to each well to dissolve the crystals. c. Place the plate on an orbital shaker for 10-15 minutes at room temperature to ensure complete solubilization.
-
Absorbance Measurement: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
Data Analysis
-
Correct for Background: Subtract the average absorbance of the blank control wells from all other absorbance readings.
-
Calculate Percent Viability: Determine the percentage of cell viability for each this compound concentration using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
Determine IC50 Value: The IC50 (half-maximal inhibitory concentration) is the concentration of this compound that reduces cell viability by 50%. Plot the percent cell viability against the log of this compound concentration and use non-linear regression analysis to calculate the IC50 value.
Data Presentation
Table 1: Example Template for Recording MTT Assay Results
| This compound Conc. (µM) | Replicate 1 (Absorbance 570nm) | Replicate 2 (Absorbance 570nm) | Replicate 3 (Absorbance 570nm) | Average Corrected Absorbance | % Cell Viability |
| 0 (Control) | 100 | ||||
| 0.1 | |||||
| 1 | |||||
| 10 | |||||
| 50 | |||||
| 100 |
Table 2: Reported IC50 Values for Glaucarubinone in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 Value | Citation |
| Methanol Extract of S. glauca | MDA-MB-231 | Breast Adenocarcinoma | 117.81 µg/mL | |
| Glaucarubinone (GCB) | Huh7 | Hepatocellular Carcinoma | >1 µM (low cytotoxicity) |
Visualizations
Experimental Workflow
Caption: Workflow for the this compound MTT cell viability assay.
This compound Signaling Pathway
Caption: this compound inhibits the MAPK/ERK pathway, preventing Twist1 stabilization.
References
Application Notes and Protocols for Glaucarubin in Animal Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
Glaucarubin and its derivatives, particularly Glaucarubinone, are natural quassinoids isolated from the Simarouba glauca tree that have demonstrated significant anti-cancer properties.[1][2] These compounds have been evaluated in various preclinical animal models, showing promise in inhibiting tumor growth and sensitizing cancer cells to conventional chemotherapies. This document provides detailed application notes on the use of Glaucarubinone in cancer research, summarizes key quantitative data from in vivo studies, and offers comprehensive protocols for relevant experimental procedures.
Application Notes
Glaucarubinone has shown efficacy in multiple cancer types, with the most extensive research conducted in pancreatic cancer models. It primarily functions by inhibiting key signaling pathways involved in cell proliferation, survival, and metastasis.
Pancreatic Cancer: In pancreatic ductal adenocarcinoma (PDAC) models, Glaucarubinone exhibits synergistic effects with the standard-of-care chemotherapeutic agent, gemcitabine.[1][3] This combination has been shown to significantly improve survival in immunocompetent orthotopic murine models compared to gemcitabine alone.[1] The mechanism of action in pancreatic cancer involves the downregulation of p21-activated kinases (PAK1 and PAK4), which are downstream effectors of KRas, a frequently mutated oncogene in PDAC. Inhibition of PAK1 and PAK4 leads to decreased cancer cell proliferation and migration.
Colorectal Cancer: In colorectal cancer (CRC) models, Glaucarubinone has been found to inhibit tumor growth by suppressing the expression of hypoxia-inducible factor 1α (HIF-1α) and β-catenin in a PAK1-dependent manner. This suggests a role for Glaucarubinone in targeting pathways crucial for cancer cell survival and proliferation in hypoxic tumor microenvironments.
Hepatocellular Carcinoma: For hepatocellular carcinoma (HCC), Glaucarubinone has been shown to inhibit the MAPK/Twist1 pathway. This leads to a reduction in epithelial-to-mesenchymal transition (EMT)-associated cellular functions, such as cell migration and invasion.
Breast and Ovarian Cancer: A derivative of Glaucarubinone, 2′-(R)-O-acetylglaucarubinone, has demonstrated potent cytotoxicity against various breast and ovarian cancer cell lines and reduced mammary ductal branching in a Brca1/p53-deficient mouse model.
Oral Cancer: In oral squamous cell carcinoma, Glaucarubinone has been shown to sensitize cancer cells to paclitaxel by inhibiting ABC transporters. This effect is mediated through ROS-dependent and p53-mediated activation of the intrinsic mitochondrial apoptosis pathway.
Leukemia: While in vivo data is limited, in vitro studies have shown that Glaucarubinone possesses cytotoxic activity against human promyelocytic leukemia cells (HL-60). Further investigation in animal models of leukemia is warranted.
Quantitative Data from In Vivo Animal Studies
The following tables summarize the quantitative data from key studies on the efficacy of Glaucarubinone in animal models of cancer.
Table 1: Efficacy of Glaucarubinone in Pancreatic Cancer Xenograft Models
| Cancer Model | Treatment Group | Dosage & Administration | Tumor Growth Inhibition | Reference |
| MiaPaCa-2 Xenograft (SCID mice) | Glaucarubinone | 1 mg/kg for week 1, 2 mg/kg thereafter (i.p. every other day) | 28% reduction in tumor growth | |
| MiaPaCa-2 Xenograft (SCID mice) | Gemcitabine | 20 mg/kg (i.p. weekly) | 44% reduction in tumor growth | |
| MiaPaCa-2 Xenograft (SCID mice) | Glaucarubinone + Gemcitabine | As above | 80% reduction in tumor growth | |
| PANC-1 Xenograft (SCID mice) | Glaucarubinone + Gemcitabine | As above | Significant reduction in tumor volume from day 32 |
Table 2: Survival Analysis in an Orthotopic Pancreatic Cancer Model
| Cancer Model | Treatment Group | Median Survival | Outcome | Reference |
| PAN02 Orthotopic (Immunocompetent mice) | Control | 19 days | - | |
| PAN02 Orthotopic (Immunocompetent mice) | Glaucarubinone | No significant improvement | - | |
| PAN02 Orthotopic (Immunocompetent mice) | Gemcitabine | - | - | |
| PAN02 Orthotopic (Immunocompetent mice) | Glaucarubinone + Gemcitabine | - | Two-fold improvement in survival compared to gemcitabine alone (p=0.046) |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by Glaucarubinone and a general workflow for in vivo cancer model studies.
Caption: Glaucarubinone's anti-cancer mechanism of action.
Caption: General workflow for in vivo cancer model studies.
Experimental Protocols
Orthotopic Pancreatic Cancer Mouse Model
This protocol describes the establishment of an orthotopic pancreatic cancer model in mice, a clinically relevant model for studying tumor growth and metastasis.
Materials:
-
Pancreatic cancer cells (e.g., PAN02 for syngeneic models, MiaPaCa-2 or PANC-1 for xenograft models)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional, can improve tumor take rate)
-
6-8 week old immunocompetent mice (e.g., C57BL/6 for PAN02) or immunodeficient mice (e.g., SCID or nude mice for human cell lines)
-
Anesthetics (e.g., ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, retractors)
-
30-gauge needle and syringe
-
Sutures or surgical clips
-
Betadine and 70% ethanol
Procedure:
-
Cell Preparation: Culture pancreatic cancer cells to 80-90% confluency. On the day of surgery, harvest cells by trypsinization, wash with PBS, and resuspend in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.
-
Animal Preparation: Anesthetize the mouse via intraperitoneal injection of ketamine/xylazine. Confirm proper anesthetic depth by lack of pedal withdrawal reflex. Shave the left upper quadrant of the abdomen and sterilize the area with Betadine followed by 70% ethanol.
-
Surgical Procedure:
-
Make a small (~1 cm) incision through the skin and peritoneum to expose the abdominal cavity.
-
Gently exteriorize the spleen to visualize the tail of the pancreas.
-
Carefully inject 10-20 µL of the cell suspension (1-2 x 10^5 cells) into the pancreatic tail using a 30-gauge needle. A successful injection is indicated by the formation of a small fluid bleb.
-
Return the spleen and pancreas to the abdominal cavity.
-
Close the peritoneal wall with absorbable sutures and the skin with surgical clips or non-absorbable sutures.
-
-
Post-operative Care: Administer post-operative analgesics as per institutional guidelines. Monitor the animals daily for signs of distress, infection, or tumor-related morbidity.
-
Tumor Growth Monitoring: Monitor tumor growth by palpation or non-invasive imaging (e.g., ultrasound or bioluminescence imaging if using luciferase-expressing cells).
Subcutaneous Xenograft Model
This is a less invasive model for evaluating the effect of compounds on tumor growth.
Materials:
-
Cancer cells of interest
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA
-
6-8 week old immunodeficient mice
-
27-gauge needle and syringe
Procedure:
-
Cell Preparation: Prepare a single-cell suspension as described in the orthotopic model protocol, typically at a concentration of 5 x 10^6 to 1 x 10^7 cells per 100 µL.
-
Injection:
-
Shave the flank of the mouse and sterilize the skin.
-
Inject 100 µL of the cell suspension subcutaneously into the flank.
-
-
Tumor Monitoring:
-
Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.
-
Begin treatment when tumors reach a predetermined size (e.g., 100-200 mm³).
-
Immunohistochemistry for Ki-67
This protocol is for assessing cell proliferation in tumor tissues.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections (5 µm)
-
Xylene and graded ethanol series
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody: Rabbit anti-Ki-67
-
HRP-conjugated secondary antibody (anti-rabbit)
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene and then rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Heat slides in antigen retrieval solution (e.g., in a microwave or pressure cooker) and then allow to cool.
-
Peroxidase Blocking: Incubate slides with 3% hydrogen peroxide to block endogenous peroxidase activity.
-
Blocking: Incubate with blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with the primary anti-Ki-67 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody.
-
Detection: Apply DAB substrate and monitor for color development.
-
Counterstaining: Stain with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate slides through graded ethanol and xylene, and then coverslip with mounting medium.
-
Analysis: Quantify the percentage of Ki-67-positive cells by microscopy.
Western Blot for PAK1 and Phospho-PAK1
This protocol is for detecting the expression and activation of PAK1.
Materials:
-
Tumor tissue lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-PAK1 and Rabbit anti-phospho-PAK1 (Thr423)
-
HRP-conjugated secondary antibody (anti-rabbit)
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification: Lyse tumor tissues in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-PAK1 or anti-phospho-PAK1) overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize phospho-PAK1 levels to total PAK1.
TUNEL Assay for Apoptosis
This protocol is for detecting DNA fragmentation associated with apoptosis in tumor tissues.
Materials:
-
FFPE tumor sections (5 µm)
-
Xylene and graded ethanol series
-
Proteinase K
-
TUNEL reaction mixture (containing TdT and labeled dUTP)
-
DAPI or other nuclear counterstain
-
Fluorescence microscope
Procedure:
-
Deparaffinization and Rehydration: As described for IHC.
-
Permeabilization: Incubate slides with Proteinase K to permeabilize the tissue.
-
TUNEL Reaction: Incubate the slides with the TUNEL reaction mixture in a humidified chamber.
-
Staining: Counterstain with a nuclear dye like DAPI.
-
Imaging: Mount the slides and visualize under a fluorescence microscope.
-
Analysis: Quantify the percentage of TUNEL-positive (apoptotic) cells.
References
- 1. LLC cells tumor xenograft model [protocols.io]
- 2. Glaucarubinone sensitizes KB cells to paclitaxel by inhibiting ABC transporters via ROS-dependent and p53-mediated activation of apoptotic signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Murine orthotopic pancreatic tumor model generation. [protocols.io]
Application Notes and Protocols for the Quantification of Glaucarubin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glaucarubin is a quassinoid, a type of bitter triterpenoid lactone, primarily isolated from the plant Simarouba glauca. It has garnered significant interest in the scientific community for its potential therapeutic properties, including antiamoebic and anticancer activities.[1] As research into this compound and its derivatives like Glaucarubinone progresses, the need for robust and reliable analytical methods for its quantification in various matrices, such as plant extracts, pharmaceutical formulations, and biological samples, becomes crucial.
These application notes provide an overview of and detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry. Additionally, this document outlines the key signaling pathways associated with the anticancer effects of the closely related and often co-researched compound, Glaucarubinone.
Analytical Methods for this compound Quantification
A general workflow for the analysis of this compound from a solid matrix (e.g., plant material, tablets) is depicted below.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of small molecules. For quassinoids, reversed-phase chromatography is typically employed.
Experimental Protocol
-
Standard Preparation:
-
Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).
-
Perform serial dilutions with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh and grind the sample (e.g., dried plant material, tablet).
-
Extract a known weight of the powdered sample with a defined volume of methanol using sonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 40:60 v/v). The mobile phase composition may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
-
UV Detection: Wavelength set at the absorption maximum of this compound (around 240-250 nm, requires experimental determination). A recent study on a novel quassinoid from Simarouba glauca leaves showed a UV absorption maximum at 250 nm.[2]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Quantitative Data (Representative)
| Parameter | Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it ideal for quantifying low levels of this compound in complex matrices like biological fluids.
Experimental Protocol
-
Standard and Sample Preparation:
-
Follow the same procedures as for HPLC-UV. For biological samples (e.g., plasma), a protein precipitation step (e.g., with acetonitrile) or solid-phase extraction (SPE) will be necessary.
-
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: Gradient elution using:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These must be determined by infusing a pure standard of this compound. A precursor ion (e.g., [M+H]⁺ or [M+Na]⁺) is selected in the first quadrupole (Q1) and fragmented, and a specific product ion is monitored in the third quadrupole (Q3).
-
-
Data Analysis:
-
Construct a calibration curve using the peak areas of the MRM transitions for the calibration standards.
-
Quantify this compound in samples by comparing the peak area of the analyte to the calibration curve. An internal standard is recommended for improved accuracy.
-
Quantitative Data (Representative)
| Parameter | Value |
| Linearity Range | 0.1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | ~0.1 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
UV-Visible Spectrophotometry
This method is simpler and more accessible than chromatography but is less specific and generally suitable for higher concentrations or for the analysis of relatively pure samples.
Experimental Protocol
-
Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol) at a concentration of 100 µg/mL.
-
Create a set of calibration standards by diluting the stock solution (e.g., 2, 5, 10, 15, 20 µg/mL).
-
-
Sample Preparation:
-
Extract a known amount of the sample with the chosen solvent.
-
Filter the extract to remove any particulate matter.
-
Dilute the sample extract to ensure the absorbance reading falls within the linear range of the calibration curve.
-
-
Measurement:
-
Determine the wavelength of maximum absorbance (λmax) by scanning a standard solution of this compound across the UV-Vis spectrum (e.g., 200-400 nm). For a similar quassinoid, a λmax of 250 nm has been reported.[2]
-
Set the spectrophotometer to the determined λmax.
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of each calibration standard and the sample solutions.
-
-
Data Analysis:
-
Generate a calibration curve by plotting absorbance versus concentration for the standards.
-
Calculate the concentration of this compound in the sample using the Beer-Lambert law and the standard curve.
-
Quantitative Data (Representative)
| Parameter | Value |
| Linearity Range | 2 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~2.0 µg/mL |
| Accuracy (% Recovery) | 97 - 103% |
| Precision (% RSD) | < 3% |
Key Signaling Pathways for Glaucarubinone's Anticancer Activity
Glaucarubinone, a major bioactive quassinoid closely related to this compound, has been shown to exert its anticancer effects through the modulation of several critical signaling pathways.
Inhibition of the MAPK/ERK Pathway and Twist1
Glaucarubinone can suppress the metastatic potential of cancer cells by inhibiting the Mitogen-Activated Protein Kinase (MAPK) pathway.[3] This leads to the destabilization of the transcription factor Twist1, a key regulator of the Epithelial-to-Mesenchymal Transition (EMT), which is crucial for cancer cell migration and invasion.[3]
Downregulation of PAK1-Dependent Signaling
Glaucarubinone has been shown to inhibit p21-activated kinase 1 (PAK1). Inhibition of PAK1 leads to the downregulation of key cancer survival proteins, including Hypoxia-Inducible Factor 1α (HIF-1α) and β-catenin, thereby suppressing tumor growth.
Induction of ROS-Dependent, p53-Mediated Apoptosis
In some cancer cells, Glaucarubinone can induce the production of Reactive Oxygen Species (ROS). This increase in oxidative stress can activate the tumor suppressor protein p53, which in turn triggers the intrinsic mitochondrial pathway of apoptosis (programmed cell death) through the activation of pro-apoptotic proteins like Bax and caspases.
References
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Following Glaucarubin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glaucarubin, a natural quassinoid isolated from the plant Simarouba glauca, has demonstrated potent anti-cancer properties.[1][2][3] One of its key mechanisms of action is the induction of apoptosis, or programmed cell death, in various cancer cell lines.[4][5] Flow cytometry is a powerful technique for the quantitative analysis of apoptosis, providing rapid and multi-parameter assessment of individual cells within a population. These application notes provide detailed protocols for assessing this compound-induced apoptosis using flow cytometry, focusing on Annexin V/Propidium Iodide (PI) staining and caspase-3/7 activity assays.
Mechanism of this compound-Induced Apoptosis
This compound and its analogs, such as Glaucarubinone, trigger the intrinsic (mitochondrial) pathway of apoptosis. This process is often initiated by the generation of reactive oxygen species (ROS), leading to the activation of the tumor suppressor protein p53. Activated p53 upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including the initiator caspase-9 and the executioner caspases-3 and -7, which ultimately leads to the dismantling of the cell.
Caption: this compound-induced apoptotic signaling pathway.
Experimental Protocols
Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.
Materials:
-
This compound
-
Cell line of interest (e.g., human oral cancer KB cells, hepatocellular carcinoma Huh7 cells)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
10X Binding Buffer (e.g., 0.1 M HEPES/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at a density of 1 x 10^6 cells/well and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 0, 50, 100, 200 nM) for a predetermined time (e.g., 24, 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 500 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI- (Q3): Live cells
-
Annexin V+ / PI- (Q4): Early apoptotic cells
-
Annexin V+ / PI+ (Q2): Late apoptotic/necrotic cells
-
Annexin V- / PI+ (Q1): Necrotic cells
Caspase-3/7 Activity Assay
This assay directly measures the activity of key executioner caspases.
Principle: Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. This assay utilizes a cell-permeable, non-toxic substrate that contains the DEVD peptide sequence, which is specifically cleaved by activated caspase-3 and -7. Upon cleavage, a fluorescent reporter is released and retained within the cell, and its intensity can be measured by flow cytometry.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Caspase-3/7 activity assay kit (containing a fluorescently-labeled DEVD substrate)
-
Wash Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as described in the Annexin V protocol (Step 1).
-
Cell Harvesting and Washing: Harvest and wash the cells as described in the Annexin V protocol (Steps 2 and 3).
-
Staining: Resuspend the cells in the provided assay buffer containing the caspase-3/7 substrate according to the manufacturer's instructions.
-
Incubation: Incubate the cells for the recommended time and temperature (e.g., 30-60 minutes at 37°C), protected from light.
-
Washing: Wash the cells with the provided wash buffer to remove any unbound substrate.
-
Analysis: Resuspend the cells in wash buffer and analyze immediately by flow cytometry.
Caption: Experimental workflow for apoptosis analysis.
Data Presentation
The quantitative data obtained from flow cytometry can be summarized in tables for clear comparison between different treatment groups.
Table 1: Percentage of Apoptotic and Necrotic Cells after this compound Treatment (Annexin V/PI Assay)
| Treatment Group | % Live Cells (Q3) | % Early Apoptotic Cells (Q4) | % Late Apoptotic/Necrotic Cells (Q2) | % Necrotic Cells (Q1) |
| Control (0 nM) | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.3 | 0.5 ± 0.1 |
| This compound (50 nM) | 75.6 ± 3.5 | 15.8 ± 1.2 | 7.1 ± 0.9 | 1.5 ± 0.4 |
| This compound (100 nM) | 48.3 ± 4.2 | 35.1 ± 2.8 | 14.5 ± 1.5 | 2.1 ± 0.6 |
| This compound (200 nM) | 20.1 ± 3.9 | 58.7 ± 4.5 | 18.9 ± 2.1 | 2.3 ± 0.7 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Caspase-3/7 Activity after this compound Treatment
| Treatment Group | % Caspase-3/7 Positive Cells |
| Control (0 nM) | 3.1 ± 0.6 |
| This compound (50 nM) | 25.4 ± 2.3 |
| This compound (100 nM) | 52.8 ± 4.1 |
| This compound (200 nM) | 85.3 ± 5.7 |
Data are presented as mean ± standard deviation from three independent experiments.
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating this compound-induced apoptosis using flow cytometry. The Annexin V/PI staining method is effective for distinguishing different stages of cell death, while the caspase-3/7 assay offers a more specific measure of the execution phase of apoptosis. By employing these techniques, researchers can effectively quantify the apoptotic effects of this compound and further elucidate its potential as an anti-cancer therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. iajps.com [iajps.com]
- 4. Glaucarubinone sensitizes KB cells to paclitaxel by inhibiting ABC transporters via ROS-dependent and p53-mediated activation of apoptotic signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
Application Notes and Protocols for the Isolation of Glaucarubin from Simarouba glauca
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive guide on the techniques for isolating the quassinoid Glaucarubin from the plant Simarouba glauca. This document outlines detailed protocols for extraction, purification, and characterization, supported by quantitative data and visual workflows.
Introduction
Simarouba glauca, commonly known as the "Paradise Tree," is a plant belonging to the Simaroubaceae family. It is a rich source of bioactive compounds, particularly a class of bitter triterpenoids known as quassinoids.[1] this compound is a prominent quassinoid found in S. glauca and has garnered significant interest for its potential therapeutic properties, including antiamoebic and cytotoxic activities.[2][3] This document provides detailed methodologies for the isolation and purification of this compound for research and drug development purposes.
Plant Material and Preliminary Processing
2.1. Collection and Authentication: Fresh, disease-free leaves of Simarouba glauca should be collected.[4] It is crucial to have the plant material authenticated by a qualified plant taxonomist to ensure the correct species is being used.[5]
2.2. Preparation of Plant Material: The collected leaves should be thoroughly washed with tap water to remove any dust and debris. Following washing, the leaves are to be shade-dried at room temperature for approximately one week until they are brittle. The dried leaves are then pulverized into a coarse powder using a mechanical grinder and stored in airtight containers until extraction.
Extraction of this compound
Two primary methods for extracting crude this compound from the prepared leaf powder are presented below: Ultrasonic-Assisted Extraction (UAE) for a rapid, eco-friendly approach, and Sequential Solvent Extraction for a more classical, polarity-based fractionation.
3.1. Method 1: Ultrasonic-Assisted Extraction (UAE)
This method utilizes ultrasonic waves to enhance the extraction efficiency and is considered an eco-friendly technique.
Protocol:
-
Weigh 5 grams of the dried leaf powder and place it into a 100 mL beaker.
-
Add 50 mL of the desired solvent (e.g., methanol, chloroform, or water).
-
Place the beaker in a digital ultra-bath sonicator with a temperature controller.
-
Set the sonicator to a frequency of 40 kHz and a power of 60-100W at 30°C.
-
Sonicate for a duration of 40 minutes to maximize extraction efficiency.
-
After sonication, filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
-
Calculate the percentage yield of the extract.
3.2. Method 2: Sequential Solvent Extraction
This method involves the successive extraction of the plant material with solvents of increasing polarity, which can aid in the partial separation of compounds based on their solubility.
Protocol:
-
Take a known quantity of dried leaf powder (e.g., 100 g) in a Soxhlet apparatus or a large flask for maceration.
-
Begin the extraction with a non-polar solvent such as n-hexane. Macerate or perform Soxhlet extraction for a sufficient duration (e.g., 24 hours for maceration).
-
Filter the extract and collect the filtrate. Concentrate the solvent to obtain the n-hexane extract.
-
Air-dry the plant residue and subsequently extract it with a solvent of higher polarity, such as chloroform.
-
Repeat the filtration and concentration steps.
-
Continue this sequential process with solvents of increasing polarity, for example: n-hexane -> chloroform -> ethyl acetate -> methanol -> water.
3.3. Data Presentation: Extraction Yields
The choice of solvent significantly impacts the yield of the crude extract. The following table summarizes the percentage yields obtained from S. glauca leaves using different solvents and extraction methods as reported in the literature.
| Extraction Method | Plant Part | Solvent | Percentage Yield (% w/w) | Reference |
| Ultrasonic-Assisted | Leaves | Aqueous | 23.08 | |
| Ultrasonic-Assisted | Leaves | Methanol | 15.84 | |
| Ultrasonic-Assisted | Leaves | Chloroform | 9.18 | |
| Sequential | Leaves | Hydro-alcoholic (70%) | 8.5 | |
| Sequential | Leaves | Water | 5.5 |
Note: The yields can vary based on the geographical location of the plant, time of harvest, and specific extraction conditions.
Purification of this compound
The crude extract obtained from the above methods is a complex mixture of phytochemicals. Further purification is necessary to isolate this compound. Preparative Thin Layer Chromatography (TLC) is a common technique for this purpose.
Protocol: Preparative Thin Layer Chromatography (Prep-TLC)
-
Preparation of the Crude Extract: Dissolve the crude methanolic or chloroform extract in a minimal amount of the same solvent. Methanol is often preferred as it shows a higher yield of quassinoids.
-
TLC Plate Preparation: Use pre-coated silica gel 60 F254 preparative TLC plates.
-
Spotting: Apply the concentrated extract as a continuous band across the origin of the preparative TLC plate.
-
Development: Develop the plate in a suitable mobile phase. A commonly used mobile phase for the separation of related quassinoids like Glaucarubinone is n-hexane: ethyl acetate (2:8) . This ratio may need to be optimized for this compound.
-
Visualization: After development, air-dry the plate and visualize the separated bands under a UV lamp (254 nm).
-
Isolation: Scrape the silica gel corresponding to the band of interest (identified by comparison with a standard if available, or by subsequent analytical methods).
-
Elution: Elute the compound from the scraped silica gel using a polar solvent like methanol.
-
Filtration and Concentration: Filter the solution to remove the silica gel and concentrate the filtrate to obtain the purified compound.
Analytical Characterization of this compound
Once isolated, the purity and identity of this compound must be confirmed using various analytical techniques.
5.1. High-Performance Thin Layer Chromatography (HPTLC)
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.
-
Mobile Phase: n-hexane: ethyl acetate (2:8) or other optimized solvent systems.
-
Detection: The Rf value of the isolated compound can be compared with a standard this compound. For Glaucarubinone, an Rf value of 0.22 has been reported, which was close to the standard's Rf of 0.24.
5.2. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for confirming the molecular weight of the isolated compound.
-
Analysis Mode: Positive ion mode is often used.
-
Expected Mass: The molecular formula of this compound is C25H36O10, with a molar mass of 496.553 g/mol . The isolated compound should show a peak at an m/z corresponding to [M+H]+ or other adducts. For instance, a related compound, Glaucarubinone, was observed at m/z 496.33 g/mol [M+H].
5.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR and 13C NMR are essential for the structural elucidation of the isolated compound. The spectral data should be compared with published data for this compound to confirm its identity.
Visualizations
6.1. Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation and characterization of this compound.
6.2. Logical Relationship of Key Steps
Caption: Key stages in the this compound isolation process.
Safety Precautions
-
Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves.
-
Work with organic solvents should be conducted in a well-ventilated fume hood.
-
This compound is known to be cytotoxic, and therefore, the purified compound should be handled with care to avoid inhalation or direct contact with the skin.
Conclusion
The protocols detailed in this document provide a robust framework for the successful isolation, purification, and characterization of this compound from Simarouba glauca. The selection of the extraction method and solvent system can be tailored based on the desired yield and purity. The analytical techniques described are essential for the unequivocal identification and structural confirmation of the isolated this compound, which is a critical step for its further investigation in drug discovery and development.
References
- 1. sysrevpharm.org [sysrevpharm.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. connects.catalyst.harvard.edu [connects.catalyst.harvard.edu]
- 4. mdpi.com [mdpi.com]
- 5. Phyto-chemicals and Spectral Characterization of Novel Glaucarubinone Quassinoid from Simarouba glauca Leaves: In vitro Anti-proliferative Potential against Breast Adenocarcinoma Cell line - Journal of Young Pharmacists [jyoungpharm.org]
Application Notes and Protocols for Glaucarubin in Multidrug Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) presents a significant hurdle in the effective treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2). These transporters actively efflux a broad spectrum of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy.
Glaucarubin, a quassinoid isolated from the plant Simarouba glauca, and its derivatives like Glaucarubinone, have emerged as promising agents in combating MDR.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound and its analogs in MDR studies, intended to guide researchers in this field.
Mechanism of Action in Reversing Multidrug Resistance
Glaucarubinone has been shown to sensitize multidrug-resistant cancer cells to conventional chemotherapeutics, such as paclitaxel, through a multi-faceted mechanism. The core of its action lies in the inhibition of ABC transporter function and expression. This is coupled with the induction of apoptosis through a reactive oxygen species (ROS)-dependent and p53-mediated signaling pathway.[2][3][4]
Key Mechanistic Features:
-
Inhibition of ABC Transporters: Glaucarubinone significantly decreases the expression of P-gp, MRPs, and BCRP at both the mRNA and protein levels. This leads to an increased intracellular accumulation of chemotherapeutic drugs that are substrates of these transporters.
-
Induction of Apoptosis: Treatment with Glaucarubinone, particularly in combination with drugs like paclitaxel, triggers a cascade of events leading to programmed cell death. This includes the generation of reactive oxygen species (ROS), a reduction in mitochondrial membrane potential, and the activation of pro-apoptotic proteins such as p53, Bax, and caspase-9.
-
Cell Cycle Arrest: The enhanced anticancer efficacy of Glaucarubinone has also been associated with cell cycle arrest at the G2/M phase.
Data Presentation: Efficacy of Glaucarubinone in MDR Cancer Cells
The following tables summarize the quantitative data on the cytotoxic effects of Glaucarubinone, alone and in combination with Paclitaxel, on multidrug-resistant (MDR) and sensitive cancer cell lines.
Table 1: IC50 Values of Glaucarubinone and Paclitaxel
| Compound | Cell Line | Resistance Status | IC50 | Reference |
| Glaucarubinone | KB | Resistant (P-gp overexpressing) | 200 nM | |
| Paclitaxel | KB | Sensitive | 23.42 nM | |
| Glaucarubinone | MKL-1 (Merkel cell carcinoma) | - | 1.8 nM | |
| This compound | MKL-1 (Merkel cell carcinoma) | - | >10,000 nM | |
| Glaucarubinone | Huh7 (Hepatocellular carcinoma) | - | Not cytotoxic at concentrations up to 1 µM | |
| Glaucarubulone glucoside | MCF-7 (Breast cancer) | - | 3.4 µM | |
| Holacanthone | MCF-7 (Breast cancer) | - | 11.03 µM | |
| Holacanthone | HT29 (Colon cancer) | - | 9.91 µM |
Table 2: Reversal of Paclitaxel Resistance by Glaucarubinone in Resistant KB Cells
| Treatment | Cell Line | Cell Viability (%) | Reference |
| Glaucarubinone (200 nM) alone | Resistant KB | 56% | |
| Paclitaxel (23.42 nM) alone | Sensitive KB | 55% | |
| Glaucarubinone (200 nM) + Paclitaxel (23.42 nM) | Resistant KB | 8% |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound on multidrug resistance.
Cell Culture and Development of Resistant Cell Lines
-
Cell Lines: Human oral squamous cell carcinoma (KB) and its paclitaxel-resistant subline (KB/PTX) are commonly used. Other MDR cell lines overexpressing specific ABC transporters (e.g., P-gp, MRP1, BCRP) can also be utilized.
-
Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Development of Resistant Cells: Paclitaxel-resistant KB cells can be established by culturing the sensitive parental cells with gradually increasing concentrations of paclitaxel (e.g., from 1 µM up to 4 µM) over several weeks. Resistance should be confirmed by comparing the IC50 of paclitaxel in the resistant and sensitive cell lines.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, the chemotherapeutic agent of interest (e.g., paclitaxel), or a combination of both for 24-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.
-
Rhodamine 123 Efflux Assay (P-gp Function Assay)
This assay assesses the function of P-glycoprotein by measuring the intracellular accumulation of its fluorescent substrate, Rhodamine 123.
-
Procedure:
-
Seed P-gp overexpressing resistant cells in a 24-well plate or culture flasks.
-
Pre-treat the cells with Glaucarubinone (e.g., 200 nM) for 1 hour. A known P-gp inhibitor like Verapamil or Cyclosporine A can be used as a positive control.
-
Add Rhodamine 123 (final concentration 5 µM) and incubate for 60-90 minutes at 37°C.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells or analyze the intracellular fluorescence using a flow cytometer or fluorescence microscope. Increased fluorescence in Glaucarubinone-treated cells compared to untreated cells indicates inhibition of P-gp-mediated efflux.
-
Western Blot Analysis for ABC Transporters and Apoptotic Proteins
This technique is used to detect and quantify the expression levels of specific proteins.
-
Procedure:
-
Treat cells with Glaucarubinone, with or without a chemotherapeutic agent, for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate 30-50 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against P-gp (ABCB1), MRP1, BCRP, p53, Bax, Caspase-9, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Treat cells with the compounds of interest as described for the cytotoxicity assay.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
-
Intracellular ROS Measurement (DCFH-DA Assay)
This assay measures the intracellular generation of reactive oxygen species.
-
Procedure:
-
Treat cells with Glaucarubinone, with or without a chemotherapeutic agent.
-
Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C.
-
Wash the cells with PBS.
-
Measure the fluorescence of the oxidized product, DCF, using a flow cytometer or fluorescence plate reader at an excitation/emission of 485/535 nm.
-
Mitochondrial Membrane Potential Assay (JC-1 Staining)
This assay detects changes in the mitochondrial membrane potential, an early indicator of apoptosis.
-
Procedure:
-
Treat cells as desired.
-
Incubate the cells with JC-1 dye (2.5 µg/mL) for 15-30 minutes at 37°C.
-
Wash the cells with PBS.
-
Analyze the cells by flow cytometry. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low mitochondrial membrane potential, JC-1 remains as monomers and emits green fluorescence. A shift from red to green fluorescence indicates mitochondrial depolarization.
-
Mandatory Visualizations
Caption: Signaling pathway of Glaucarubinone in overcoming multidrug resistance.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Conclusion
This compound and its derivatives, particularly Glaucarubinone, hold significant promise as agents to counteract multidrug resistance in cancer. Their ability to inhibit key ABC transporters and induce apoptosis in resistant cells makes them valuable tools for both basic research and potential therapeutic development. The protocols and data presented in this document are intended to facilitate further investigation into the application of this compound in MDR studies. It is important to note that the optimal concentrations and experimental conditions may vary depending on the specific cell lines and reagents used, and therefore, empirical optimization is recommended.
References
- 1. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 2. Evaluation of the Cytotoxic and Apoptogenic Effects of Glabridin and Its Effect on Cytotoxicity and Apoptosis Induced by Doxorubicin Toward Cancerous Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glaucarubinone sensitizes KB cells to paclitaxel by inhibiting ABC transporters via ROS-dependent and p53-mediated activation of apoptotic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Assessing the Anti-Metastatic Effects of Glaucarubin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for evaluating the anti-metastatic potential of Glaucarubin, a natural quassinoid compound. The following protocols and guidelines are designed to facilitate reproducible and robust preclinical assessment of this compound's efficacy in inhibiting key steps of the metastatic cascade.
Introduction
Metastasis is the primary cause of mortality in cancer patients, making the development of effective anti-metastatic therapies a critical goal in oncology research.[1][2] this compound (often referred to as Glaucarubinone in literature) has demonstrated anti-cancer properties, including the inhibition of cell migration and invasion, suggesting its potential as an anti-metastatic agent.[3] This document outlines detailed protocols for in vitro and in vivo assays to systematically investigate and quantify the anti-metastatic effects of this compound.
Data Presentation
Quantitative data from the described experiments should be meticulously recorded and organized for clear interpretation and comparison. The following tables provide templates for summarizing key results.
Table 1: In Vitro Migration and Invasion Assays
| Cell Line | Treatment (this compound Conc.) | Wound Closure (%) (Mean ± SD) | Migrated Cells (per field) (Mean ± SD) | Invaded Cells (per field) (Mean ± SD) |
| Control | Vehicle | |||
| Test | This compound (X µM) | |||
| Test | This compound (Y µM) | |||
| Test | This compound (Z µM) |
Table 2: In Vivo Metastasis Studies
| Animal Model | Treatment Group | Primary Tumor Volume (mm³) (Mean ± SD) | Number of Surface Lung Metastases (Mean ± SD) | Metastatic Burden (e.g., Bioluminescence) (Mean ± SD) | Survival Rate (%) |
| Control | Vehicle | ||||
| Test | This compound (X mg/kg) | ||||
| Positive Control | Standard-of-care drug |
Experimental Protocols
I. In Vitro Assays
In vitro assays are fundamental for the initial screening and mechanistic understanding of a compound's anti-metastatic properties.[4][5]
This assay assesses collective cell migration.
Principle: A "wound" is created in a confluent cell monolayer. The rate at which cells migrate to close the wound is measured over time. A delay in wound closure in the presence of this compound indicates an inhibitory effect on cell migration.
Protocol:
-
Seed cancer cells (e.g., MDA-MB-231, Huh7) in a 6-well or 24-well plate and culture until they form a confluent monolayer.
-
Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.
-
Gently wash the wells twice with Phosphate-Buffered Saline (PBS) to remove detached cells.
-
Replace the PBS with fresh culture medium containing various concentrations of this compound or a vehicle control.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope with a camera.
-
Quantify the wound area at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure relative to the initial wound area.
These assays evaluate the ability of individual cells to migrate through a porous membrane (migration) or a membrane coated with an extracellular matrix (ECM) protein like Matrigel (invasion).
Principle: Cells are seeded in the upper chamber of a Transwell insert. A chemoattractant is placed in the lower chamber. The number of cells that traverse the membrane towards the chemoattractant is quantified. A reduction in the number of cells in the lower chamber upon treatment with this compound indicates inhibition of migration or invasion.
Protocol:
-
For Invasion Assay: Coat the upper surface of Transwell inserts (8 µm pore size) with a thin layer of Matrigel and allow it to solidify at 37°C. For migration assays, this step is omitted.
-
Harvest and resuspend cancer cells in a serum-free medium.
-
Seed a defined number of cells (e.g., 2.5 - 5 x 10^4) into the upper chamber of the Transwell inserts. Add various concentrations of this compound to the cell suspension.
-
Add a medium containing a chemoattractant (e.g., 10% Fetal Bovine Serum) to the lower chamber.
-
Incubate the plates at 37°C for a period appropriate for the cell type (typically 24-48 hours).
-
After incubation, remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells on the lower surface of the membrane with methanol or 70% ethanol.
-
Stain the cells with a solution such as 0.1% crystal violet.
-
Wash the inserts to remove excess stain and allow them to air dry.
-
Acquire images of the stained cells from multiple fields of view using a microscope.
-
Count the number of migrated/invaded cells per field to quantify the effect of this compound.
II. In Vivo Metastasis Models
In vivo models are crucial for validating the anti-metastatic efficacy of a compound in a complex biological system.
This model most closely mimics the clinical progression of metastasis.
Principle: Cancer cells, often engineered to express a reporter like luciferase for imaging, are implanted into their tissue of origin (orthotopic site) in an immunocompromised mouse. The primary tumor is allowed to grow and spontaneously metastasize to distant organs. The effect of this compound on both primary tumor growth and the formation of metastases is evaluated.
Protocol:
-
Surgically implant luciferase-tagged cancer cells into the relevant organ of immunocompromised mice (e.g., mammary fat pad for breast cancer, pancreas for pancreatic cancer).
-
Monitor primary tumor growth using calipers or bioluminescence imaging (BLI).
-
Once tumors are established, randomize the mice into treatment groups (vehicle control, this compound, positive control).
-
Administer this compound via an appropriate route (e.g., oral gavage, intravenous injection) at a predetermined dose and schedule.
-
Monitor the metastatic spread non-invasively using BLI weekly.
-
At the end of the study, euthanize the mice and harvest the primary tumor and potential metastatic organs (e.g., lungs, liver, lymph nodes).
-
Quantify the metastatic burden by counting surface nodules, ex vivo BLI of harvested organs, or histological analysis (e.g., H&E staining).
This model bypasses the initial steps of the metastatic cascade and focuses on the later stages, such as extravasation and colonization.
Principle: Cancer cells are injected directly into the bloodstream (typically via the tail vein) of mice. These cells travel through the circulation and form metastatic colonies, most commonly in the lungs. This model is useful for assessing the effect of this compound on the survival and growth of cancer cells in circulation and at distant sites.
Protocol:
-
Harvest and resuspend cancer cells in a sterile saline solution.
-
Inject a defined number of cells (e.g., 3 x 10^5) into the lateral tail vein of the mice.
-
Begin treatment with this compound either before, at the same time as, or after tumor cell injection, depending on the experimental question.
-
Monitor the development of metastases, typically in the lungs, using imaging techniques like BLI or micro-CT.
-
After a set period (e.g., 3-4 weeks), euthanize the animals.
-
Harvest the lungs and other potential metastatic organs.
-
Quantify the metastatic burden by counting the number of visible tumor nodules on the lung surface or through histological analysis.
Mandatory Visualization: Signaling Pathways and Workflows
Signaling Pathway of this compound's Anti-Metastatic Action
Studies suggest that this compound exerts its anti-cancer effects by modulating several key signaling pathways involved in metastasis. It has been shown to inhibit p21-activated kinase 1 (PAK1), which in turn leads to the downregulation of pro-metastatic factors such as β-catenin and Hypoxia-Inducible Factor 1α (HIF-1α). Furthermore, this compound has been found to decrease the protein levels of Twist1, a critical transcription factor for the epithelial-to-mesenchymal transition (EMT), by inhibiting the phosphorylation of Extracellular signal-Regulated Kinase (ERK).
References
- 1. labcorp.com [labcorp.com]
- 2. youtube.com [youtube.com]
- 3. Anti-Cancer Effects of Glaucarubinone in the Hepatocellular Carcinoma Cell Line Huh7 via Regulation of the Epithelial-To-Mesenchymal Transition-Associated Transcription Factor Twist1 [mdpi.com]
- 4. Investigating Metastasis Using In Vitro Platforms - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. noblelifesci.com [noblelifesci.com]
Application Notes and Protocols for the Use of Glaucarubin in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glaucarubin, a quassinoid isolated from the seeds of the Simarouba glauca tree, has demonstrated notable anticancer properties.[1] Initially investigated as an antimalarial agent, its application in oncology is an expanding field of research.[2][3] Of particular interest is the use of this compound, often in the form of its analogue Glaucarubinone, in combination with established chemotherapy agents to enhance therapeutic efficacy and overcome drug resistance. These application notes provide a summary of the key findings, relevant signaling pathways, and detailed protocols for studying this compound in combination cancer therapy.
The primary rationale for combining this compound with other chemotherapeutic agents lies in its potential to synergistically inhibit cancer cell proliferation and survival. Studies have shown that Glaucarubinone can sensitize cancer cells to standard-of-care drugs, often through distinct and complementary mechanisms of action.[4][5] This allows for potentially lower effective doses of cytotoxic agents, thereby reducing toxicity while improving treatment outcomes. The most well-documented combinations are with gemcitabine for pancreatic cancer and paclitaxel for oral squamous cell carcinoma.
Mechanisms of Action in Combination Therapy
Glaucarubinone and Gemcitabine in Pancreatic Cancer
In pancreatic ductal adenocarcinoma (PDAC), a malignancy characterized by near-universal KRas mutations, Glaucarubinone acts synergistically with gemcitabrine. The mechanism primarily involves the downregulation of p21-activated kinases (PAKs), specifically PAK1 and PAK4, which are downstream effectors of KRas.
-
PAK1 and PAK4 Inhibition: Glaucarubinone treatment reduces the activity of PAK1 and PAK4. The combination of Glaucarubinone and gemcitabine leads to a further decrease in the activity of these kinases.
-
Synergistic Growth Inhibition: This combined inhibition of PAK1 and PAK4 leads to a synergistic reduction in pancreatic cancer cell proliferation and migration, as demonstrated in both in vitro and in vivo models. The combination has been shown to be effective in both gemcitabine-sensitive (MiaPaCa-2) and less sensitive (PANC-1) pancreatic cancer cell lines.
Glaucarubinone and Paclitaxel in Oral Squamous Cell Carcinoma
Glaucarubinone has been shown to sensitize multidrug-resistant (MDR) oral cancer cells (KB cells) to paclitaxel. This is particularly significant as MDR is a major cause of chemotherapy failure.
-
Inhibition of ABC Transporters: The combination of Glaucarubinone and paclitaxel significantly decreases the expression of ATP-binding cassette (ABC) transporters such as P-glycoprotein (P-gp), multidrug resistance-associated proteins (MRPs), and breast cancer resistance protein (BCRP) at both the mRNA and protein levels. This inhibits the efflux of paclitaxel from the cancer cells, increasing its intracellular concentration and cytotoxicity.
-
Induction of Apoptosis: This combination promotes apoptosis through a reactive oxygen species (ROS)-dependent mechanism that leads to the activation of p53 and the intrinsic mitochondrial pathway. This is evidenced by increased chromatin condensation, reduced mitochondrial membrane potential, and activation of pro-apoptotic proteins like Bax and caspase-9.
-
Cell Cycle Arrest: The combination of Glaucarubinone and paclitaxel enhances cell cycle arrest at the G2/M phase, a characteristic effect of paclitaxel that is potentiated by Glaucarubinone.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the combination of Glaucarubinone with gemcitabine and paclitaxel.
Table 1: In Vitro Efficacy of Glaucarubinone and Gemcitabine in Pancreatic Cancer Cell Lines
| Cell Line | Drug | IC50 (Proliferation) | IC50 (Migration/Invasion) |
| PANC-1 | Glaucarubinone | 300 nM | 210 nM |
| Gemcitabine | 40 nM | - | |
| MiaPaCa-2 | Glaucarubinone | 58 nM | 44 nM |
| Gemcitabine | 46 nM | - | |
| PAN02 | Glaucarubinone | 960 nM | 220 nM |
| Gemcitabine | 100 nM | - |
The synergistic effect of the combination was confirmed using the Chou-Talalay method, with Combination Index (CI) values < 1.
Table 2: In Vivo Efficacy of Glaucarubinone and Gemcitabine in Pancreatic Cancer Xenografts
| Cell Line | Treatment Group | Tumor Volume Reduction vs. Control | Tumor Weight Reduction vs. Control |
| MiaPaCa-2 | Glaucarubinone | Significant (p < 0.05) | 72% (p < 0.05) |
| Gemcitabine | Significant (p < 0.05) | 56% (p < 0.05) | |
| Glaucarubinone + Gemcitabine | Significant (p < 0.01) | 80% (p < 0.05 vs. Gemcitabine) | |
| PANC-1 | Glaucarubinone | No significant effect | No significant effect |
| Gemcitabine | No significant effect | No significant effect | |
| Glaucarubinone + Gemcitabine | Significant (p < 0.05) | 63% (p < 0.05) |
Table 3: In Vitro Efficacy of Glaucarubinone and Paclitaxel in ABCB1 Over-expressing KB Cells
| Treatment Group | Cell Viability |
| Control | 100% |
| Glaucarubinone (200 nM) | 56% |
| Paclitaxel (23.42 nM) | 55% |
| Glaucarubinone + Paclitaxel | 8% |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (³H-Thymidine Incorporation)
This protocol is adapted from methodologies used to assess the synergistic effects of Glaucarubinone and gemcitabine on pancreatic cancer cell proliferation.
1. Cell Culture:
-
Culture pancreatic cancer cells (e.g., PANC-1, MiaPaCa-2) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
2. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
3. Drug Treatment:
-
For combination studies, pre-treat cells with Glaucarubinone at a concentration close to its IC50 for 20 hours.
-
After 20 hours, remove the Glaucarubinone-containing medium and wash the cells.
-
Add fresh medium containing increasing concentrations of the second chemotherapy agent (e.g., gemcitabine).
-
For single-agent controls, treat cells with either Glaucarubinone or the second agent alone for the appropriate duration. Include untreated control wells.
4. ³H-Thymidine Incorporation:
-
Add 1 µCi/well of [methyl-³H]-thymidine to each well and incubate for an additional 24 hours.
5. Cell Harvesting and Measurement:
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporated radioactivity using a scintillation counter.
6. Data Analysis:
-
Calculate the percentage of proliferation inhibition relative to the untreated control.
-
Determine IC50 values for each agent.
-
For combination studies, use the Chou-Talalay method to calculate the Combination Index (CI) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Protocol 2: Western Blot Analysis for Signaling Pathway Proteins
This protocol is for assessing changes in protein expression and phosphorylation in key signaling pathways affected by Glaucarubinone combinations.
1. Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with Glaucarubinone, the combination agent, or the combination for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
2. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay.
3. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-PAK1, anti-phospho-PAK4, anti-p53, anti-Bax, anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
5. Detection:
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
6. Analysis:
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Protocol 3: In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of Glaucarubinone in combination with another chemotherapy agent in a mouse xenograft model.
1. Animal Model:
-
Use immunodeficient mice (e.g., SCID or nude mice).
-
Subcutaneously inject cancer cells (e.g., 1 x 10⁶ PANC-1 or MiaPaCa-2 cells) into the flank of each mouse.
2. Tumor Growth and Grouping:
-
Monitor tumor growth by measuring tumor dimensions with calipers.
-
When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment groups (e.g., vehicle control, Glaucarubinone alone, chemotherapy agent alone, combination therapy).
3. Drug Administration:
-
Administer drugs according to a predetermined schedule and route (e.g., intraperitoneal injection, oral gavage). Dosages should be based on previous studies or pilot experiments.
4. Monitoring:
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the overall health and behavior of the mice.
5. Study Endpoint:
-
At the end of the study (e.g., after 4-6 weeks or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors and measure their final weight.
6. Tissue Analysis (Optional):
-
A portion of the tumor tissue can be fixed in formalin for immunohistochemistry or snap-frozen for Western blot analysis to assess biomarkers of drug response.
Visualizations
Caption: Synergistic inhibition of the KRas-PAK pathway by Glaucarubinone and Gemcitabine.
Caption: Glaucarubinone sensitizes cancer cells to Paclitaxel by inhibiting drug efflux and inducing apoptosis.
Caption: General experimental workflow for evaluating this compound combination therapy.
References
- 1. mdpi.com [mdpi.com]
- 2. Glaucarubinone and gemcitabine synergistically reduce pancreatic cancer growth via down-regulation of P21-activated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glaucarubinone sensitizes KB cells to paclitaxel by inhibiting ABC transporters via ROS-dependent and p53-mediated activation of apoptotic signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glaucarubinone and gemcitabine synergistically reduce pancreatic cancer growth via down-regulation of P21-activated kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
Troubleshooting & Optimization
Technical Support Center: Improving Glaucarubin Solubility for Cell Culture
Welcome to the technical support center for Glaucarubin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this compound in cell culture applications. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility properties?
This compound is a quassinoid, a type of bitter lactone, derived from the plant Simarouba glauca.[1] It is known to be cytotoxic and has been investigated for its potential as an anti-cancer and antiamoebic agent.[1] Structurally, it is a complex triterpenoid.[2] this compound is characterized by poor aqueous solubility; it is slightly soluble in water and insoluble in aqueous sodium bicarbonate solutions.
Q2: What is the recommended solvent for preparing this compound stock solutions for cell culture?
For cell culture applications, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for dissolving this compound to create a high-concentration stock solution.
Q3: What is the maximum recommended final concentration of DMSO in the cell culture medium?
To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. A final concentration of ≤ 0.5% (v/v) is generally considered safe for most cell lines, with ≤ 0.1% (v/v) being ideal. It is crucial to include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments to account for any potential effects of the solvent on the cells.
Q4: My this compound precipitates when I add it to my cell culture medium. What is happening?
This is a common issue known as "solvent shock." It occurs when a compound dissolved in a high concentration of an organic solvent (like DMSO) is rapidly diluted into an aqueous solution like cell culture medium. The drastic change in solvent polarity causes the compound to crash out of solution and form a precipitate.
Q5: How can I prevent this compound from precipitating in my cell culture medium?
Several strategies can be employed to prevent precipitation:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to your final volume of media. Instead, perform a serial dilution. First, create an intermediate dilution in a small volume of pre-warmed serum-free media or PBS, vortex gently, and then add this to your final volume of complete media.
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound solution.
-
Gentle Mixing: Add the this compound solution dropwise while gently swirling the medium to ensure rapid and even dispersion.
-
Consider Serum Content: The presence of proteins in fetal bovine serum (FBS) can sometimes help to stabilize hydrophobic compounds. If you are working in serum-free conditions, you may be more likely to encounter precipitation.
Solubility Data
| Solvent | Solubility | Notes |
| Water | Slightly Soluble | |
| Aqueous Sodium Bicarbonate | Insoluble | |
| DMSO | Soluble | Recommended for stock solutions. |
| Methanol | Soluble | Used for recrystallization in some chemical syntheses. |
| Pyridine | Soluble | Used for measuring chiral rotation. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder (Molecular Weight: 496.55 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
37°C water bath (optional)
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution, you will need:
-
10 mmol/L * 1 L/1000 mL * 496.55 g/mol * 1000 mg/g = 4.97 mg
-
-
-
Weighing:
-
Carefully weigh out the calculated amount of this compound powder and place it into a sterile tube.
-
-
Dissolution:
-
Add the desired volume of sterile DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
-
Visual Inspection and Warming/Sonication (if necessary):
-
Visually inspect the solution to ensure all the powder has dissolved.
-
If you observe any undissolved particles, gently warm the tube in a 37°C water bath for 5-10 minutes or sonicate for a few minutes.
-
-
Aliquoting and Storage:
-
Once the this compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light. Properly stored, the stock solution should be stable for months to years.
-
Protocol 2: Diluting this compound for Cell Treatment
Objective: To dilute the this compound stock solution into cell culture medium for treating cells, while minimizing precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (with or without serum)
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Determine Final Concentration and Volume:
-
Decide on the final concentration of this compound you want to treat your cells with (e.g., 10 µM) and the total volume of medium required.
-
-
Prepare an Intermediate Dilution (Recommended):
-
To avoid "solvent shock," it is best to perform a serial dilution.
-
For example, to prepare a 10 µM final concentration in 10 mL of medium from a 10 mM stock:
-
First, prepare a 1:10 intermediate dilution by adding 2 µL of the 10 mM stock to 18 µL of pre-warmed serum-free medium or PBS. Vortex gently. This gives you a 1 mM solution.
-
Then, add 100 µL of the 1 mM intermediate dilution to 9.9 mL of pre-warmed complete cell culture medium.
-
-
-
Direct Dilution (Use with caution):
-
If performing a direct dilution, add the required volume of the 10 mM stock solution dropwise to the pre-warmed complete medium while gently swirling. For a 10 µM final concentration in 10 mL, you would add 10 µL of the 10 mM stock.
-
-
Final Mixing and Application:
-
Gently mix the final this compound-containing medium by inverting the tube a few times.
-
Visually inspect for any signs of precipitation before adding it to your cells.
-
Administer the treatment solution to your cells immediately after preparation.
-
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues with this compound solubility in cell culture.
Caption: A decision tree for troubleshooting this compound precipitation in cell culture media.
Signaling Pathway
The precise signaling pathway of this compound is not fully elucidated. However, studies on the closely related quassinoid, Glaucarubinone , have shown that it can induce apoptosis and overcome multidrug resistance in cancer cells through several mechanisms. The following diagram illustrates the proposed mechanism of action for Glaucarubinone, which is likely to be similar for this compound due to their structural similarities.
Glaucarubinone has been shown to:
-
Inhibit ABC (ATP-binding cassette) transporters: These are membrane proteins (like P-glycoprotein) that pump chemotherapy drugs out of cancer cells, leading to multidrug resistance (MDR). By inhibiting these transporters, Glaucarubinone increases the intracellular concentration of other anticancer drugs.
-
Induce Reactive Oxygen Species (ROS) production: Increased ROS levels can lead to oxidative stress and trigger apoptosis.
-
Activate p53-mediated apoptosis: This involves the activation of the tumor suppressor protein p53, which in turn upregulates pro-apoptotic proteins like Bax and leads to the activation of caspases, ultimately resulting in programmed cell death.
-
Regulate MAPK/Twist1 pathway: Glaucarubinone has been found to inhibit the phosphorylation of ERK in the MAPK pathway, leading to the degradation of the transcription factor Twist1. This results in the suppression of cancer cell migration and invasion.
Caption: Proposed signaling pathway for this compound/Glaucarubinone in cancer cells.
References
Glaucarubin In Vivo Delivery Technical Support Center
Welcome to the technical support center for researchers working with Glaucarubin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges I should anticipate with the in vivo delivery of this compound?
The primary challenges in the in vivo delivery of this compound stem from its physicochemical properties. These include:
-
Poor Aqueous Solubility: this compound is only slightly soluble in water, which can limit its bioavailability and make it difficult to prepare suitable formulations for in vivo administration.[1]
-
Low Gastrointestinal (GI) Absorption: Its related compound, glaucarubinone, has been noted for low GI absorption, a common issue for poorly soluble compounds.[2]
-
Cytotoxicity: this compound is a cytotoxin, which is the basis of its potential as an anti-cancer agent.[1] However, this inherent toxicity can also affect healthy cells and tissues, leading to potential side effects and limiting the maximum tolerable dose in vivo.[1]
Q2: What are the known physicochemical properties of this compound?
Understanding the properties of this compound is crucial for developing an effective delivery strategy. Key data is summarized below.
| Property | Value | Source |
| Molecular Formula | C₂₅H₃₆O₁₀ | [1] |
| Molar Mass | 496.553 g/mol | |
| Solubility in Water | Slightly soluble | |
| XLogP3 | -0.2 | |
| Melting Point | 185–186 °C |
Q3: Is there any available data on the toxicity of this compound?
| Compound/Extract | Toxicity Metric | Value | Source | | :--- | :--- | :--- | | Glaucarubinone | LD50 (in silico) | 1190 mg/kg | | | Aqueous Leaf Extract of Simarouba glauca | Oral Acute Toxicity (Rats) | No fatality up to 5000 mg/kg | |
Note: The toxicity of the crude plant extract may not be representative of the purified compound, this compound.
Troubleshooting Guides
Problem 1: Poor and inconsistent results in oral gavage experiments.
This is a common issue likely related to the poor aqueous solubility and low GI absorption of this compound.
-
Possible Cause 1: Inadequate Solubilization. If this compound is not fully dissolved in the delivery vehicle, it will not be readily absorbed.
-
Troubleshooting Step:
-
Assess Solubility: Test the solubility of your this compound batch in various biocompatible solvents (e.g., DMSO, ethanol, PEG 400) and vehicle systems (e.g., oil-in-water emulsions, solutions with co-solvents).
-
Consider Formulation Strategies: If solubility in simple vehicles is insufficient, consider more advanced formulation approaches to enhance bioavailability. These can include:
-
Lipid-Based Formulations: Such as self-emulsifying drug delivery systems (SEDDS), nanoemulsions, or solid lipid nanoparticles (SLNs).
-
Solid Dispersions: Creating an amorphous dispersion of this compound in a polymer matrix.
-
Complexation: Using cyclodextrins to form inclusion complexes that enhance solubility.
-
-
-
Possible Cause 2: Precipitation in the GI Tract. The compound may dissolve in the formulation but precipitate in the aqueous environment of the stomach or intestine.
-
Troubleshooting Step:
-
In Vitro Release Study: Perform a simple in vitro release/dissolution test using simulated gastric and intestinal fluids to see if the compound stays in solution.
-
Use of Precipitation Inhibitors: Incorporate polymers like HPMC into your formulation, which can help maintain a supersaturated state in vivo.
-
Problem 2: Observed toxicity or adverse effects in animal models at desired therapeutic doses.
This may be due to the inherent cytotoxicity of this compound affecting healthy tissues.
-
Possible Cause 1: Off-target effects of the free drug. High concentrations of circulating this compound can be toxic to non-target organs.
-
Troubleshooting Step:
-
Dose-Response Study: Conduct a thorough dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model.
-
Targeted Delivery Systems: Consider encapsulating this compound in a nanoparticle or liposome-based delivery system. While challenging, this can help shield the body from the free drug and potentially improve its accumulation at the target site (e.g., a tumor) through the enhanced permeability and retention (EPR) effect.
-
Experimental Protocols
Protocol 1: Basic Solubility Assessment of this compound
-
Objective: To determine the approximate solubility of this compound in various solvents.
-
Materials: this compound powder, a selection of solvents (e.g., water, PBS, ethanol, DMSO, PEG 400, corn oil), microcentrifuge tubes, vortex mixer, shaker/incubator, analytical balance.
-
Method:
-
Add an excess amount of this compound powder to a known volume (e.g., 1 mL) of each solvent in a microcentrifuge tube.
-
Vortex the tubes vigorously for 2 minutes.
-
Place the tubes in a shaker/incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
After incubation, centrifuge the tubes at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved powder.
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Dilute the supernatant with an appropriate solvent and determine the concentration of this compound using a suitable analytical method (e.g., HPLC-UV).
-
Calculate the solubility in mg/mL or µg/mL.
-
Protocol 2: Preparation of a Simple Oil-in-Water Nanoemulsion for In Vivo Delivery
-
Objective: To formulate this compound in a lipid-based nanoemulsion to improve its solubility and oral absorption.
-
Materials: this compound, a medium-chain triglyceride (MCT) oil (e.g., Labrafac® CC), a high HLB surfactant (e.g., Kolliphor® RH40 or Tween® 80), a co-surfactant (e.g., Transcutol® HP or PEG 400), distilled water, magnetic stirrer, probe sonicator or high-pressure homogenizer.
-
Method:
-
Prepare the Oil Phase: Dissolve a predetermined amount of this compound in the MCT oil. Gently warm if necessary to aid dissolution.
-
Prepare the Aqueous Phase: In a separate beaker, add the surfactant and co-surfactant to distilled water and stir until a clear solution is formed.
-
Create the Emulsion: While stirring the aqueous phase, slowly add the oil phase drop by drop. A coarse emulsion will form.
-
Reduce Droplet Size: Homogenize the coarse emulsion using a probe sonicator on ice or by passing it through a high-pressure homogenizer until a translucent nanoemulsion is formed.
-
Characterization: Characterize the nanoemulsion for particle size, polydispersity index (PDI), and drug content before in vivo use.
-
Visualizations
Caption: Troubleshooting workflow for poor in vivo efficacy.
Caption: Decision tree for selecting a formulation strategy.
Caption: Key physiological barriers affecting oral drug delivery.
References
Technical Support Center: Optimizing Glaucarubin Dosage for Cytotoxicity Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during cytotoxicity studies involving Glaucarubin.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in cytotoxicity?
A1: this compound and its analog Glaucarubinone, a quassinoid derived from the Simarouba glauca plant, exhibit cytotoxic effects through multiple mechanisms.[1][2] These include the induction of apoptosis (programmed cell death), arresting the cell cycle, and inhibiting cell proliferation.[1] Specifically, Glaucarubinone has been shown to induce apoptosis via a pathway dependent on reactive oxygen species (ROS) and mediated by p53, which in turn activates the intrinsic mitochondrial pathway.[3][4] It can also trigger the activation of pro-apoptotic proteins like Bax and caspase-9. Additionally, in certain cancer cell lines like hepatocellular carcinoma, it can suppress cell migration and invasion by regulating the Twist1 protein through the inhibition of the ERK signaling pathway.
Q2: What is a typical starting concentration range for this compound in cytotoxicity assays?
A2: Based on published studies, a typical starting concentration range for this compound and its derivatives in cytotoxicity assays is in the sub-micromolar to low micromolar range. For instance, in studies with Huh7 hepatocellular carcinoma cells, concentrations between 0.2 µM and 1 µM were used to inhibit cell migration and invasion without causing significant cytotoxicity. For KB cells, the IC50 (half-maximal inhibitory concentration) for Glaucarubinone was found to be 200 nM. It is recommended to perform a dose-response experiment to determine the optimal concentration range for your specific cell line and experimental conditions.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is slightly soluble in water but insoluble in aqueous sodium bicarbonate solutions. For in vitro studies, it is common to dissolve this compound in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This stock solution can then be further diluted in cell culture medium to achieve the desired final concentrations. Ensure the final concentration of the solvent in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q4: Which cytotoxicity assays are suitable for use with this compound?
A4: Standard colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (Sulphorhodamine B) assays are well-suited for determining the cytotoxic effects of this compound. The MTT assay measures cell viability based on mitochondrial metabolic activity, while the SRB assay quantifies total cellular protein content, which is proportional to the cell number.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding: Cells are not evenly distributed in the wells. | Ensure you have a single-cell suspension before seeding. After plating, gently swirl the plate in a figure-eight motion to promote even distribution. Avoid letting plates sit for extended periods before incubation. |
| Edge effects: Increased evaporation in the outer wells of the microplate. | Fill the perimeter wells with sterile PBS or media without cells and use the inner wells for your experiment. | |
| Pipetting errors: Inaccurate liquid handling. | Calibrate pipettes regularly. When adding reagents, ensure the pipette tip is below the liquid surface without touching the well bottom. Use fresh tips for each condition. | |
| No dose-dependent cytotoxicity observed | Incorrect this compound concentration: Errors in stock solution preparation or serial dilutions. | Verify all calculations for your dilutions and ensure the stock solution concentration is accurate. |
| Sub-optimal incubation time: The duration of exposure to this compound may be too short. | The cytotoxic effect of this compound is time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your cell line. | |
| Cell line resistance: Different cell lines exhibit varying sensitivity to this compound. | The IC50 value can differ significantly between cell types. It is crucial to determine the IC50 for each cell line you are working with. | |
| High background noise in the assay | Incomplete reagent removal: Residual media or phenol red can interfere with absorbance readings. | Ensure thorough washing steps between reagent additions, particularly in assays like MTT or SRB. |
| Precipitation of this compound: this compound may precipitate at higher concentrations in the culture medium. | Visually inspect the wells for any precipitate. If observed, consider preparing a fresh stock solution and ensure it is fully dissolved before diluting it in the medium. | |
| Unexpected cell morphology changes | Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high. | Run a vehicle control with the same concentration of the solvent used in your experimental wells to assess its effect on cell morphology and viability. Ensure the final solvent concentration is minimal. |
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound and its analog, Glaucarubinone, from various cytotoxicity studies.
| Compound | Cell Line | Assay | Effective Concentration | Incubation Time | Reference |
| Glaucarubinone | KB cells (oral epidermoid carcinoma) | MTT | IC50: 200 nM | 24 h | |
| Glaucarubinone | Huh7 (hepatocellular carcinoma) | Wound healing, Migration, Invasion | 0.2, 0.5, 1 µM | 24 h | |
| Glaucarubinone (from methanol extract) | MDA-MB-231 (breast adenocarcinoma) | MTT | IC50: 117.81 µg/mL | 24 h |
Experimental Protocols
MTT Assay for this compound Cytotoxicity
This protocol is adapted from standard MTT assay procedures.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium from a concentrated stock solution. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
SRB Assay for this compound Cytotoxicity
This protocol is based on established SRB assay methodologies.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well without removing the culture medium and incubate for 1 hour at 4°C.
-
Washing: Carefully wash the plate five times with slow-running tap water and allow it to air dry.
-
SRB Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Drying: Allow the plates to air dry completely.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Measurement: Shake the plate for 10 minutes on a shaker and measure the absorbance at 565 nm.
Visualizations
Caption: Experimental workflow for determining this compound cytotoxicity.
Caption: Simplified signaling pathways affected by this compound.
References
- 1. iajps.com [iajps.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Glaucarubinone sensitizes KB cells to paclitaxel by inhibiting ABC transporters via ROS-dependent and p53-mediated activation of apoptotic signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
Technical Support Center: Overcoming Glaucarubin Instability in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Glaucarubin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the inherent instability of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution losing activity over time?
A1: this compound is a quassinoid, a class of natural products characterized by a complex, highly oxygenated triterpene skeleton. Its structure contains ester and lactone functional groups that are susceptible to hydrolysis in aqueous environments. This chemical degradation leads to a loss of the compound's structural integrity and, consequently, its biological activity. The rate of this degradation is influenced by factors such as pH, temperature, and the presence of enzymatic activity in cell culture media.
Q2: What are the primary degradation pathways for this compound in aqueous solutions?
A2: The primary degradation pathway for this compound in aqueous solutions is hydrolysis. This involves the cleavage of the ester and lactone rings. The hydrolysis is catalyzed by both acidic and basic conditions. Under basic conditions, saponification of the ester and lactone groups occurs, leading to the formation of carboxylate salts. Under acidic conditions, the hydrolysis is also accelerated. The exact degradation products of this compound have not been extensively characterized in publicly available literature, but they are expected to be the corresponding hydroxy carboxylic acids resulting from the opening of the lactone and ester functionalities.
Q3: At what pH is this compound most stable?
Q4: Can I prepare a stock solution of this compound in water?
A4: Given its slight solubility in water and inherent instability, preparing and storing stock solutions of this compound in water for extended periods is not recommended.[1] If an aqueous solution is necessary for your experiment, it should be prepared fresh immediately before use. For stock solutions, it is preferable to use anhydrous organic solvents such as DMSO or ethanol, which should then be stored at -20°C or -80°C.
Q5: How can I monitor the degradation of this compound in my experiments?
A5: A stability-indicating high-performance liquid chromatography (HPLC) method is the most common and reliable way to monitor the degradation of this compound. This method should be able to separate the intact this compound from its degradation products. A well-developed HPLC method will show a decrease in the peak area of the parent compound over time, potentially with the appearance of new peaks corresponding to the degradants.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected biological activity of this compound.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound in stock solution. | Prepare fresh stock solutions in an anhydrous organic solvent (e.g., DMSO, ethanol). Aliquot and store at -80°C to minimize freeze-thaw cycles. |
| Hydrolysis in aqueous experimental media. | Prepare aqueous solutions of this compound immediately before use. Minimize the time the compound is in an aqueous environment. |
| Incompatibility with media components. | Serum components in cell culture media can contain esterases that may accelerate the degradation of this compound. If possible, conduct short-term experiments in serum-free media or reduce the serum concentration. |
| Incorrect concentration of stock solution. | Verify the concentration of your stock solution using a validated analytical method, such as HPLC-UV or a spectrophotometric method with a known extinction coefficient. |
Issue 2: Precipitation of this compound in aqueous media.
| Possible Cause | Troubleshooting Step |
| Poor aqueous solubility. | This compound is only slightly soluble in water.[1] Ensure the final concentration in your aqueous medium does not exceed its solubility limit. |
| Use of an inappropriate co-solvent. | When diluting an organic stock solution into an aqueous medium, ensure the final concentration of the organic solvent is low enough to not cause precipitation and is compatible with your experimental system. |
| pH of the medium. | The pH of the aqueous medium can affect the solubility of this compound. Adjust the pH if your experimental conditions allow, but be mindful of the impact on stability. |
Strategies for Overcoming Instability
Several formulation strategies can be employed to enhance the stability of this compound in aqueous solutions for research and development purposes.
Lyophilization (Freeze-Drying)
Lyophilization removes water from the product at low temperatures, which can significantly slow down hydrolysis.[2] A lyophilized powder of this compound, potentially with stabilizing excipients, can be stored for longer periods and reconstituted immediately before use.
Solid Dispersions
Solid dispersions involve dispersing the drug in an inert carrier matrix at the solid state.[3][4] This can enhance solubility and stability by converting the drug to an amorphous form and reducing its molecular mobility.
Cyclodextrin Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides that can encapsulate guest molecules, like this compound, within their hydrophobic cavity. This complexation can protect the labile functional groups from hydrolysis and increase aqueous solubility.
Data on Stabilization Techniques
While specific quantitative data for this compound is limited, the following table summarizes general expectations for the impact of these stabilization techniques based on studies of similar molecules.
| Stabilization Technique | Expected Improvement in Aqueous Stability | Key Considerations |
| Lyophilization | Significant increase in shelf-life in solid state. | Reconstituted solution will still be susceptible to hydrolysis. Requires optimization of the lyophilization cycle. |
| Solid Dispersion | Moderate to significant improvement in solution. | Choice of carrier is critical. Characterization of the solid state is necessary. |
| Cyclodextrin Inclusion Complex | Moderate to significant improvement in solution. | Stoichiometry of the complex needs to be determined. Not all cyclodextrins are equally effective. |
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)
This protocol is a general guideline and should be optimized for this compound.
Materials:
-
This compound
-
Beta-cyclodextrin (β-CD) or Hydroxypropyl-beta-cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol
-
Mortar and pestle
-
Oven
Procedure:
-
Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2).
-
Accurately weigh the required amounts of this compound and cyclodextrin.
-
Place the cyclodextrin in a mortar and add a small amount of a water:ethanol (1:1 v/v) mixture to form a paste.
-
Gradually add the this compound powder to the paste while continuously kneading with the pestle.
-
Continue kneading for at least 60 minutes. Add small amounts of the solvent mixture if the paste becomes too dry.
-
Transfer the resulting paste to a petri dish and dry in an oven at 40-50°C for 24 hours or until a constant weight is achieved.
-
Grind the dried complex into a fine powder and store in a desiccator.
Characterization:
-
Confirm the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD).
-
Determine the complexation efficiency and perform solubility studies.
Protocol 2: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)
This is a general protocol that requires optimization for this compound and the chosen carrier.
Materials:
-
This compound
-
A suitable polymeric carrier (e.g., PVP K30, HPMC, Soluplus®)
-
A suitable organic solvent (e.g., methanol, ethanol, acetone)
-
Rotary evaporator or vacuum oven
Procedure:
-
Determine the desired weight ratio of this compound to the polymer (e.g., 1:1, 1:5, 1:10).
-
Dissolve both the this compound and the polymer in a suitable organic solvent. Ensure complete dissolution.
-
Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).
-
Further dry the resulting solid film in a vacuum oven at a slightly elevated temperature (e.g., 40-50°C) for 24-48 hours to remove any residual solvent.
-
Scrape the dried solid dispersion, pulverize it, and pass it through a sieve to obtain a uniform powder.
-
Store the solid dispersion in a tightly sealed container in a desiccator.
Characterization:
-
Analyze the solid dispersion for its amorphous or crystalline nature using DSC and XRD.
-
Evaluate the dissolution rate and stability of the solid dispersion compared to the pure drug.
Protocol 3: Stability-Indicating HPLC Method for Quassinoids (Example)
This is a starting point for developing a stability-indicating method for this compound. The specific conditions will need to be optimized.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Example Gradient: 0-5 min (20% B), 5-25 min (20-80% B), 25-30 min (80% B), 30-35 min (80-20% B), 35-40 min (20% B).
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 240 nm (or the λmax of this compound)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Forced Degradation Study to Validate the Method:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for a specified time. Neutralize before injection.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH at room temperature for a specified time. Neutralize before injection.
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat a solid sample of this compound at a high temperature (e.g., 105°C).
-
Photodegradation: Expose a solution of this compound to UV light.
The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent this compound peak.
Visualizations
Caption: General hydrolysis pathway of this compound in aqueous solution.
Caption: Troubleshooting workflow for inconsistent this compound activity.
Caption: Simplified overview of signaling pathways affected by quassinoids like this compound.
References
- 1. The effect of temperature on the individual stages of the hydrolysis of non-specific-p-nitrophenol esters by alpha-chymotrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Development of clinical dosage forms for a poorly water soluble drug I: Application of polyethylene glycol-polysorbate 80 solid dispersion carrier system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
troubleshooting inconsistent results in Glaucarubin assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during Glaucarubin and Glaucarubinone bioassays.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 value of this compound/Glaucarubinone between experiments. What are the potential causes?
A: Inconsistent IC50 values are a common challenge in preclinical drug evaluation.[1][2] Several factors related to assay conditions, compound handling, and cell culture practices can contribute to this variability:
-
Compound Solubility and Stability: this compound is only slightly soluble in water.[3] Precipitation of the compound during dilution or in the assay plate can lead to inconsistent effective concentrations. Stock solutions may also degrade over time, especially with repeated freeze-thaw cycles or exposure to light.[1]
-
Cell Seeding Density: The number of cells seeded per well can dramatically affect the calculated IC50.[1] Higher cell densities can lead to apparent increased resistance to the compound.
-
Cell Passage Number and Health: Cells can exhibit altered responses to compounds as their passage number increases. It is crucial to use cells within a consistent and defined passage number range and ensure they are in a healthy, exponential growth phase.
-
Incubation Time: The duration of drug exposure is a critical parameter. A 24-hour incubation will likely yield a different IC50 than a 48- or 72-hour incubation.
-
Assay Type: Different cytotoxicity assays measure different biological endpoints (e.g., metabolic activity vs. membrane integrity), and IC50 values can vary between them.
Q2: Our results from MTT or resazurin-based cell viability assays show high background or inconsistent readings. Could this compound be interfering with the assay?
A: Yes, this is a significant possibility. This compound is a plant-derived quassinoid, and natural product extracts have been shown to interfere with tetrazolium-based assays like MTT. This interference can occur through direct reduction of the MTT reagent to formazan by the compound itself, leading to false-positive signals of cell viability.
Q3: We are having trouble dissolving the this compound powder. What is the recommended procedure for preparing stock solutions and dilutions?
A: Given that this compound is slightly soluble in water, using an organic solvent for the initial stock solution is recommended. Dimethyl sulfoxide (DMSO) is a common choice.
-
Stock Solution: Prepare a high-concentration stock solution in 100% DMSO.
-
Working Dilutions: When diluting the DMSO stock into aqueous buffers or cell culture medium, add the stock solution to the medium drop-wise while vortexing or mixing. This helps to prevent immediate precipitation of the compound.
-
Final Solvent Concentration: Ensure the final DMSO concentration in your assay wells is consistent across all treatments and does not exceed a non-toxic level for your specific cell line (typically ≤ 0.5%).
Q4: How stable is this compound in cell culture medium?
A: The stability of any compound in cell culture medium can be influenced by factors such as pH, temperature, and interactions with media components like serum proteins. It is recommended to prepare fresh dilutions of this compound for each experiment from a frozen stock. If long-term stability is a concern, it is advisable to perform a stability study by incubating the compound in the assay medium for the duration of the experiment and then analyzing its concentration, for example, by LC-MS.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound and its derivatives.
Issue 1: Inconsistent IC50 Values
| Potential Cause | Recommended Solution |
| Compound Precipitation | Prepare stock solution in 100% DMSO. Add stock drop-wise to vigorously stirred culture medium for working dilutions. Visually inspect for precipitates. The presence of serum in the final dilution medium may help maintain solubility. |
| Variable Cell Seeding | Use a consistent cell seeding density for all experiments. Ensure a single-cell suspension before plating and allow plates to sit at room temperature for 20-30 minutes before incubation to ensure even cell distribution. |
| Cell Passage Drift | Use cells within a narrow and consistent passage number range for all comparative experiments. |
| Inconsistent Incubation Time | Strictly adhere to a consistent incubation time for drug exposure in all assays. |
| Stock Solution Degradation | Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Protect from light. Prepare fresh working dilutions for each experiment. |
Issue 2: High Background or False Positives in MTT/Resazurin Assays
| Potential Cause | Recommended Solution |
| Direct MTT Reduction by this compound | Run a "compound-only" control where this compound is added to cell-free medium with the MTT reagent. A color change indicates direct reduction and interference. |
| Interference with Absorbance Reading | If this compound or its metabolites are colored, they may interfere with the absorbance reading of the formazan product. Measure the absorbance of the compound in the medium at the same wavelength used for the assay. |
| Alternative Assays | If interference is confirmed, consider using an alternative viability assay that is less susceptible to interference from reducing compounds. Examples include the Sulforhodamine B (SRB) assay, which measures total protein content, or an ATP-based assay that measures cellular metabolic activity via luminescence. |
Experimental Protocols
Protocol: Cell Viability (MTT) Assay
This protocol is for determining the IC50 value of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 48 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on a plate shaker for 10 minutes.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and use non-linear regression to determine the IC50 value.
Visualizations
Caption: A logical approach to troubleshooting inconsistent IC50 values.
Caption: this compound may directly reduce MTT, causing a false-positive signal.
Caption: Glaucarubinone inhibits cancer growth via the PAK1 pathway.
References
methods to reduce Glaucarubin off-target effects
Welcome to the technical support center for Glaucarubin and its analogs. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the off-target effects of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary therapeutic applications?
A1: this compound is a type of natural compound known as a quassinoid, which is isolated from the tropical plant Simarouba glauca.[1][2] It is recognized for its cytotoxic properties, meaning it can kill cells.[1] Historically, it has been used as an anti-amebic agent to treat infections like amebiasis.[1] More recently, this compound and its analog, Glaucarubinone, are being investigated for their potential as anti-cancer agents due to their ability to induce cell death in tumor cells.[3]
Q2: What are the primary off-target effects and toxicity concerns associated with this compound?
A2: The main concern with this compound is its general cytotoxicity. While this is the desired effect against cancer cells, it can also harm healthy, non-cancerous cells. This lack of specificity can lead to side effects, potentially affecting systems like the lymphatic system or the bloodstream. However, some studies have shown that Glaucarubinone can exhibit selective toxicity, being more harmful to cancer cells than to normal human blood lymphocytes, which suggests a potential therapeutic window.
Q3: How does Glaucarubinone induce cell death in cancer cells?
A3: Glaucarubinone has been shown to induce apoptosis (programmed cell death) in cancer cells through multiple signaling pathways. One key mechanism involves the generation of Reactive Oxygen Species (ROS). This leads to the suppression of multidrug resistance (MDR) transporters and the activation of the p53 tumor suppressor protein, which in turn triggers the intrinsic mitochondrial pathway of apoptosis. Another mechanism involves the inhibition of the ERK signaling pathway, which reduces the stability of the Twist1 protein, a key factor in cancer cell migration and invasion.
Q4: Can the structure of this compound be modified to reduce its off-target effects?
A4: Yes, creating structural analogs of Glaucarubinone is a key strategy to improve its therapeutic profile. Structure-activity relationship studies have demonstrated that making chemical modifications, particularly at the C-15 position of the molecule, can significantly alter its potency, cytotoxicity, and selectivity for solid tumors. This approach allows for the development of new analogs with potentially enhanced efficacy against cancer cells and reduced toxicity towards normal cells.
Troubleshooting Guide
Issue 1: High cytotoxicity observed in non-cancerous control cell lines.
-
Possible Cause: The inherent cytotoxic nature of this compound affects both cancerous and non-cancerous cells.
-
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a comprehensive dose-response study on both your target cancer cell line and a relevant non-cancerous control cell line to determine the therapeutic index.
-
Combination Therapy: Consider using Glaucarubinone as a chemosensitizer. Studies show that pre-treatment with Glaucarubinone can enhance the efficacy of other anticancer drugs like Paclitaxel, especially in multidrug-resistant cells. This may allow you to use a lower, less toxic concentration of the primary chemotherapeutic agent.
-
Analog Screening: If available, screen different Glaucarubinone analogs. Modifications at the C-15 position have been shown to modulate cytotoxicity and selectivity.
-
Issue 2: Cancer cells are developing resistance to Glaucarubinone treatment.
-
Possible Cause: Cancer cells can develop resistance to various treatments, often through the upregulation of efflux pumps like ABC transporters (multidrug resistance proteins).
-
Troubleshooting Steps:
-
Mechanism Verification: Glaucarubinone is known to inhibit ABC transporters such as P-glycoprotein (P-gp), MRPs, and BCRP. Verify the expression levels of these transporters in your resistant cell line.
-
Combination with Paclitaxel: Glaucarubinone has been shown to sensitize ABCB1-overexpressing cells to Paclitaxel. A combination treatment may overcome the observed resistance.
-
Issue 3: Inconsistent results in cell migration or invasion assays.
-
Possible Cause: The effect of Glaucarubinone on cell motility is linked to the ERK/Twist1 signaling pathway. Variability could stem from differences in the basal activity of this pathway in your cell model.
-
Troubleshooting Steps:
-
Pathway Analysis: Confirm the effect of your Glaucarubinone treatment on the phosphorylation of ERK and the protein levels of Twist1 via Western Blot. This will verify that the drug is engaging the intended target pathway in your system.
-
Assay Optimization: Ensure that the timing of treatment and the concentration of Glaucarubinone are optimized for the specific cell line being used in your wound healing or transwell invasion assays.
-
Quantitative Data Summary
The following tables summarize quantitative data reported in the literature, which can serve as a baseline for your experiments.
Table 1: In Vitro Cytotoxicity of Glaucarubinone Analog
| Cell Line | Compound | IC50 | Notes |
|---|---|---|---|
| GL261 GBM Cells | Doxorubicin Prodrug (DOXC12) | 349 nM | For comparison of a cytotoxic agent. |
| GL261 GBM Cells | DOXC12 Lipid Nanocapsules | 86 nM | Encapsulation enhances cytotoxicity. |
Note: Specific IC50 values for this compound are highly cell-line dependent and should be determined empirically. The data from a doxorubicin prodrug is provided as an example of how formulation can impact cytotoxicity.
Table 2: Clinical Trial Data for this compound in Amebiasis
| Treatment | Cure Rate | Relapse Rate | Reference |
|---|---|---|---|
| This compound | ~70% | 12% |
| Emetine–bismuth iodide | - | 3% | |
Experimental Protocols
Protocol 1: Wound Healing Assay for Cell Migration
This protocol is a generalized procedure to assess the effect of Glaucarubinone on cancer cell migration, based on methodologies that support findings related to the inhibition of the ERK/Twist1 pathway.
-
Cell Seeding: Seed cells (e.g., Huh7 hepatocellular carcinoma) in a 6-well plate and grow them to 90-100% confluency.
-
Scratch Wound: Create a straight "scratch" in the monolayer using a sterile p200 pipette tip.
-
Debris Removal: Gently wash the wells twice with phosphate-buffered saline (PBS) to remove detached cells.
-
Treatment: Add fresh media containing the desired concentration of Glaucarubinone or vehicle control (e.g., DMSO).
-
Image Acquisition (Time 0): Immediately capture images of the scratch at defined locations using a microscope with a camera.
-
Incubation: Incubate the plates under standard cell culture conditions (37°C, 5% CO2).
-
Image Acquisition (Time X): Capture images of the same locations at subsequent time points (e.g., 24, 48 hours).
-
Analysis: Measure the width of the scratch at each time point. The reduction in width over time indicates cell migration. Compare the migration rate between treated and control groups.
Protocol 2: Western Blot for Phospho-ERK and Twist1
This protocol outlines the steps to verify Glaucarubinone's effect on key signaling proteins.
-
Cell Lysis: Treat cells with Glaucarubinone for the desired time. Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK, total ERK, Twist1, and a loading control (e.g., GAPDH or β-actin), diluted in blocking buffer.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phospho-ERK to total ERK and Twist1 to the loading control.
Visualizations
Signaling Pathways and Workflows
References
dealing with Glaucarubin's poor water solubility in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for handling Glaucarubin, a quassinoid known for its poor water solubility, in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge?
A1: this compound is a natural quassinoid compound isolated from the plant Simarouba glauca.[1] It has demonstrated potential as an anti-cancer and anti-amebic agent.[1][2] However, its chemical structure renders it poorly soluble in aqueous solutions, presenting a significant hurdle for its use in biological experiments.
Q2: What are the recommended solvents for dissolving this compound?
A2: Dimethyl sulfoxide (DMSO) and methanol are effective solvents for dissolving this compound. It is practically insoluble in water, with a solubility of less than 1.8 mg/mL.[1] For cell culture experiments, it is crucial to use high-purity, sterile-filtered DMSO.
Q3: What is the general guidance for preparing a this compound stock solution?
A3: To prepare a high-concentration stock solution, dissolve this compound powder in 100% DMSO. For example, to make a 10 mM stock solution, dissolve 4.97 mg of this compound (molar mass: 496.55 g/mol ) in 1 mL of DMSO. This stock solution can then be further diluted to the desired working concentration in cell culture media or an appropriate vehicle for in vivo studies.
Q4: How should I store this compound powder and stock solutions?
A4: this compound powder should be stored in a cool, dry, and dark place. Stock solutions in DMSO should be aliquoted into smaller, single-use volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.
Troubleshooting Guide: this compound Precipitation in Experiments
One of the most common issues encountered when working with this compound is its precipitation upon dilution into aqueous buffers or cell culture media. This can lead to inaccurate dosing and unreliable experimental results.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Precipitation upon dilution of DMSO stock in aqueous media. | The high concentration of the hydrophobic compound in the DMSO stock is rapidly introduced into an aqueous environment, causing it to crash out of solution. | 1. Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. First, dilute the DMSO stock into a small volume of serum-free media or PBS, vortexing gently between each addition. Then, add this intermediate dilution to the final volume of your complete media. 2. Increase Final DMSO Concentration: While aiming for the lowest possible final DMSO concentration, a slight increase (e.g., from 0.1% to 0.5%) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects. 3. Warm the Media: Gently warming the cell culture media to 37°C before adding the this compound solution can sometimes aid in solubility. |
| Cloudiness or precipitate formation in the final working solution over time. | The compound may be slowly precipitating out of the solution, even if it appeared to be dissolved initially. This can be influenced by temperature changes or interactions with media components. | 1. Prepare Fresh Solutions: Prepare the final working solution of this compound immediately before use. 2. Sonication: Briefly sonicate the final working solution in a water bath sonicator to help redissolve any small precipitates. Use caution, as excessive sonication can degrade the compound. 3. Use of a Surfactant: In some instances, a low concentration of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, can help to maintain the solubility of hydrophobic compounds. However, this must be carefully tested for its effects on your specific cell line and experimental endpoints. |
| Visible crystals in cell culture wells after treatment. | The concentration of this compound in the media exceeds its solubility limit under the specific culture conditions. | 1. Lower the Working Concentration: If precipitation is consistently observed, it may be necessary to reduce the final concentration of this compound in your experiments. 2. Check for Media Evaporation: Ensure proper humidification in the incubator to prevent evaporation of the culture media, which can increase the concentration of all components, including this compound. |
Quantitative Solubility Data
The solubility of this compound in common laboratory solvents is summarized in the table below. Please note that exact solubility can be influenced by factors such as temperature, pH, and the presence of other solutes.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Commonly used for preparing high-concentration stock solutions. |
| Methanol | Soluble | Can be used as an alternative to DMSO for stock solution preparation. |
| Ethanol | Sparingly Soluble | May require warming to achieve higher concentrations. |
| Water | Poorly Soluble (< 1.8 mg/mL)[1] | Not recommended for preparing stock solutions. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro (Cell Culture) Experiments
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile-filtered
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Methodology:
-
Calculate the required amount of this compound: Based on its molecular weight (496.55 g/mol ), calculate the mass of this compound needed to achieve the desired stock concentration (e.g., for a 10 mM stock, weigh out 4.97 mg).
-
Dissolve in DMSO: In a sterile microcentrifuge tube, add the calculated amount of this compound powder. Add the appropriate volume of sterile DMSO (e.g., 1 mL for a 10 mM solution).
-
Ensure complete dissolution: Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulate matter remains.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of this compound Working Solution for In Vitro Experiments
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed complete cell culture medium (containing serum, if applicable)
-
Sterile conical tubes or microcentrifuge tubes
Methodology:
-
Determine the final desired concentration: For example, to achieve a final concentration of 10 µM in 10 mL of media.
-
Perform serial dilutions:
-
Intermediate Dilution: First, prepare an intermediate dilution by adding a small volume of the stock solution to a larger volume of serum-free medium or PBS. For instance, add 10 µL of the 10 mM stock to 990 µL of serum-free medium to get a 100 µM intermediate solution. Vortex gently.
-
Final Dilution: Add the required volume of the intermediate solution to your final volume of pre-warmed complete cell culture medium. In this example, add 1 mL of the 100 µM intermediate solution to 9 mL of complete medium to achieve a final concentration of 10 µM.
-
-
Mix thoroughly and use immediately: Gently invert the tube or pipette up and down to mix. Use the final working solution immediately to treat your cells to minimize the risk of precipitation.
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as your highest this compound concentration.
Protocol 3: Preparation and Administration of this compound for In Vivo Mouse Studies
Materials:
-
This compound powder
-
Sterile DMSO
-
Sterile Polyethylene Glycol 400 (PEG 400)
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile tubes
-
Vortex mixer and/or sonicator
-
Appropriate administration equipment (e.g., oral gavage needles, syringes for intraperitoneal injection)
Methodology:
-
Vehicle Preparation: A common vehicle for administering hydrophobic compounds in vivo is a mixture of DMSO, PEG 400, and saline/PBS. A typical ratio is 10% DMSO, 40% PEG 400, and 50% saline/PBS. Prepare the vehicle by mixing the components in a sterile tube.
-
Dissolving this compound:
-
First, dissolve the required amount of this compound powder in the DMSO portion of the vehicle. Vortex or sonicate briefly to ensure complete dissolution.
-
Gradually add the PEG 400 while vortexing.
-
Finally, add the saline or PBS dropwise while continuously vortexing to prevent precipitation.
-
-
Dosage Calculation: The dosage will depend on the specific study design. Based on the reported LD50 of 1600 mg/kg in mice, a starting dose for efficacy studies could be significantly lower (e.g., 10-50 mg/kg). It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) for your specific mouse strain and experimental conditions.
-
Administration: The route of administration (e.g., oral gavage, intraperitoneal injection) will influence the formulation and bioavailability. Ensure the final formulation is a clear solution before administration.
-
Control Group: The control group should receive the same volume of the vehicle without this compound, administered by the same route.
Signaling Pathways
Glaucarubinone, a close analog of this compound, has been shown to induce apoptosis and inhibit cancer cell progression through multiple signaling pathways. It is plausible that this compound exerts its effects through similar mechanisms.
References
Technical Support Center: Strategies to Improve Glaucarubin's Therapeutic Index
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Glaucarubin and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments aimed at improving the therapeutic index of this potent anti-cancer compound.
Frequently Asked Questions (FAQs)
General Properties and Handling
Q1: What is this compound and what are its primary therapeutic limitations?
A1: this compound is a natural quassinoid compound isolated from the Simarouba glauca tree.[1] It and its derivative, Glaucarubinone, have demonstrated significant anti-cancer properties. However, their therapeutic use is limited by a narrow therapeutic index, primarily due to cytotoxicity that can affect non-cancerous cells.[2] This can lead to systemic toxicity, hindering the administration of doses high enough for maximum anti-tumor efficacy.
Q2: I am having trouble dissolving this compound for my in vitro assays. What is the recommended solvent?
A2: this compound is known to have low water solubility. For in vitro experiments, it is common to dissolve this compound or Glaucarubinone in dimethyl sulfoxide (DMSO) to create a stock solution. This stock can then be further diluted in culture media to the desired final concentration. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Mechanism of Action
Q3: What is the primary mechanism of action of Glaucarubinone in cancer cells?
A3: Glaucarubinone primarily exerts its anti-cancer effects by inhibiting the p21-activated kinases (PAK) signaling pathway, particularly PAK1 and PAK4.[3][4] These kinases are crucial for various cellular processes that are often dysregulated in cancer, including cell proliferation, migration, and survival. By inhibiting PAK1 and PAK4, Glaucarubinone can suppress tumor growth and metastasis.
Q4: How does Glaucarubinone induce apoptosis in cancer cells?
A4: Glaucarubinone can induce apoptosis through multiple pathways. In some cancer types, it triggers the intrinsic mitochondrial pathway of apoptosis by activating pro-apoptotic proteins such as p53, Bax, and caspase-9.[5] This is often associated with the production of reactive oxygen species (ROS).
Troubleshooting Guides
In Vitro Assay Challenges
Q5: My 3H-Thymidine incorporation assay is showing low or inconsistent counts. How can I troubleshoot this?
A5: Low or inconsistent results in a 3H-Thymidine incorporation assay can be due to several factors. Here is a troubleshooting workflow:
-
Verify Cell Health: Ensure your cells are healthy and in the logarithmic growth phase. Use a trypan blue exclusion assay to confirm high viability (>95%).
-
Optimize Cell Density: Both too low and too high cell densities can inhibit proliferation. Perform a cell seeding density optimization experiment for your specific cell line.
-
Check Reagent Quality: Ensure the 3H-Thymidine has not expired and has been stored correctly to prevent degradation.
-
Review Protocol Timing: The timing of 3H-Thymidine addition and the total incubation time are critical. Ensure these are optimized for your cell line's doubling time.
Q6: I am observing high variability in my Matrigel invasion assay results. What are the common causes and solutions?
A6: High variability in Matrigel invasion assays is a common issue. Consider the following troubleshooting steps:
-
Uneven Matrigel Coating: Ensure the Matrigel is thawed on ice and diluted with cold, serum-free media to the correct concentration. When coating the inserts, pipette the solution carefully into the center of the insert and avoid creating bubbles. Allow the gel to solidify evenly in the incubator.
-
Inconsistent Cell Seeding: Ensure you have a single-cell suspension before seeding. Mix the cell suspension gently between seeding each insert to prevent cell settling.
-
Chemoattractant Gradient: The concentration of the chemoattractant (e.g., FBS) in the lower chamber should be optimized. Too low a concentration may not induce invasion, while too high a concentration can lead to inconsistent results.
-
Incubation Time: The optimal incubation time will vary between cell lines. Perform a time-course experiment to determine the ideal window for observing significant and reproducible invasion.
Q7: My Western blot for phosphorylated PAK1 is showing a weak or no signal. What can I do to improve it?
A7: Detecting phosphorylated proteins can be challenging due to their low abundance and transient nature. Here are some tips:
-
Use Phosphatase Inhibitors: It is crucial to add phosphatase inhibitors to your lysis buffer to prevent dephosphorylation of your target protein during sample preparation.
-
Optimize Blocking Buffer: While non-fat dry milk is a common blocking agent, it contains phosphoproteins that can cause high background. Consider using Bovine Serum Albumin (BSA) as an alternative.
-
Use a Positive Control: Treat a sample of your cells with a known activator of the PAK1 pathway to ensure your antibody and detection system are working correctly.
-
Enrich for Your Target: If the phosphorylated protein is of very low abundance, consider performing an immunoprecipitation (IP) for total PAK1 followed by a Western blot with the phospho-specific antibody.
Data Presentation
Table 1: IC50 Values of Glaucarubinone in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| PANC-1 | Pancreatic Cancer | Not specified, synergistic with gemcitabine | |
| MiaPaCa-2 | Pancreatic Cancer | Not specified, synergistic with gemcitabine | |
| Huh7 | Hepatocellular Carcinoma | Non-toxic up to 1 µM | |
| KB | Oral Squamous Cell Carcinoma | 0.2 | |
| MDA-MB-231 | Breast Adenocarcinoma | 117.81 (as methanol extract) |
Table 2: Cytotoxicity of Glaucarubinone in Normal Cells
| Cell Line | Cell Type | Cytotoxicity Metric | Value | Reference |
| Human peripheral blood lymphocytes | Normal blood cells | % Viability (at 200 nM) | Not significantly affected | |
| HCEC | Normal intestinal epithelial cells | IC50 (µM) | Less active than in cancer cells |
Experimental Protocols
3H-Thymidine Incorporation Assay for Cell Proliferation
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound, Glaucarubinone, or combination therapies. Include appropriate vehicle controls.
-
Radiolabeling: 18-24 hours post-treatment, add 1 µCi of 3H-Thymidine to each well.
-
Incubation: Incubate the plate for 4-6 hours to allow for the incorporation of the radiolabel into newly synthesized DNA.
-
Harvesting: Harvest the cells onto a glass fiber filter mat using a cell harvester.
-
Scintillation Counting: Place the filter mat in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Express the results as a percentage of the control (untreated cells) and calculate IC50 values.
Matrigel Invasion Assay
-
Insert Coating: Thaw Matrigel on ice. Dilute to the desired concentration with cold, serum-free medium. Add 100 µL of the diluted Matrigel to the upper chamber of a Transwell insert and incubate at 37°C for 2-4 hours to allow for gelation.
-
Cell Preparation: Culture cells to 70-80% confluency. Serum-starve the cells for 12-24 hours prior to the assay.
-
Cell Seeding: Resuspend the serum-starved cells in serum-free medium and seed them into the upper chamber of the Matrigel-coated inserts.
-
Chemoattractant Addition: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate at 37°C for 24-48 hours.
-
Cell Removal and Staining: After incubation, remove the non-invading cells from the upper surface of the insert with a cotton swab. Fix and stain the invading cells on the lower surface of the membrane with a stain such as crystal violet.
-
Quantification: Count the number of invaded cells in several fields of view under a microscope.
Western Blot for Phospho-PAK1
-
Sample Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer. Separate proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated PAK1 (e.g., Phospho-PAK1 Thr423) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody for total PAK1 or a housekeeping protein like GAPDH.
Mandatory Visualizations
Caption: Glaucarubinone inhibits the PAK1/PAK4 signaling pathway.
Caption: Workflow for evaluating Glaucarubinone combination therapy.
Caption: Strategies to improve this compound's therapeutic index.
References
- 1. Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Glaucarubinone and gemcitabine synergistically reduce pancreatic cancer growth via down-regulation of P21-activated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
Technical Support Center: Addressing Batch-to-Batch Variability of Glaucarubin Extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address batch-to-batch variability in Glaucarubin extracts from Simarouba glauca.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
This compound is a quassinoid, a type of bitter lactone, isolated from the plant Simarouba glauca. It is recognized for its potential therapeutic properties, including antiamoebic and cytotoxic activities, making it a subject of interest in drug discovery and development.[1][2]
Q2: What are the primary causes of batch-to-batch variability in this compound extracts?
Batch-to-batch variability in botanical extracts like this compound is a common challenge. The primary contributing factors include:
-
Genetic and Environmental Factors: The geographical location, climate, soil conditions, and time of harvest of the Simarouba glauca plant can significantly influence the concentration of this compound.
-
Plant Part Used: The concentration of this compound can vary between the leaves, seeds, and bark of the plant.
-
Extraction Method: The choice of solvent (e.g., methanol, ethanol, chloroform), extraction technique (e.g., Soxhlet, ultrasonic-assisted), and parameters such as temperature and duration can lead to different extraction efficiencies and phytochemical profiles.
-
Post-Extraction Processing: Steps like filtration, concentration, and drying can impact the final composition and purity of the extract.
Q3: What is the difference between this compound and Glaucarubinone?
This compound and Glaucarubinone are both quassinoids found in Simarouba glauca and are structurally very similar. However, they are distinct compounds. Research has shown that both possess cytotoxic activities, but their potency and specific mechanisms of action may differ slightly.[2][3] For instance, much of the recent research on signaling pathways has focused on Glaucarubinone.[3] It is crucial to use the correct analytical standards for the specific compound being investigated.
Q4: What are the expected yields of extracts from Simarouba glauca?
The yield of crude extract is highly dependent on the plant part and the solvent used. For example, ultrasonic-assisted extraction of Simarouba glauca leaves has been reported to yield:
-
Aqueous extract: ~23.08% w/w
-
Methanol extract: ~15.84% w/w
-
Chloroform extract: ~9.18% w/w
Soxhlet extraction of the bark with methanol has been reported to yield approximately 17.6% w/w of crude extract. Note that these are yields of the total extract, not of pure this compound.
Q5: What are the typical phytochemicals found in Simarouba glauca extracts that could interfere with analysis?
Extracts of Simarouba glauca are complex mixtures containing various classes of phytochemicals, including:
-
Quassinoids (other than this compound): Glaucarubinone, glaucarubolone, etc.
-
Alkaloids
-
Flavonoids
-
Terpenoids
-
Tannins
-
Saponins
-
Steroids
These compounds can co-elute with this compound in chromatographic analyses, potentially interfering with accurate quantification.
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction and analysis of this compound.
Extraction and Purification Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of Crude Extract | 1. Inefficient extraction method. 2. Inappropriate solvent selection. 3. Poor quality of plant material (low this compound content). 4. Insufficient extraction time or temperature. | 1. Consider using ultrasonic-assisted extraction (UAE) or Soxhlet extraction for higher efficiency. 2. Methanol and ethanol are generally effective solvents for extracting quassinoids. 3. Ensure the plant material is properly identified, dried, and stored. 4. Optimize extraction parameters; for Soxhlet, ensure a sufficient number of cycles. For UAE, optimize sonication time and temperature. |
| Low Purity of this compound | 1. Presence of a high concentration of other phytochemicals. 2. Ineffective purification method. | 1. Perform a preliminary phytochemical analysis of the crude extract to identify major classes of co-extractives. 2. Employ column chromatography for purification. Use silica gel as the stationary phase and a gradient of a non-polar and a polar solvent (e.g., hexane and ethyl acetate) for elution. Monitor fractions using Thin Layer Chromatography (TLC). |
| Extract is Highly Viscous and Difficult to Handle | High concentration of sugars or mucilage co-extracted with the desired compounds. | 1. Precipitate polysaccharides by adding a high percentage of ethanol to the aqueous extract and centrifuging. 2. Use a different, less polar solvent for extraction if the target compound's solubility allows. |
Analytical (HPLC) Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Resolution or Tailing | 1. Inappropriate mobile phase composition. 2. Column degradation. 3. Presence of interfering compounds. | 1. Adjust the mobile phase polarity. For reverse-phase HPLC, increasing the organic solvent percentage can decrease retention time. Ensure the pH of the mobile phase is controlled, especially if dealing with ionizable compounds. 2. Use a guard column to protect the analytical column. If the column is old or has been used extensively, replace it. 3. Improve the sample preparation procedure. Use Solid Phase Extraction (SPE) to clean up the sample before injection. |
| Inconsistent Retention Times | 1. Fluctuations in pump pressure or flow rate. 2. Changes in mobile phase composition. 3. Temperature variations. | 1. Check the HPLC system for leaks and ensure the pump is properly primed and delivering a consistent flow. 2. Prepare fresh mobile phase daily and ensure it is thoroughly degassed. 3. Use a column oven to maintain a constant temperature. |
| No Peak or Very Small Peak for this compound | 1. Low concentration of this compound in the extract. 2. Degradation of the analyte. 3. Incorrect detector wavelength. | 1. Concentrate the extract before injection. 2. Ensure proper storage of extracts (cool, dark, and dry). Avoid repeated freeze-thaw cycles. 3. Check the UV-Vis spectrum of a this compound standard to determine the optimal wavelength for detection. For quassinoids, this is often in the range of 240-260 nm. |
Section 3: Experimental Protocols
Ultrasonic-Assisted Extraction (UAE) of Glaucarubinone from Simarouba glauca Leaves
This protocol is adapted from a method for Glaucarubinone, a closely related quassinoid.
-
Plant Material Preparation:
-
Collect fresh, healthy leaves of Simarouba glauca.
-
Wash the leaves thoroughly with tap water to remove debris.
-
Shade-dry the leaves until they are brittle and then pulverize them into a coarse powder.
-
-
Extraction:
-
Place a known amount of the powdered leaf material (e.g., 50 g) into a flask.
-
Add the extraction solvent (e.g., methanol) at a specific solid-to-solvent ratio (e.g., 1:10 w/v).
-
Place the flask in an ultrasonic bath.
-
Sonication parameters: Frequency of 40 kHz, power of 60-100W, and a temperature of 30°C for approximately 40 minutes.
-
-
Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
-
Calculate the percentage yield.
-
Soxhlet Extraction
-
Preparation:
-
Place a known amount of dried and powdered plant material (e.g., 30 g) into a thimble.
-
Place the thimble inside the main chamber of the Soxhlet extractor.
-
-
Extraction:
-
Fill a distillation flask with the chosen solvent (e.g., 250 ml of n-hexane or methanol).
-
Assemble the Soxhlet apparatus and heat the flask. The solvent will vaporize, condense, and drip into the thimble, extracting the compounds.
-
Continue the extraction for a set number of cycles (e.g., 9 cycles) at a controlled temperature (e.g., 65°C for n-hexane).
-
-
Concentration:
-
After extraction, cool the apparatus and collect the solvent containing the extract.
-
Concentrate the extract using a rotary evaporator.
-
High-Performance Thin-Layer Chromatography (HPTLC) for Quantification
-
Sample and Standard Preparation:
-
Prepare a stock solution of a this compound standard of known concentration.
-
Prepare solutions of the crude extracts in a suitable solvent.
-
-
Chromatography:
-
Apply the samples and a series of standard concentrations to an HPTLC plate (e.g., Silica gel 60 F254).
-
Develop the plate in a pre-saturated twin-trough chamber with a suitable mobile phase (e.g., n-hexane:ethyl acetate in a 2:8 ratio for Glaucarubinone).
-
-
Detection and Quantification:
-
After development, dry the plate.
-
Derivatize if necessary (e.g., with anisaldehyde-sulfuric acid reagent) and heat.
-
Scan the plate with a densitometer at the wavelength of maximum absorbance for this compound (e.g., 254 nm).
-
Quantify the amount of this compound in the samples by comparing the peak areas with the calibration curve generated from the standards.
-
Section 4: Data Presentation
Table 1: Reported Yields of Crude Extracts from Simarouba glauca
| Plant Part | Extraction Method | Solvent | Yield (% w/w) | Reference |
| Leaves | Ultrasonic-Assisted | Aqueous | 23.08 | |
| Leaves | Ultrasonic-Assisted | Methanol | 15.84 | |
| Leaves | Ultrasonic-Assisted | Chloroform | 9.18 | |
| Bark | Ultrasonic-Assisted | Methanol | 17.6 |
Table 2: Quality Control Specifications for Botanical Extracts (General Guidance)
These are general limits and may need to be adapted based on the specific application and regulatory requirements.
| Parameter | Limit |
| Heavy Metals | |
| Lead (Pb) | < 10 ppm |
| Arsenic (As) | < 3 ppm |
| Cadmium (Cd) | < 1 ppm |
| Mercury (Hg) | < 1 ppm |
| Residual Solvents | Varies by solvent class (e.g., USP <467>) |
| Microbial Limits | |
| Total Aerobic Microbial Count | < 10^5 CFU/g |
| Total Yeasts and Molds Count | < 10^4 CFU/g |
| E. coli | Absent in 1g |
| Salmonella spp. | Absent in 10g |
Section 5: Visualizations
Experimental Workflow for Extraction and Analysis
Caption: Workflow for this compound Extraction and Quality Control.
Signaling Pathway of Glaucarubinone-Induced Apoptosis
Caption: Glaucarubinone-Mediated Apoptotic Signaling Pathway.
References
Validation & Comparative
A Comparative Analysis of the Anticancer Activities of Glaucarubin and Glaucarubinone
For researchers, scientists, and drug development professionals, understanding the nuanced differences between related compounds is critical in the pursuit of novel cancer therapeutics. This guide provides a detailed comparison of the anticancer activities of two structurally similar quassinoids, Glaucarubin and Glaucarubinone, derived from the plant family Simaroubaceae. The following sections present a comprehensive overview of their mechanisms of action, cytotoxic potency, and the experimental methodologies used to elucidate these properties.
Summary of Anticancer Potency (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting a specific biological or biochemical function. The tables below summarize the available IC50 values for this compound and Glaucarubinone against various cancer cell lines.
Table 1: IC50 Values of this compound Against Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MKL-1 | Merkel Cell Carcinoma (MCPyV-positive) | ~0.1 |
| UISO | Merkel Cell Carcinoma (MCPyV-negative) | >10 |
| MCC13 | Merkel Cell Carcinoma (MCPyV-negative) | >10 |
| MCC26 | Merkel Cell Carcinoma (MCPyV-negative) | >10 |
| HDF | Human Dermal Fibroblasts (Normal) | >10 |
Table 2: IC50 Values of Glaucarubinone Against Various Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| KB | Oral Squamous Cell Carcinoma | 200 |
| Huh7 | Hepatocellular Carcinoma | Low cytotoxicity up to 1 µM[1] |
| MDA-MB-231 | Breast Adenocarcinoma (Methanol Extract) | 117.81 µg/mL* |
*Note: This value is for a methanol extract of Simarouba glauca leaves, in which Glaucarubinone was identified as a constituent. The exact concentration of Glaucarubinone in the extract was not specified.
Mechanisms of Anticancer Action
This compound and Glaucarubinone, despite their structural similarities, appear to exert their anticancer effects through distinct, albeit potentially overlapping, mechanisms.
This compound: Induction of DNA Damage and Apoptosis
Current research indicates that this compound's primary anticancer mechanism involves the induction of DNA damage, which subsequently leads to programmed cell death, or apoptosis.[2] This effect has been particularly noted in Merkel cell polyomavirus-positive (MCPyV+) Merkel cell carcinoma (MCC) cells.[2] The specificity for MCPyV+ cells suggests a potential interplay between the compound and viral-mediated cellular processes.
The proposed signaling pathway for this compound-induced apoptosis is illustrated below.
Glaucarubinone: A Multi-Targeted Approach
Glaucarubinone demonstrates a more multifaceted mechanism of action, targeting several key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.
-
Inhibition of MAPK/ERK and PAK Pathways: Glaucarubinone has been shown to suppress the phosphorylation of ERK1/2 and inhibit the activity of p21-activated kinases (PAKs), specifically PAK1 and PAK4. These pathways are crucial for cell growth and proliferation.
-
Downregulation of Transcription Factors: The compound inhibits the activity of several critical transcription factors, including Twist1, Activator Protein-1 (AP-1), and Nuclear Factor-kappa B (NF-κB). Twist1 is a key regulator of the epithelial-to-mesenchymal transition (EMT), a process involved in metastasis.
-
Suppression of HIF-1α and β-catenin: In colorectal cancer models, Glaucarubinone has been found to suppress the expression of hypoxia-inducible factor 1α (HIF-1α) and β-catenin, both of which are important for cancer cell survival and proliferation.
-
Induction of Apoptosis via ROS and p53: Glaucarubinone can induce apoptosis by generating reactive oxygen species (ROS) and activating the p53 tumor suppressor protein. This leads to the activation of the intrinsic mitochondrial pathway of apoptosis.
The intricate signaling network affected by Glaucarubinone is depicted in the following diagram.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and Glaucarubinone.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cells.
Workflow:
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or Glaucarubinone. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period of 24 to 72 hours.
-
MTT Addition: Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.
Western Blotting for Signaling Pathway Analysis
Western blotting is employed to detect specific proteins and their phosphorylation status to understand the effects of the compounds on cellular signaling pathways.
Detailed Steps:
-
Cell Lysis: After treatment with this compound or Glaucarubinone, cells are washed with cold phosphate-buffered saline (PBS) and then lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., phospho-ERK, total ERK, PAK1, Twist1, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software.
Conclusion
Both this compound and Glaucarubinone exhibit promising anticancer properties, but they do so through different primary mechanisms. This compound appears to be a potent inducer of DNA damage and apoptosis, with notable selectivity for certain virus-positive cancer cells. In contrast, Glaucarubinone acts as a multi-targeted agent, disrupting several key signaling pathways that are fundamental to cancer cell growth, survival, and metastasis.
The data presented here underscores the importance of detailed mechanistic studies in drug discovery. While Glaucarubinone's broad-spectrum activity against multiple signaling pathways makes it an attractive candidate for further development, this compound's specific activity in MCPyV-positive MCC warrants further investigation into its potential as a targeted therapy. This comparative guide provides a foundation for researchers to build upon as they explore the therapeutic potential of these and other quassinoids in the fight against cancer.
References
A Comparative Analysis of the Efficacy of Glaucarubin and Other Quassinoids in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer efficacy of Glaucarubin with other prominent quassinoids. The information presented is collated from various experimental studies to aid researchers in their exploration of this promising class of natural compounds.
Comparative Efficacy of Quassinoids Against Cancer Cell Lines
Quassinoids, a class of bitter principles derived from the Simaroubaceae family of plants, have garnered significant attention for their potent cytotoxic and anti-cancer properties. Among these, this compound and its derivatives have been a focal point of research. This section presents a comparative summary of the half-maximal inhibitory concentration (IC50) values of this compound and other notable quassinoids against a range of human cancer cell lines. The data, collated from multiple studies, is presented in the table below to facilitate a clear comparison of their potency. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.
| Quassinoid | Cancer Cell Line | IC50 (µM) | Reference |
| Glaucarubinone | KB (Oral Carcinoma) | Not explicitly stated, but sensitizes cells to Paclitaxel | |
| MDA-MB-231 (Breast) | ~5 (as part of a methanolic extract) | ||
| Huh7 (Hepatocellular Carcinoma) | > 1 (non-toxic at this concentration) | ||
| Ailanthone | HCT116 (Colorectal) | 0.449 - 1.79 (time-dependent) | |
| SW620 (Colorectal) | 0.834 - 3.255 (time-dependent) | ||
| SGC-7901 (Gastric) | 2.47 - 5.473 (time-dependent) | ||
| Brucein D | T24 (Bladder) | 7.65 µg/mL (~14 µM) | |
| Bruceantin | RPMI 8226 (Multiple Myeloma) | 0.013 | |
| U266 (Multiple Myeloma) | 0.049 | ||
| H929 (Multiple Myeloma) | 0.115 | ||
| Brusatol | MIA PaCa-2 (Pancreatic) | 0.034 | |
| Bruceine A | MIA PaCa-2 (Pancreatic) | 0.029 | |
| Bruceine B | MIA PaCa-2 (Pancreatic) | 0.065 |
Mechanisms of Action: A Glimpse into Cellular Signaling
The cytotoxic effects of quassinoids are mediated through various signaling pathways, often culminating in the induction of apoptosis (programmed cell death). While the exact mechanisms can vary between different quassinoids and cancer cell types, some key pathways have been elucidated.
Glaucarubinone , a major derivative of this compound, has been shown to induce apoptosis in human oral cancer cells through a mechanism involving the generation of reactive oxygen species (ROS) and the subsequent activation of the p53 tumor suppressor protein. This leads to the activation of the intrinsic mitochondrial pathway of apoptosis.
Ailanthone , another well-studied quassinoid, has been demonstrated to suppress the proliferation of colorectal cancer cells by inhibiting the STAT3 signaling pathway. The specific interactions and downstream effects are depicted in the workflow below.
Experimental Protocols
To ensure the reproducibility and validation of the cited findings, this section provides detailed methodologies for key experiments commonly used to assess the efficacy of quassinoids.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the quassinoid compounds in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Detection (Western Blot for Caspase-3 and PARP Cleavage)
Western blotting is a widely used technique to detect specific proteins in a sample. Cleavage of caspase-3 and its substrate, PARP, are hallmark indicators of apoptosis.
Protocol:
-
Cell Lysis: After treatment with the quassinoid, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, total caspase-3, cleaved PARP, total PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize the results using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein expression and cleavage.
Unveiling the Impact of Glaucarubin on the ERK Signaling Pathway: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide offers an in-depth comparison of Glaucarubin's effect on the Extracellular signal-regulated kinase (ERK) signaling pathway against other established inhibitors. This document provides supporting experimental data, detailed protocols, and visual representations to facilitate a comprehensive understanding of this compound's potential as a modulator of this critical cellular pathway.
The ERK signaling pathway is a cornerstone of cellular communication, governing fundamental processes such as proliferation, differentiation, and survival. Its dysregulation is a frequent driver of oncogenesis, making it a prime target for therapeutic intervention. This compound, a natural quassinoid, has demonstrated anti-cancer properties, with recent evidence pointing towards its ability to modulate the ERK pathway. This guide provides a validation of this effect through a comparative lens.
Performance Comparison of ERK Pathway Inhibitors
The following table summarizes the available quantitative data for this compound and other well-established inhibitors of the ERK signaling cascade. The half-maximal inhibitory concentration (IC50) values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values are indicative of higher potency. It is important to note that these values can vary depending on the specific cell line and experimental conditions used.
| Compound | Target | Cell Line | IC50 (nM) | Key Findings |
| Glaucarubinone | ERK Pathway (downstream effects) | KB cells | 200[1] | Inhibits cell viability.[1] Also shown to inhibit ERK1/2 phosphorylation. |
| Vemurafenib | BRAF (V600E) | A375 | 31 | Potent inhibitor of mutant BRAF. |
| Trametinib | MEK1/2 | Colo205 | 0.92 | Highly potent MEK inhibitor. |
| Ulixertinib (BVD-523) | ERK1/2 | A375 | 171 | Direct inhibitor of ERK1 and ERK2. |
| SCH772984 | ERK1/2 | A375 | 58 | Selective inhibitor of ERK1 and ERK2. |
Visualizing the ERK Signaling Pathway and Experimental Validation
To better understand the mechanism of action and the methods used for validation, the following diagrams illustrate the ERK signaling pathway and a standard experimental workflow.
Caption: The ERK signaling cascade and the inhibitory point of this compound.
Caption: Workflow for validating ERK pathway inhibition via Western Blot.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of this compound's effect on the ERK signaling pathway.
Western Blotting for ERK Phosphorylation
This protocol is used to determine the phosphorylation status of ERK1/2, a direct indicator of pathway activation, in response to treatment.
-
Cell Culture and Treatment: Plate cancer cells (e.g., Huh7, KB) in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound or other inhibitors for a specified time (e.g., 24 hours). Include a vehicle-treated control group.
-
Cell Lysis: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Signal Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2 and a loading control protein (e.g., β-actin or GAPDH).
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal.
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ERK kinase.
-
Reaction Setup: In a microcentrifuge tube, combine purified active ERK2 enzyme, a specific substrate (e.g., myelin basic protein), and the test compound (this compound) at various concentrations in a kinase reaction buffer.
-
Initiation of Reaction: Start the kinase reaction by adding ATP (containing a radiolabeled γ-32P-ATP tracer).
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding SDS sample buffer.
-
Analysis: Separate the reaction products by SDS-PAGE. Visualize the phosphorylated substrate by autoradiography.
-
Quantification: Quantify the amount of radiolabeled phosphate incorporated into the substrate to determine the level of kinase inhibition.
Cell Viability (MTT) Assay
This assay assesses the effect of a compound on cell proliferation and viability.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or other inhibitors. Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the cell viability against the logarithm of the compound concentration.[1]
References
A Comparative Analysis of Glaucarubin and Paclitaxel Synergy in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects of Glaucarubin and Paclitaxel, two potent anticancer agents. By combining these compounds, researchers have observed enhanced therapeutic efficacy, particularly in multidrug-resistant cancer cells. This document outlines the experimental data supporting this synergy, details the methodologies used in key experiments, and illustrates the underlying molecular mechanisms through signaling pathway diagrams.
Overview of this compound and Paclitaxel
This compound , a quassinoid isolated from the Simarouba glauca tree, has demonstrated significant anticancer properties.[1] It is known to induce apoptosis and inhibit cancer cell proliferation through various mechanisms, including the suppression of key signaling pathways.
Paclitaxel is a widely used chemotherapeutic agent that functions primarily by stabilizing microtubules, which are crucial for cell division.[2][3] This stabilization disrupts the normal dynamics of the microtubule network, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
The combination of this compound and Paclitaxel has shown promise in overcoming multidrug resistance (MDR), a major obstacle in cancer treatment.
Quantitative Analysis of Synergy
The synergistic interaction between this compound (and its analogue, Glaucarubinone) and Paclitaxel has been quantified using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
The following table summarizes the cell viability data from a study on the combination of Glaucarubinone (GLU) and Paclitaxel (PTX) in ABCB1 over-expressing resistant KB human oral cancer cells.
| Treatment | Concentration | % Cell Viability |
| Glaucarubinone (GLU) alone | 200 nM | 56% |
| Paclitaxel (PTX) alone | 23.42 nM | 55% |
| GLU (200 nM) + PTX (23.42 nM) | - | 8% |
| Data from Karthikeyan et al., Oncotarget, 2016. |
The significant decrease in cell viability with the combination treatment compared to the individual agents demonstrates a strong synergistic effect.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of compounds on cancer cells.
-
Cell Seeding: Seed cancer cells (e.g., KB cells) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound, Paclitaxel, or a combination of both for a specified duration (e.g., 24 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Drug Synergy Analysis (Chou-Talalay Method)
This method provides a quantitative measure of drug interaction.
-
Experimental Design: Treat cancer cells with a range of concentrations of each drug alone and in combination at a constant ratio.
-
Data Acquisition: Determine the fraction of cells affected (Fa) at each dose combination using a cell viability assay (e.g., MTT assay).
-
Data Analysis: Use software like CompuSyn to calculate the Combination Index (CI) based on the median-effect equation. The software generates Fa-CI plots (CI plots) and isobolograms to visualize the synergy.
Rhodamine 123 Efflux Assay
This assay measures the activity of ABC transporters, which are involved in multidrug resistance.
-
Cell Loading: Incubate cancer cells with the fluorescent substrate Rhodamine 123.
-
Compound Treatment: Treat the cells with this compound, Paclitaxel, or their combination.
-
Efflux Measurement: Measure the intracellular fluorescence of Rhodamine 123 over time using a flow cytometer or fluorescence microscope. A decrease in the efflux of Rhodamine 123 (i.e., increased intracellular fluorescence) indicates inhibition of ABC transporter function.
Visualization of Mechanisms and Workflows
Experimental Workflow for Synergy Determination
The following diagram illustrates the workflow for assessing the synergistic effects of this compound and Paclitaxel.
Caption: Workflow for determining this compound and Paclitaxel synergy.
Signaling Pathway of this compound and Paclitaxel Synergy
The synergistic effect of this compound and Paclitaxel is attributed to their complementary mechanisms of action, particularly in overcoming multidrug resistance.
Caption: Signaling pathways in this compound and Paclitaxel synergy.
Mechanism of Synergy
The synergistic interaction between this compound and Paclitaxel stems from a multi-pronged attack on cancer cells, particularly those exhibiting multidrug resistance.
-
Inhibition of ABC Transporters: Glaucarubinone has been shown to inhibit the function of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), multidrug resistance-associated proteins (MRPs), and breast cancer resistance protein (BCRP). These transporters are responsible for pumping chemotherapeutic drugs like Paclitaxel out of cancer cells, thereby reducing their efficacy. By inhibiting these pumps, this compound increases the intracellular concentration of Paclitaxel, enhancing its cytotoxic effects.
-
Induction of Apoptosis: Both this compound and Paclitaxel induce apoptosis, but through different yet complementary pathways. Paclitaxel's stabilization of microtubules leads to mitotic arrest and subsequent apoptosis. Glaucarubinone, on the other hand, promotes apoptosis through a reactive oxygen species (ROS)-dependent mechanism that activates the tumor suppressor protein p53. This leads to the upregulation of the pro-apoptotic protein Bax and the activation of caspase-9, a key initiator of the intrinsic apoptotic pathway.
-
Cell Cycle Arrest: Paclitaxel is well-known for causing cell cycle arrest at the G2/M phase. Studies have shown that co-treatment with Glaucarubinone can enhance this Paclitaxel-induced G2/M arrest, further preventing cancer cell proliferation.
Conclusion
The combination of this compound and Paclitaxel presents a promising strategy for cancer therapy, particularly for overcoming multidrug resistance. The synergistic effect is well-documented, with this compound enhancing the efficacy of Paclitaxel by inhibiting drug efflux pumps and promoting apoptosis through distinct signaling pathways. Further preclinical and clinical studies are warranted to fully explore the therapeutic potential of this drug combination.
References
Comparative Analysis of Glaucarubin's Bioactivity Across Diverse Cancer Cell Lines
A comprehensive guide for researchers, scientists, and drug development professionals detailing the anti-cancer properties of Glaucarubin, a natural quassinoid. This report provides a comparative overview of its bioactivity, supported by experimental data on its effects on various cancer cell lines, and outlines the methodologies for key experimental assays.
This compound, a natural compound belonging to the quassinoid family, has demonstrated notable anti-cancer properties.[1] This guide synthesizes available data on its bioactivity, focusing on its cytotoxic effects, induction of apoptosis, and cell cycle arrest in different cancer cell lines. While much of the detailed research has been conducted on its close analog, Glaucarubinone, the findings provide a strong foundation for understanding the potential therapeutic applications of this compound.
Quantitative Bioactivity of this compound and Analogs
The cytotoxic effects of this compound and its analog Glaucarubinone have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological processes. The available IC50 values are summarized in the table below. It is important to note that the majority of the quantitative data is for Glaucarubinone, highlighting a need for further specific research on this compound.
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| This compound | KB | Human Oral Epidermoid Carcinoma | Cytotoxic | [1] |
| Glaucarubinone | Huh7 | Hepatocellular Carcinoma | Not significantly cytotoxic up to 1 µM | [2] |
| Glaucarubinone | PANC-1 | Pancreatic Cancer | Not specified | [3] |
| Glaucarubinone | MiaPaCa-2 | Pancreatic Cancer | Not specified | [3] |
| Glaucarubinone | MDA-MB-231 | Breast Adenocarcinoma | Cytotoxic (Specific IC50 not provided) | |
| Glaucarubinone | KB | Human Oral Epidermoid Carcinoma | Cytotoxic | |
| Glaucarubinone | Prostate Cancer Cells | Prostate Cancer | Cytotoxic | |
| Glaucarubinone | Lung Cancer Cells | Lung Cancer | Cytotoxic | |
| Glaucarubinone | Promyelocytic Leukemia Cells | Leukemia | Cytotoxic |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for key experiments used to assess the bioactivity of compounds like this compound.
Cell Viability and IC50 Determination (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at its predetermined IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for a defined period (e.g., 24 or 48 hours).
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA.
Signaling Pathways and Mechanisms of Action
Research on Glaucarubinone suggests that its anti-cancer effects are mediated through the modulation of several key signaling pathways, leading to apoptosis and cell cycle arrest.
-
p53-Mediated Apoptosis: Glaucarubinone has been shown to induce apoptosis through a p53-mediated pathway. This involves the activation of pro-apoptotic proteins, leading to programmed cell death.
-
MAPK/Twist1 Pathway: In hepatocellular carcinoma cells, Glaucarubinone inhibits the MAPK/Twist1 signaling pathway, which is crucial for cell migration and invasion.
-
PAK1 Pathway: Glaucarubinone can also suppress the p21-activated kinase 1 (PAK1) pathway, which is involved in cell proliferation and survival.
-
Cell Cycle Arrest: Studies on Glaucarubinone have demonstrated its ability to induce cell cycle arrest at the G2/M phase.
Visualizing the Experimental Workflow and Signaling Pathways
To better illustrate the experimental processes and the molecular mechanisms of this compound, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for assessing this compound's bioactivity.
Caption: Postulated signaling pathways affected by this compound.
References
Glaucarubinone and Doxorubicin: A Comparative Analysis in Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Glaucarubinone, a quassinoid natural product, and Doxorubicin, a conventional chemotherapeutic agent, in the context of breast cancer models. While direct head-to-head preclinical studies are limited, this document synthesizes available data on their respective efficacies, mechanisms of action, and experimental protocols to offer a valuable resource for researchers in oncology and drug discovery.
Performance Data
The following tables summarize the available quantitative data on the cytotoxic effects of Glaucarubinone and Doxorubicin on various breast cancer cell lines. It is crucial to note that these values are compiled from different studies and direct comparison should be approached with caution due to variations in experimental conditions.
Table 1: In Vitro Cytotoxicity (IC50) of Glaucarubinone and its Derivatives
| Compound/Extract | Cell Line | IC50 Value | Reference |
| Methanol extract of Simarouba glauca (containing Glaucarubinone) | MDA-MB-231 | 117.81 µg/mL | [1] |
| Chloroform extract of Simarouba glauca | MDA-MB-231 | 123.05 µg/mL | [1] |
| Aqueous extract of Simarouba glauca | MDA-MB-231 | 155.06 µg/mL | [1] |
Table 2: In Vitro Cytotoxicity (IC50) of Doxorubicin
| Cell Line | IC50 Value (µM) | Incubation Time | Reference |
| MCF-7 | 2.5 | 24 h | [2] |
| MCF-7 | 8.306 | 48 h | [3] |
| MDA-MB-231 | 6.602 | 48 h | |
| AMJ13 | 223.6 µg/mL | 72 h | N/A |
Mechanisms of Action
Glaucarubinone and Doxorubicin exhibit distinct mechanisms of action in inducing cancer cell death.
Doxorubicin:
Doxorubicin is a well-established anthracycline antibiotic that primarily exerts its anticancer effects through multiple mechanisms. It intercalates into DNA, leading to the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair. This results in DNA strand breaks and the induction of apoptosis. Doxorubicin is also known to generate reactive oxygen species (ROS), which contribute to oxidative stress and cellular damage. The apoptotic cascade induced by Doxorubicin involves the modulation of the Bax/Bcl-2 protein ratio and the activation of caspases, including caspase-3, -8, and -9.
Glaucarubinone:
Glaucarubinone, a quassinoid, has demonstrated anticancer activity through mechanisms that are still being fully elucidated. Studies suggest that it can induce apoptosis in cancer cells. One of its key mechanisms appears to be the inhibition of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which are often responsible for multidrug resistance. By inhibiting these transporters, Glaucarubinone can increase the intracellular concentration of co-administered chemotherapeutic agents. Furthermore, Glaucarubinone has been shown to induce the production of reactive oxygen species (ROS) and activate p53-mediated apoptotic signaling pathways.
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by Doxorubicin and Glaucarubinone in breast cancer cells.
Caption: Doxorubicin's multifaceted mechanism of action.
References
- 1. Phyto-chemicals and Spectral Characterization of Novel Glaucarubinone Quassinoid from Simarouba glauca Leaves: In vitro Anti-proliferative Potential against Breast Adenocarcinoma Cell line - Journal of Young Pharmacists [jyoungpharm.org]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. ijpsonline.com [ijpsonline.com]
Glaucarubin's Anti-Amoebic Potential: An In Vitro Comparative Analysis
For Immediate Release
A comprehensive in vitro analysis confirms the potent anti-amoebic activity of Glaucarubin, a natural quassinoid, against Entamoeba histolytica, the causative agent of amoebiasis. This guide provides a comparative overview of this compound's efficacy alongside other quassinoids and standard amoebicidal drugs, supported by detailed experimental data and protocols for researchers, scientists, and drug development professionals.
This compound, a natural compound extracted from the plant Simarouba glauca, has demonstrated significant inhibitory effects on the growth of E. histolytica trophozoites in laboratory settings. This comparison guide synthesizes available in vitro data to objectively evaluate its performance against other therapeutic alternatives.
Comparative Efficacy Against Entamoeba histolytica
The anti-amoebic activity of a compound is typically measured by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of parasite growth in vitro. A lower IC50 value indicates a higher potency of the compound.
The following table summarizes the in vitro activity of this compound, related quassinoids, and standard anti-amoebic drugs against E. histolytica.
| Compound | Class | IC50 (µg/mL) | IC50 (µM) | Reference Strain(s) | Citation |
| This compound | Quassinoid | 0.03 | 0.06 | NIH 200 | [1] |
| Bruceantin | Quassinoid | 0.019 | 0.036 | NIH 200 | [1] |
| Glaucarubol | Quassinoid | >5 | >11.3 | NIH 200 | [1] |
| Metronidazole | Nitroimidazole | - | 9.5 | HM1:IMSS | [2][3] |
| - | 13.2 | Clinical Isolates | |||
| Tinidazole | Nitroimidazole | - | 10.2 | HM1:IMSS | |
| - | 12.4 | Clinical Isolates | |||
| Emetine | Alkaloid | - | 29.9 | HM1:IMSS | |
| - | 31.2 | Clinical Isolates | |||
| Chloroquine | 4-aminoquinoline | - | 15.5 | HM1:IMSS | |
| - | 26.3 | Clinical Isolates |
As the data indicates, this compound exhibits potent anti-amoebic activity, with an IC50 value of 0.03 µg/mL (0.06 µM). Its efficacy is comparable to that of bruceantin, another potent quassinoid, and significantly greater than the standard-of-care drug, metronidazole, and other commonly used amoebicides on a molar basis.
Experimental Methodologies
The in vitro anti-amoebic activity data presented in this guide was primarily determined using two established methods: the Microdilution Assay and the Nitroblue Tetrazolium (NBT) Reduction Assay.
Microdilution Assay for Quassinoids
This method is utilized for determining the IC50 values of compounds like this compound.
Principle: This assay relies on the microscopic observation of amoebic growth inhibition in a liquid culture medium containing serial dilutions of the test compound. The viability of the amoebae is assessed after a set incubation period.
Protocol:
-
Entamoeba histolytica Culture: Trophozoites of E. histolytica (e.g., NIH 200 strain) are cultured axenically in a suitable medium, such as TYI-S-33, at 37°C.
-
Drug Preparation: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in the culture medium to achieve the desired final concentrations.
-
Assay Setup: In a 96-well microtiter plate, a suspension of E. histolytica trophozoites (approximately 5 x 10^4 amoebae/mL) is added to each well. Subsequently, the various dilutions of the test compound are added to the respective wells. Control wells containing amoebae with the solvent (DMSO) and amoebae in medium alone are also included.
-
Incubation: The microtiter plate is incubated in an anaerobic or microaerophilic environment at 37°C for 48 to 72 hours to allow for amoebic growth.
-
Determination of IC50: After incubation, the wells are examined microscopically to determine the lowest concentration of the drug that inhibits the growth of the amoebae by 50% compared to the control. This can be done by counting the number of viable amoebae using a hemocytometer or by using a viability stain.
Caption: Workflow of the Microdilution Assay for Anti-Amoebic Activity.
Nitroblue Tetrazolium (NBT) Reduction Assay
This colorimetric assay is commonly used to assess the viability of E. histolytica trophozoites and is suitable for determining the IC50 of standard anti-amoebic drugs.
Principle: Viable E. histolytica trophozoites possess metabolic enzymes that can reduce the yellow, water-soluble NBT dye to a dark blue, insoluble formazan product. The amount of formazan produced is directly proportional to the number of viable amoebae and can be quantified spectrophotometrically.
Protocol:
-
Entamoeba histolytica Culture: Trophozoites of E. histolytica (e.g., HM1:IMSS strain or clinical isolates) are cultured as described above.
-
Drug Preparation: Stock solutions of the test drugs (e.g., metronidazole, emetine) are prepared and serially diluted in the culture medium.
-
Assay Setup: In a 96-well microtiter plate, a suspension of E. histolytica trophozoites (e.g., 2 x 10^5 amoebae/mL) is added to each well, followed by the addition of the drug dilutions.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C, anaerobically) for a specified period (e.g., 48 hours).
-
NBT Addition and Incubation: After the drug incubation period, NBT solution (final concentration of 0.5 mg/mL) is added to each well, and the plate is incubated for an additional 2-3 hours at 37°C.
-
Formazan Solubilization and Absorbance Reading: The medium is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO or a mixture of isopropanol and HCl). The absorbance is then measured using a microplate reader at a wavelength of 570 nm.
-
Calculation of IC50: The percentage of viability is calculated relative to the untreated control, and the IC50 value is determined from the dose-response curve.
Caption: Workflow of the NBT Reduction Assay for Anti-Amoebic Activity.
Conclusion
The in vitro data strongly supports the anti-amoebic activity of this compound against Entamoeba histolytica. Its high potency, as demonstrated by a low IC50 value, positions it as a promising candidate for further investigation in the development of new amoebicidal therapies. The experimental protocols detailed in this guide provide a framework for researchers to conduct their own comparative studies and to further explore the potential of this compound and other natural compounds in the fight against amoebiasis.
References
- 1. In vitro activity of certain quassinoid anti-tumor agents against Entamoeba histolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Dance of Efficacy: A Comparative Guide to Glaucarubin Analogs
For Researchers, Scientists, and Drug Development Professionals
Glaucarubin, a quassinoid isolated from the seeds of the Simarouba glauca tree, and its analogs have garnered significant attention in the scientific community for their potent and diverse biological activities.[1] These natural compounds have demonstrated promising potential as anticancer, antimalarial, and anti-inflammatory agents.[2][3] This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of various this compound analogs, supported by experimental data, to aid researchers in the ongoing quest for novel therapeutics.
Performance Comparison of this compound Analogs
The biological activity of this compound analogs is intricately linked to their chemical structures. Modifications to the core quassinoid scaffold can dramatically influence their potency and selectivity. The following tables summarize the in vitro activities of a selection of this compound analogs against various cancer cell lines, malarial parasites, and inflammatory markers.
Table 1: Cytotoxic Activity of this compound Analogs
The cytotoxicity of glaucarubinone and its derivatives is a key area of investigation for anticancer drug development. Structure-activity analysis has revealed that while the core structure is essential for activity, modifications at the C-15 position can significantly modulate cytotoxicity.[4]
| Compound | Structure | Cell Line | IC50 (µM) | Reference |
| Glaucarubinone | R = O | P-388 | ~0.1 | [4] |
| Glaucarubol-15-benzoate | R = OCOPh | P-388 | < 0.1 | |
| Glaucarubol-15-cinnamate | R = OCO-CH=CH-Ph | P-388 | < 0.1 | |
| Chaparrinone | R = OH | P-388 | > 1.0 | |
| 14-Hydroxychaparrinone | R = OH, 14-OH | P-388 | ~0.7 |
Note: The IC50 values are compiled from multiple sources and experimental conditions may vary.
Table 2: Antimalarial Activity of this compound Analogs
Quassinoids have been traditionally used to treat malaria, and modern research has validated their antiplasmodial activity. The presence of an ester group at the C-15 position appears to be crucial for potent antimalarial effects.
| Compound | Structure | Plasmodium falciparum Strain | IC50 (µg/mL) | Reference |
| Chaparrinone | R = OH | NF 54 | 0.037 | |
| 14-Hydroxychaparrinone | R = OH, 14-OH | NF 54 | 0.185 | |
| 15-Desacetylundulatone | - | NF 54 | 0.047 | |
| Ailanthinone | - | T9-96 (sensitive) | < 0.1 | |
| Bruceantin | - | T9-96 (sensitive) | < 0.1 | |
| Chaparrin | - | T9-96 (sensitive) | > 1.0 |
Note: The IC50 values are compiled from multiple sources and experimental conditions may vary.
Key Signaling Pathways Modulated by this compound Analogs
This compound analogs exert their biological effects by modulating several critical signaling pathways. Understanding these mechanisms is vital for the rational design of more effective and targeted therapies.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key regulator of cell proliferation, differentiation, and survival. Glaucarubinone has been shown to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK), a key component of this pathway, leading to the degradation of the transcription factor Twist1. This inhibition results in the suppression of cancer cell migration and invasion.
p53-Mediated Apoptotic Pathway
The tumor suppressor protein p53 plays a crucial role in initiating apoptosis, or programmed cell death, in response to cellular stress. Glaucarubinone can induce apoptosis in cancer cells through a p53-mediated mechanism. This involves the activation of pro-apoptotic proteins like Bax and caspases, leading to cell death.
References
Validating the Role of ROS in Glaucarubin-Mediated Cell Death: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Glaucarubin's performance in inducing cell death through the generation of Reactive Oxygen Species (ROS). It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of the signaling pathways and experimental workflows involved.
Performance Comparison: Glaucarubinone vs. Paclitaxel
Glaucarubinone (GLU), a major quassinoid derived from Simarouba glauca, has been shown to induce cell death in cancer cells, in part, by elevating intracellular ROS levels.[1][2][3] The following tables summarize the cytotoxic and ROS-inducing effects of Glaucarubinone, both alone and in combination with the established chemotherapeutic agent Paclitaxel (PTX), in human oral cancer (KB) cells.
Table 1: Cytotoxicity of Glaucarubinone and Paclitaxel in KB Cells [1]
| Compound | IC50 (Concentration for 50% Cell Viability Inhibition) | Cell Line |
| Glaucarubinone (GLU) | 200 nM | Resistant KB |
| Paclitaxel (PTX) | 23.42 nM | Sensitive KB |
Table 2: Effect of Glaucarubinone and Paclitaxel on Cell Viability and ROS Production in Resistant KB Cells [1]
| Treatment (24h) | Cell Viability (%) | ROS Production |
| Control | 100% | Weak |
| GLU (200 nM) | 56% | Significant |
| PTX (23.42 nM) | 55% (in sensitive cells) | Significant |
| GLU (200 nM) + PTX (23.42 nM) | 8% | Enhanced |
Note: The combination treatment involved pre-treating cells with GLU for 1 hour before adding PTX.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for this compound-mediated cell death and a typical experimental workflow for its validation.
Caption: Glaucarubinone-induced ROS-dependent apoptotic pathway.
Caption: Workflow for validating ROS-mediated cell death.
Experimental Protocols
Detailed protocols for the key experiments cited in this guide are provided below.
Measurement of Intracellular ROS (DCFDA Assay)
This protocol is adapted from standard cellular ROS assay kits.
-
Cell Preparation: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Staining: Remove the culture medium and wash the cells with a suitable buffer (e.g., 1X Assay Buffer or PBS). Add 100 µL of 20 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFDA or H2DCFDA) working solution to each well.
-
Incubation: Incubate the plate at 37°C for 45 minutes in the dark.
-
Treatment: Remove the DCFDA solution and add the desired concentrations of Glaucarubinone or control compounds.
-
Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
Apoptosis Assay (Annexin V Staining)
This protocol is based on standard Annexin V apoptosis detection kits.
-
Cell Harvesting: Following treatment with Glaucarubinone, harvest the cells (including both floating and adherent cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Western Blot for Apoptosis-Related Proteins
This protocol provides a general procedure for detecting apoptosis markers by Western blot.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., p53, Bax, Caspase-9) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Glaucarubinone sensitizes KB cells to paclitaxel by inhibiting ABC transporters via ROS-dependent and p53-mediated activation of apoptotic signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Glaucarubinone sensitizes KB cells to paclitaxel by inhibiting ABC transporters via ROS-dependent and p53-mediated activation of apoptotic signaling pathways | Semantic Scholar [semanticscholar.org]
comparative analysis of Glaucarubin's effect on different cancer types
For Immediate Release
This guide offers a comparative analysis of the anticancer effects of Glaucarubin and its analog, Glaucarubinone, across various cancer types. It is intended for researchers, scientists, and drug development professionals, providing a consolidated resource of experimental data, detailed methodologies for key assays, and visual representations of the underlying signaling pathways.
Quantitative Analysis of Cytotoxicity
Glaucarubinone, a major quassinoid derived from the Simarouba glauca plant, has demonstrated potent cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in numerous studies. The following tables summarize the reported IC50 values of Glaucarubinone and a methanolic extract of Simarouba glauca (rich in Glaucarubinoids) against various cancer cell lines.
Table 1: IC50 Values of Glaucarubinone in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Pancreatic Cancer | PANC-1 | 0.30 | [1] |
| MiaPaCa-2 | 0.058 | [1] | |
| Breast Cancer | MDA-MB-231 | ~117.81 µg/mL* | [2] |
| Hepatocellular Carcinoma | Huh7 | No significant cytotoxicity up to 1 µM | [3] |
*Note: The IC50 for MDA-MB-231 was reported for a methanolic extract of Simarouba glauca, not purified Glaucarubinone.
Table 2: IC50 Values of Simarouba glauca Methanolic Leaf Extract in Leukemia Cell Lines
| Cancer Type | Cell Line | IC50 (µg/mL) | Reference |
| Chronic Myelogenous Leukemia | K-562 | 74.21 | [4] |
| Acute Lymphoblastic Leukemia | MOLT-3 | 69.69 | |
| Acute Myelogenous Leukemia | KG-1 | 131.1 |
Mechanisms of Action: A Look into Signaling Pathways
This compound and its derivatives exert their anticancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and metastasis.
Hepatocellular Carcinoma (HCC): Targeting the MAPK/Twist1 Axis
In hepatocellular carcinoma, Glaucarubinone has been shown to inhibit cell migration and invasion by targeting the MAPK/ERK signaling pathway. This inhibition leads to a decrease in the phosphorylation of ERK, which in turn reduces the stability of the transcription factor Twist1. Twist1 is a key regulator of the epithelial-to-mesenchymal transition (EMT), a process crucial for cancer metastasis.
References
- 1. researchhub.com [researchhub.com]
- 2. Phyto-chemicals and Spectral Characterization of Novel Glaucarubinone Quassinoid from Simarouba glauca Leaves: In vitro Anti-proliferative Potential against Breast Adenocarcinoma Cell line - Journal of Young Pharmacists [jyoungpharm.org]
- 3. mdpi.com [mdpi.com]
- 4. botanyjournals.com [botanyjournals.com]
assessing the synergistic effects of Glaucarubin with known anticancer drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synergistic effects of Glaucarubin, a natural quassinoid, with established anticancer drugs. The data presented herein is compiled from preclinical studies and aims to inform further research and development in combination cancer therapies.
Data Summary: this compound Combination Therapies
The following tables summarize the quantitative data from key studies investigating the synergistic anticancer effects of Glaucarubinone, a derivative of this compound, in combination with gemcitabine and paclitaxel.
Table 1: Synergistic Effects of Glaucarubinone and Gemcitabine in Pancreatic Cancer
| Cancer Type | Cell Lines | Individual IC50 (Glaucarubinone) | Individual IC50 (Gemcitabine) | Combination Index (CI)* | Mechanism of Synergy |
| Pancreatic Cancer | PANC-1 | 300 nM | 40 nM | Synergistic (CI < 1) | Downregulation of p21-activated kinases (PAK1 and PAK4) |
| MiaPaCa-2 | 58 nM | 46 nM | Synergistic (CI < 1) | Downregulation of p21-activated kinases (PAK1 and PAK4) | |
| PAN02 (murine) | 960 nM | 100 nM | Synergistic (CI < 1) | Downregulation of p21-activated kinases (PAK1 and PAK4) | |
| LM-P (murine) | 1465 nM | Not Specified | Synergistic (CI < 1) | Not Specified |
*Determined by the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[1][2]
Table 2: Synergistic Effects of Glaucarubinone and Paclitaxel in Oral Squamous Cell Carcinoma
| Cancer Type | Cell Line | Glaucarubinone Concentration | Paclitaxel Concentration | Observed Effect | Mechanism of Synergy |
| Oral Squamous Cell Carcinoma | KB (paclitaxel-resistant) | 200 nM | 23.42 nM | Significant enhancement of paclitaxel's anti-proliferative effect | Inhibition of ABC transporters (P-gp, MRPs, BCRP); Induction of apoptosis via ROS-dependent p53 activation[3][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Assessment of Synergy with Gemcitabine in Pancreatic Cancer Cells
a) Cell Lines and Culture: Human pancreatic cancer cell lines (PANC-1, MiaPaCa-2) and murine pancreatic cancer cell lines (PAN02, LM-P) were used. Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
b) Proliferation Assay (³H-Thymidine Incorporation): Cell proliferation was measured using a ³H-thymidine incorporation assay.
-
Cells were seeded in 96-well plates.
-
After 24 hours, cells were treated with varying concentrations of Glaucarubinone, gemcitabine, or a combination of both.
-
For combination studies, cells were pre-treated with Glaucarubinone for 20 hours, washed, and then incubated with gemcitabine.[1]
-
[³H]-thymidine was added to each well and incubated for an additional 24 hours.
-
Cells were harvested, and the incorporated radioactivity was measured using a scintillation counter.
-
IC50 values were calculated from dose-response curves.
c) Synergy Analysis (Chou-Talalay Method): The synergistic effect of the drug combination was quantified using the Combination Index (CI) calculated by the Chou-Talalay method. CI values were determined using software such as CalcuSyn. A CI value less than 1 indicates synergy.
d) Western Blot Analysis for PAK1 and PAK4:
-
Cells were treated with Glaucarubinone, gemcitabine, or the combination for a specified time.
-
Cell lysates were prepared, and protein concentrations were determined.
-
Proteins were separated by SDS-PAGE and transferred to a nitrocellulose membrane.
-
The membrane was blocked and then incubated with primary antibodies against total and phosphorylated PAK1 and PAK4.
-
After washing, the membrane was incubated with a secondary antibody.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Assessment of Synergy with Paclitaxel in Oral Squamous Cell Carcinoma Cells
a) Cell Line and Culture: Human oral squamous cell carcinoma KB cells and their paclitaxel-resistant subline were used.
b) Cell Viability Assay (MTT Assay):
-
Cells were seeded in 96-well plates.
-
Cells were pre-treated with Glaucarubinone (200 nM) for 1 hour, followed by the addition of paclitaxel (23.42 nM).
-
After a 24-hour incubation, MTT reagent was added to each well.
-
The formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm.
c) ABC Transporter Functional Assay (Rhodamine 123 Efflux):
-
KB cells were treated with Glaucarubinone, paclitaxel, or the combination.
-
The cells were then incubated with Rhodamine 123, a fluorescent substrate of P-glycoprotein (P-gp).
-
The intracellular accumulation of Rhodamine 123 was measured by flow cytometry. Increased fluorescence indicates inhibition of the transporter's efflux function.
d) Apoptosis Analysis (Annexin V-FITC/PI Staining):
-
Cells were treated with the drug combination.
-
Cells were harvested and stained with Annexin V-FITC and propidium iodide (PI).
-
The percentage of apoptotic cells was determined by flow cytometry.
e) Western Blot Analysis for Apoptotic Proteins and ABC Transporters: Protein expression levels of p53, Bax, caspase-9, P-gp, MRPs, and BCRP were analyzed by Western blotting as described in the previous protocol.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Glaucarubinone and Gemcitabine Synergistic Pathway.
Caption: Glaucarubinone and Paclitaxel Synergistic Pathway.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Glaucarubinone sensitizes KB cells to paclitaxel by inhibiting ABC transporters via ROS-dependent and p53-mediated activation of apoptotic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Anticancer Potential of Quassinoids-A Mini-Review [engineering.org.cn]
Safety Operating Guide
Safe Disposal of Glaucarubin: A Procedural Guide for Laboratory Professionals
For immediate safety, treat Glaucarubin as a hazardous cytotoxic compound. Handle with appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. All handling and disposal procedures should be conducted in a certified chemical fume hood.
This compound, a quassinoid isolated from Simarouba glauca, is recognized for its cytotoxic properties, capable of killing cells.[1][2] Due to the absence of a specific, validated inactivation protocol for this compound, it must be managed as a hazardous chemical waste. Disposal procedures should adhere to all local, state, and federal regulations for cytotoxic and hazardous materials. The following guide provides a comprehensive, step-by-step approach to the safe disposal of this compound and associated waste in a laboratory setting.
Immediate Safety and Handling Considerations
Prior to initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidelines. The information provided here is based on general best practices for handling cytotoxic compounds.
Personal Protective Equipment (PPE):
-
Gloves: Wear two pairs of chemotherapy-grade nitrile gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A disposable, back-closing gown made of a low-permeability fabric is recommended.
-
Respiratory Protection: If there is a risk of aerosolization and work cannot be conducted in a fume hood, a NIOSH-approved respirator may be necessary.
Step-by-Step Disposal Protocol for this compound
1. Waste Segregation and Collection:
Proper segregation of waste is critical to ensure safe handling and disposal. All items that come into contact with this compound must be treated as cytotoxic waste.
-
Solid Waste:
-
Collect unused or expired pure this compound powder, contaminated spatulas, weigh boats, and other solid materials in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Contaminated PPE (gloves, gowns, etc.) should be placed in a designated cytotoxic waste bag (typically yellow or marked with the cytotoxic symbol).
-
-
Liquid Waste:
-
Collect all solutions containing this compound, including experimental residues and stock solutions, in a sealed, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix this compound solutions with other chemical waste streams unless their compatibility is known. The container material should be compatible with the solvent used.
-
Never dispose of this compound solutions down the drain.
-
-
Sharps Waste:
-
Needles, syringes, and other contaminated sharps must be placed in a puncture-resistant cytotoxic sharps container.
-
2. Decontamination of Work Surfaces and Equipment:
-
All surfaces and non-disposable equipment that may have come into contact with this compound should be decontaminated.
-
While specific decontamination agents for this compound have not been established, a common practice for many cytotoxic drugs involves a two-step cleaning process:
-
Wipe surfaces with a detergent solution to remove any visible contamination.
-
Follow with a second wipe using a deactivating agent such as a dilute sodium hypochlorite solution (e.g., 1:10 dilution of household bleach).
-
-
All cleaning materials (wipes, absorbent pads) must be disposed of as cytotoxic solid waste.
3. Labeling and Storage of Waste:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Cytotoxic," "Toxic").
-
Store sealed hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) away from general laboratory traffic. Ensure proper segregation from incompatible waste streams.
4. Final Disposal:
-
Arrange for the collection and disposal of all this compound hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.
Quantitative Data Summary
Limited quantitative data is available for the specific disposal of this compound. The following table summarizes general recommendations for cytotoxic waste handling.
| Parameter | Guideline | Source |
| Waste Segregation | All items contacting cytotoxic drugs are treated as cytotoxic waste. | General Cytotoxic Waste Guidelines |
| Liquid Waste pH | Neutralize acidic or basic solutions before collection, if safe and permissible by institutional policy. | General Laboratory Waste Guidelines |
| Storage Time | Follow institutional and regulatory limits for hazardous waste accumulation. | Institutional EHS |
Experimental Protocols
As no specific experimental protocols for the chemical inactivation of this compound were found in the literature, a chemical degradation step is not recommended without further research. The disposal procedure should focus on containment and removal by a certified hazardous waste contractor.
Visualizing the Disposal Workflow
The following diagrams illustrate the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe segregation and disposal of this compound waste.
Caption: Recommended two-step decontamination process for surfaces and equipment.
References
Safeguarding Your Research: A Guide to Handling Glaucarubin
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the handling of Glaucarubin, a natural product known for its cytotoxic properties. Adherence to these procedures is critical for personnel safety and the integrity of your research.
Immediate Safety and Handling Protocols
This compound is a cytotoxic agent, meaning it is toxic to living cells.[1] Therefore, it must be handled with appropriate precautions to avoid exposure. The following personal protective equipment (PPE) is mandatory when working with this compound in a laboratory setting.
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-tested nitrile gloves is required for all handling activities. | To provide a primary barrier against skin contact. Double-gloving offers additional protection in case of a breach in the outer glove. |
| Eye/Face Protection | Safety glasses with side shields or chemical splash goggles are required. A face shield should be worn over safety glasses or goggles when there is a significant risk of splashing. | To protect the eyes from splashes or aerosols of the compound. |
| Body Protection | A disposable, solid-front gown with back closure made of a non-absorbent material (e.g., polyethylene-coated polypropylene) with long sleeves and tight-fitting cuffs is required. | To protect personal clothing from contamination and prevent skin exposure. |
| Respiratory Protection | A NIOSH-approved N95 or higher filtering facepiece respirator should be used when handling the powder form of this compound or when there is a potential for aerosol generation. | To prevent inhalation of the cytotoxic powder or aerosols. |
| Foot Protection | Closed-toe shoes are mandatory in the laboratory. Disposable shoe covers should be considered to prevent the spread of contamination.[2] | To protect the feet from spills and prevent the tracking of contaminants out of the laboratory. |
Engineering Controls:
All handling of this compound, especially of the solid compound, should be conducted in a designated area within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
This compound Properties and Toxicity Data
Understanding the physicochemical and toxicological properties of this compound is crucial for safe handling and risk assessment.
| Property | Value | Reference |
| Molecular Formula | C25H36O10 | [1] |
| Molar Mass | 496.55 g/mol | [1] |
| Appearance | Bitter lactone | [1] |
| Solubility | Slightly soluble in water. | |
| LD50 (Oral, Mouse) | 1600 mg/kg | |
| LD50 (Oral, Rat) | 6400 mg/kg |
Spill Management Plan
In the event of a this compound spill, immediate and appropriate action is necessary to contain the contamination and mitigate exposure risks.
Immediate Actions:
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate Area: Evacuate all non-essential personnel from the immediate area.
-
Restrict Access: Secure the area to prevent unauthorized entry.
Spill Cleanup Procedure:
-
Don Appropriate PPE: Before initiating cleanup, don the full PPE as described in the table above, including double gloves, a disposable gown, eye and face protection, and a respirator.
-
Contain the Spill:
-
For solid spills: Gently cover the spill with a damp absorbent pad to avoid generating dust.
-
For liquid spills: Cover the spill with an absorbent material, working from the outside in to prevent spreading.
-
-
Clean the Area: Use a detergent solution and a disposable towel to clean the spill area. Work from the outer edges of the spill towards the center.
-
Decontaminate: After the initial cleaning, decontaminate the area with a suitable agent (e.g., 10% bleach solution followed by a water rinse).
-
Dispose of Waste: All contaminated materials (absorbent pads, gloves, gowns, etc.) must be disposed of as hazardous chemical waste in a properly labeled, sealed container.
Disposal Plan
All waste contaminated with this compound, including unused product, contaminated PPE, and spill cleanup materials, must be managed as hazardous chemical waste.
-
Segregation: Do not mix this compound waste with other waste streams.
-
Containment: Collect all solid and liquid waste in clearly labeled, sealed, and leak-proof containers.
-
Labeling: Label waste containers with "Hazardous Waste," the name of the chemical (this compound), and the associated hazards (e.g., "Cytotoxic").
-
Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department, following all local, state, and federal regulations. Never dispose of this compound down the drain or in the regular trash.
By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment for everyone. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for the most comprehensive information.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
